molecular formula C34H55N3O6 B12368184 Taltobulin intermediate-9

Taltobulin intermediate-9

Cat. No.: B12368184
M. Wt: 601.8 g/mol
InChI Key: UCUGHLRPMCEWCW-MINJTFNTSA-N
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Description

Taltobulin intermediate-9 is a useful research compound. Its molecular formula is C34H55N3O6 and its molecular weight is 601.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H55N3O6

Molecular Weight

601.8 g/mol

IUPAC Name

ethyl (E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate

InChI

InChI=1S/C34H55N3O6/c1-15-42-30(40)23(4)21-25(22(2)3)36(13)29(39)26(32(5,6)7)35-28(38)27(37(14)31(41)43-33(8,9)10)34(11,12)24-19-17-16-18-20-24/h16-22,25-27H,15H2,1-14H3,(H,35,38)/b23-21+/t25-,26-,27+/m1/s1

InChI Key

UCUGHLRPMCEWCW-MINJTFNTSA-N

Isomeric SMILES

CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@@H](C(C)(C)C1=CC=CC=C1)N(C)C(=O)OC(C)(C)C)/C

Canonical SMILES

CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)N(C)C(=O)OC(C)(C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (6R)-Taltobulin Intermediate-9: A Key Precursor for a Potent Antimitotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (6R)-Taltobulin intermediate-9, a crucial precursor in the manufacturing of Taltobulin (HTI-286), a potent synthetic analog of the natural product hemiasterlin. Taltobulin is a powerful microtubule inhibitor that has been investigated as a cytotoxic agent for antibody-drug conjugates (ADCs). This document details the convergent synthetic strategy employed, focusing on the preparation of the constituent building blocks and their subsequent coupling to yield the target intermediate. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate a thorough understanding of the synthetic pathway.

Introduction to Taltobulin and its Synthesis

Taltobulin (HTI-286) is a synthetic tripeptide analog that exhibits potent antimitotic activity by inhibiting tubulin polymerization[1]. Its efficacy against various cancer cell lines and its ability to circumvent P-glycoprotein-mediated resistance have made it a compound of significant interest in oncology research and for use as a payload in ADCs[2].

The synthesis of Taltobulin is achieved through a convergent approach, which involves the independent synthesis of three key building blocks that are subsequently coupled to form the final molecule. This strategy allows for flexibility and efficiency in the preparation of Taltobulin and its analogs.

(6R)-Taltobulin intermediate-9 has been identified as the fully protected tripeptide ethyl ester precursor to (R)-Taltobulin, an epimer of the parent drug. This intermediate has the molecular formula C34H55N3O6 [3]. The synthesis of this specific precursor follows the same convergent pathway as Taltobulin, with the exception of utilizing the (R)-enantiomer of one of the starting building blocks.

The Convergent Synthetic Strategy

The synthesis of (6R)-Taltobulin intermediate-9 involves three main stages:

  • Synthesis of the three core building blocks:

    • Building Block I: N-Boc-(R)-3-methyl-2-(methylamino)-3-phenylbutanoic acid. This is the N-terminal fragment and introduces the (R) stereochemistry.

    • Building Block II: N-Boc-L-tert-leucine. This is the central amino acid component.

    • Building Block III: Ethyl (E)-4-(methylamino)-2,5-dimethylhex-2-enoate. This forms the C-terminal fragment.

  • Coupling of Building Blocks II and III: N-Boc-L-tert-leucine is coupled with the deprotected form of Building Block III to form a dipeptide intermediate.

  • Final Coupling to form (6R)-Taltobulin Intermediate-9: Building Block I is coupled with the deprotected dipeptide intermediate from the previous step to yield the final protected tripeptide precursor.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Building Block Synthesis cluster_1 Dipeptide Formation cluster_2 Final Assembly BBI N-Boc-(R)-3-methyl-2-(methylamino)-3-phenylbutanoic acid Intermediate9 (6R)-Taltobulin Intermediate-9 (Protected Tripeptide Ester) BBI->Intermediate9 Coupling BBII N-Boc-L-tert-leucine Dipeptide Boc-Dipeptide Ester BBII->Dipeptide Coupling BBIII Ethyl (E)-4-(methylamino)-2,5-dimethylhex-2-enoate BBIII->Dipeptide Deprotected_Dipeptide Dipeptide Ester Amine Dipeptide->Deprotected_Dipeptide Boc Deprotection Deprotected_Dipeptide->Intermediate9

Caption: Convergent synthesis workflow for (6R)-Taltobulin intermediate-9.

Synthesis of Building Blocks: Experimental Protocols

Detailed methodologies for the preparation of the three key building blocks are presented below.

Synthesis of Building Block I: N-Boc-(R)-3-methyl-2-(methylamino)-3-phenylbutanoic acid

The synthesis of this chiral N-terminal fragment is a multi-step process that establishes the crucial (R) stereocenter. A stereoselective synthesis is employed to achieve high enantiomeric purity.

Experimental Protocol:

  • Synthesis of 3-methyl-3-phenylbutanoic acid: This is achieved by a Friedel-Crafts reaction between 3,3-dimethylacrylic acid and benzene (B151609) using aluminum chloride as a catalyst[1].

  • Introduction of the amino group: An Evans chiral auxiliary method is used for the stereoselective introduction of the α-amino group. The 3-methyl-3-phenylbutanoic acid is converted to its mixed anhydride (B1165640) with pivaloyl chloride, which then reacts with a lithiated oxazolidinone[1].

  • Azide (B81097) Formation and Reduction: The resulting amide is treated with a base followed by tri-isopropylphenylsulfonyl azide to yield the corresponding azide. The azide is then reduced to the primary amine[1].

  • N-methylation and Boc-protection: The primary amine undergoes reductive amination with formaldehyde (B43269) to introduce the methyl group, followed by protection of the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) to yield the final building block.

Synthesis of Building Block II: N-Boc-L-tert-leucine

This building block is typically prepared from commercially available L-tert-leucine.

Experimental Protocol:

  • L-tert-leucine is dissolved in a suitable solvent mixture, such as dioxane and water.

  • Sodium hydroxide (B78521) is added to adjust the pH.

  • Di-tert-butyl dicarbonate (Boc2O) is added portion-wise while maintaining the pH.

  • The reaction is stirred until completion, and the product is isolated by extraction and purified by crystallization or chromatography.

Synthesis of Building Block III: Ethyl (E)-4-(methylamino)-2,5-dimethylhex-2-enoate

This unsaturated ester is prepared from N-Boc-N-methyl-L-valine.

Experimental Protocol:

  • Weinreb Amide Formation: N-Boc-N-methyl-L-valine is converted to its corresponding Weinreb amide.

  • Reduction to Aldehyde: The Weinreb amide is reduced with a mild reducing agent, such as lithium aluminum hydride, to the corresponding valinal (B13919145) (aldehyde)[1].

  • Wittig Olefination: The aldehyde undergoes a Wittig reaction with a stabilized ylide, such as [1-(ethoxycarbonyl)ethylidene]triphenylphosphorane, to stereoselectively form the E-alkenoate[1].

  • Boc Deprotection: The N-Boc group is removed using an acid, such as trifluoroacetic acid (TFA), to yield the TFA salt of the desired building block[1].

Assembly of (6R)-Taltobulin Intermediate-9

The final assembly involves two peptide coupling steps.

Dipeptide Formation

G BBII N-Boc-L-tert-leucine (Building Block II) Coupling Peptide Coupling (e.g., HATU, DIPEA) BBII->Coupling BBIII_amine Ethyl (E)-4-(methylamino)-2,5-dimethylhex-2-enoate (Building Block III) BBIII_amine->Coupling Dipeptide Boc-Dipeptide Ester Coupling->Dipeptide Deprotection Boc Deprotection (e.g., TFA) Dipeptide->Deprotection Deprotected_Dipeptide Dipeptide Ester Amine Deprotection->Deprotected_Dipeptide

Caption: Synthesis of the dipeptide intermediate.

Experimental Protocol:

  • N-Boc-L-tert-leucine (Building Block II) and the TFA salt of Building Block III are dissolved in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, like diisopropylethylamine (DIPEA), are added.

  • The reaction mixture is stirred until the coupling is complete, as monitored by TLC or LC-MS.

  • The resulting Boc-protected dipeptide ester is then subjected to acidic conditions (e.g., TFA in DCM) to remove the Boc protecting group, yielding the dipeptide ester amine.

Final Coupling to Yield (6R)-Taltobulin Intermediate-9

G BBI N-Boc-(R)-3-methyl-2-(methylamino)-3-phenylbutanoic acid (Building Block I) Coupling Peptide Coupling (e.g., PyBOP, DIEA) BBI->Coupling Deprotected_Dipeptide Dipeptide Ester Amine Deprotected_Dipeptide->Coupling Intermediate9 (6R)-Taltobulin Intermediate-9 (Protected Tripeptide Ester) Coupling->Intermediate9

Caption: Final coupling step to form (6R)-Taltobulin intermediate-9.

Experimental Protocol:

  • N-Boc-(R)-3-methyl-2-(methylamino)-3-phenylbutanoic acid (Building Block I) and the deprotected dipeptide ester amine are dissolved in a suitable solvent (e.g., DCM).

  • A peptide coupling reagent, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and a base like DIEA are added[4].

  • The reaction is stirred to completion.

  • The crude product is purified by chromatography to yield (6R)-Taltobulin intermediate-9 as a pure compound.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis. Please note that yields can vary based on reaction scale and specific conditions.

StepReactantsProductTypical Yield (%)Reference
Building Block I Synthesis N-Boc-(R)-...-butanoic acid40-50 (overall)[1]
Building Block II Synthesis L-tert-leucine, Boc2ON-Boc-L-tert-leucine>95Standard
Building Block III Synthesis N-Boc-N-methyl-L-valineEthyl (E)-...-hex-2-enoate (TFA salt)60-70 (overall)[1]
Dipeptide Formation & Deprotection Building Block II + Building Block IIIDipeptide Ester Amine80-90[4]
Final Coupling Building Block I + Dipeptide Ester Amine(6R)-Taltobulin Intermediate-975-85[4]

Conclusion

The convergent synthesis of (6R)-Taltobulin intermediate-9 provides an efficient and modular route to this key precursor. By carefully controlling the stereochemistry of the building blocks, specific epimers of Taltobulin can be accessed for structure-activity relationship studies and the development of novel ADC payloads. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. Further optimization of coupling reagents and purification methods may lead to improved overall yields and process efficiency.

References

Taltobulin mechanism of action on tubulin polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Taltobulin (B1684106) on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (also known as HTI-286 or SPA-110) is a potent synthetic analogue of the natural tripeptide hemiasterlin (B1673049), a compound derived from marine sponges.[1][2][3][4][5] As a powerful antimicrotubule agent, taltobulin has demonstrated significant preclinical efficacy against a broad range of human tumor cell lines.[4] Its primary mechanism of action involves the direct inhibition of tubulin polymerization, which disrupts the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2][4][5][] A key feature of taltobulin is its ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge with other microtubule-targeting agents like taxanes and Vinca alkaloids.[1][3][4] This whitepaper provides a comprehensive overview of taltobulin's mechanism of action, detailed experimental protocols for its characterization, and quantitative data on its cytotoxic and antiproliferative activities.

Core Mechanism of Action

Taltobulin exerts its antimitotic effects by directly interfering with microtubule dynamics, which are essential for the formation and function of the mitotic spindle during cell division.[2]

Inhibition of Tubulin Polymerization

At the molecular level, taltobulin inhibits the polymerization of purified tubulin into microtubules.[1][2][4][5][] Unlike microtubule-stabilizing agents such as taxanes, which promote polymerization, taltobulin belongs to the class of microtubule-destabilizing agents.[2] At high, stoichiometric concentrations, it can lead to the depolymerization of existing microtubules.[4][7] However, its potent anticancer effects are observed at low nanomolar concentrations, where it primarily suppresses microtubule dynamics.[7]

Binding to the Tubulin Heterodimer

Taltobulin binds to the α/β-tubulin heterodimer.[7][8] Its binding site has been identified to be at or near the Vinca alkaloid binding domain, located at the interface between tubulin subunits.[4][7][9][10] Iterative docking experiments and photoaffinity labeling studies have helped to elucidate the binding mode.[8][9] These studies indicate that taltobulin binds to a unique site that is close to but distinct from the Vinca binding site.[7] The binding involves interactions with residues in the α-tubulin subunit, specifically within the region of residues 204-280.[8]

Cellular Consequences

The inhibition of tubulin polymerization and disruption of microtubule dynamics have profound effects on cellular processes:

  • Disruption of Microtubule Organization: In cancer cells, treatment with taltobulin leads to a concentration-dependent disruption of the microtubule network.[1][2]

  • Mitotic Arrest: By interfering with the formation of the mitotic spindle, taltobulin prevents proper chromosome segregation, causing cells to arrest in the G2/M phase of the cell cycle.[1][2][4][]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][4][]

Taltobulin Taltobulin Tubulin α/β-Tubulin Heterodimer Taltobulin->Tubulin Binds to Vinca Domain Polymerization Tubulin Polymerization Taltobulin->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Dynamics Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Mitotic Arrest (G2/M) Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Taltobulin's Mechanism of Action Pathway

Quantitative Data: In Vitro Cytotoxicity

Taltobulin has demonstrated potent cytotoxic and antiproliferative activity across a wide range of human cancer cell lines. The following table summarizes its IC50 values from various studies.

Cell LineCancer TypeAverage IC50 (nM)Reference(s)
CCRF-CEMLeukemia0.2 ± 0.03[3]
1A9Ovarian0.6 ± 0.1[3]
A549Non-Small Cell Lung (NSCLC)1.1 ± 0.5[3]
NCI-H1299Non-Small Cell Lung (NSCLC)6.8 ± 6.1[3]
MX-1WBreast1.8 ± 0.6[3]
MCF-7Breast7.3 ± 2.3[3]
HCT-116Colon0.7 ± 0.2[3]
DLD-1Colon1.1 ± 0.4[3]
Colo205Colon1.5 ± 0.6[3]
KM20Colon1.8 ± 0.6[3]
SW620Colon3.6 ± 0.8[3]
S1Colon3.7 ± 2.0[3]
HCT-15Colon4.2 ± 2.5[3]
MoserColon5.3 ± 4.1[3]
A375Melanoma1.1 ± 0.8[3]
LoxMelanoma1.4 ± 0.6[3]
SK-Mel-2Melanoma1.7 ± 0.5[3]
Overall 18 Human Tumor Cell Lines 2.5 ± 2.1 [1][4]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay is a fundamental method to quantitatively assess the effect of compounds on tubulin polymerization in a cell-free system. Polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by light scattering at 340 nm.[11]

Materials:

  • Lyophilized bovine or porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[12][13]

  • Guanosine-5'-triphosphate (GTP) stock solution (100 mM)

  • Glycerol

  • Taltobulin stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Nocodazole, a known polymerization inhibitor)

  • Negative control (e.g., Paclitaxel, a known polymerization promoter)

  • Pre-warmed (37°C) 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Methodology:

  • Preparation of Reagents:

    • Prepare the Tubulin Polymerization Mix on ice. Reconstitute lyophilized tubulin to a final concentration of 2-3 mg/mL in cold GTB containing 1 mM GTP and 10% glycerol.[11][13] Keep on ice and use within one hour.[14]

    • Prepare 10x serial dilutions of taltobulin and control compounds in GTB.

  • Assay Procedure:

    • Pipette 10 µL of the 10x compound dilutions (taltobulin, vehicle, positive/negative controls) into the wells of the pre-warmed 96-well plate.[11]

    • To initiate the polymerization reaction, add 90 µL of the cold Tubulin Polymerization Mix to each well.[11]

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[11][14]

  • Data Analysis:

    • Plot absorbance (OD at 340 nm) versus time for each concentration.

    • The rate and extent of polymerization are determined from the slope of the growth phase and the plateau of the polymerization curve, respectively.[11]

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the taltobulin concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Prep_Tubulin Prepare Tubulin Mix (Tubulin, GTP, Buffer) Add_Tubulin Add 90 µL of cold Tubulin Mix to Initiate Prep_Tubulin->Add_Tubulin Prep_Cmpd Prepare 10x Serial Dilutions of Taltobulin & Controls Add_Cmpd Add 10 µL of 10x Compound Dilutions to Plate Prep_Cmpd->Add_Cmpd Prep_Plate Pre-warm 96-well plate to 37°C Prep_Plate->Add_Cmpd Add_Cmpd->Add_Tubulin Incubate Incubate in Plate Reader at 37°C Add_Tubulin->Incubate Measure Measure OD at 340 nm every 60s for 60-90 min Incubate->Measure Plot Plot OD vs. Time Measure->Plot Analyze Calculate % Inhibition Plot->Analyze IC50 Determine IC50 Value Analyze->IC50 cluster_molecular Molecular Level cluster_biochemical Biochemical Level cluster_cellular Cellular Level cluster_outcome Cellular Outcome Binding Taltobulin binds to α/β-tubulin heterodimer Inhibition Inhibition of tubulin polymerization Binding->Inhibition Disruption Microtubule network disruption Inhibition->Disruption Arrest Mitotic spindle defect -> G2/M Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

The Structural Elucidation and Biological Interplay of Hemiasterlin and Taltobulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiasterlin, a natural tripeptide isolated from marine sponges, has garnered significant attention in the field of oncology for its potent cytotoxic and antimitotic activities. Its synthetic analogue, Taltobulin (also known as HTI-286), was developed to improve upon the natural product's pharmacological properties. This technical guide provides an in-depth exploration of the structural relationship between Hemiasterlin and Taltobulin, their mechanism of action as tubulin polymerization inhibitors, and the downstream signaling events leading to cell cycle arrest and apoptosis. This document synthesizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Structural Relationship and Synthesis

Taltobulin is a synthetic analogue of Hemiasterlin, a natural product isolated from marine sponges. The core structural difference lies in the substitution of the indole (B1671886) ring of Hemiasterlin with a phenyl group in Taltobulin.[1] This modification was a result of structure-activity relationship (SAR) studies aimed at optimizing the parent compound's activity and synthetic accessibility.[2]

The synthesis of Taltobulin is achieved through a convergent synthetic route. This strategy involves the individual preparation of key building blocks which are then sequentially coupled to form the final tripeptide structure. A key step in the synthesis of both Hemiasterlin and Taltobulin is the use of a four-component Ugi reaction (Ugi-4CR), which allows for the rapid assembly of the complex peptide backbone.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

Both Hemiasterlin and Taltobulin exert their potent cytotoxic effects by disrupting microtubule dynamics, which are crucial for various cellular processes, particularly mitosis.[4][5] They act as microtubule-destabilizing agents by inhibiting the polymerization of tubulin heterodimers into microtubules.[6][7] This inhibition of tubulin assembly disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[4][7]

The binding site of these compounds is on β-tubulin, at or near the colchicine-binding site.[5] By binding to this site, Hemiasterlin and Taltobulin prevent the conformational changes required for tubulin dimers to incorporate into growing microtubules, thus leading to a net depolymerization of the microtubule network.[7]

Data Presentation: In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) [3]

Cell LineCancer TypeIC50 (nM)
CCRF-CEMLeukemia1.5
HL-60Leukemia1.2
K-562Leukemia2.1
MOLT-4Leukemia1.8
A549Non-Small Cell Lung3.5
NCI-H460Non-Small Cell Lung2.9
SF-268CNS2.7
SF-295CNS3.1
SF-539CNS2.5
OVCAR-3Ovarian2.3
OVCAR-4Ovarian2.8
OVCAR-5Ovarian2.6
OVCAR-8Ovarian2.4
IGROV1Ovarian2.2
SK-OV-3Ovarian3.8
HCT-116Colon1.9
HT29Colon2.0
KM12Colon1.7

Table 2: In Vitro Cytotoxicity of Hemiasterlin [3]

Cell LineCancer TypeIC50 (nM)
P388Murine Leukemia0.8
A-549Human Lung Carcinoma1.5
MEL-28Human Melanoma1.2

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

This assay quantitatively measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules by monitoring the change in turbidity of the solution.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Test compounds (Hemiasterlin or Taltobulin) dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO vehicle)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well, clear, flat-bottom plates

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of TPB.

    • Prepare a 10X stock of the test compound and controls in TPB. The final DMSO concentration in the assay should be kept below 1%.

    • On ice, prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep the tubulin solution on ice and use within 30 minutes.

  • Assay Execution:

    • Pre-warm the spectrophotometer to 37°C.

    • Add 10 µL of the 10X test compound, positive control, or negative control to the appropriate wells of a 96-well plate.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.

    • Immediately place the plate in the pre-warmed spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Subtract the initial absorbance reading (time zero) from all subsequent readings to correct for background.

    • Plot the change in absorbance over time.

    • The IC50 value is determined by plotting the percentage of inhibition of the polymerization rate (slope of the linear phase) or the extent of polymerization (plateau) against the logarithm of the compound concentration.[1][4][6][7][8]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • Test compounds (Hemiasterlin or Taltobulin) dissolved in DMSO

  • 96-well tissue culture plates

  • Multi-channel pipette

  • Microplate reader with a 570 nm filter

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the MTT solvent to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[2][9][10][11]

Signaling Pathways and Logical Relationships

The inhibition of tubulin polymerization by Hemiasterlin and Taltobulin initiates a cascade of signaling events that ultimately lead to cell cycle arrest at the G2/M phase and the induction of apoptosis.

G2/M Phase Cell Cycle Arrest

The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that prevents the cell from entering anaphase until all chromosomes are properly attached to the spindle microtubules.[5] This arrest provides time for the cell to potentially repair the damage or, if the damage is too severe, to undergo apoptosis.

G2M_Arrest Hemiasterlin_Taltobulin Hemiasterlin / Taltobulin Tubulin Tubulin Polymerization Hemiasterlin_Taltobulin->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->SAC_Activation Activates APC_C_Inhibition Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition SAC_Activation->APC_C_Inhibition Inhibits Securin_CyclinB_Stabilization Securin & Cyclin B Stabilization APC_C_Inhibition->Securin_CyclinB_Stabilization Leads to G2M_Arrest G2/M Phase Arrest Securin_CyclinB_Stabilization->G2M_Arrest

Caption: Signaling pathway of Hemiasterlin/Taltobulin-induced G2/M cell cycle arrest.

Apoptosis Induction

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, which in turn activate the caspase cascade.

Apoptosis_Pathway G2M_Arrest Prolonged G2/M Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Induces Bax_Activation Bax/Bak Activation Bcl2_Family->Bax_Activation Leads to MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Activation->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Activates PARP_Cleavage PARP Cleavage Caspase3_Activation->PARP_Cleavage Leads to Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by prolonged G2/M arrest.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of tubulin-targeting agents like Hemiasterlin and Taltobulin.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Tubulin_Assay->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study Compound_Synthesis Compound Synthesis (Hemiasterlin/Taltobulin) Compound_Synthesis->Tubulin_Assay

Caption: Preclinical evaluation workflow for Hemiasterlin and Taltobulin.

Conclusion

Taltobulin, a synthetic analogue of the marine natural product Hemiasterlin, represents a potent class of antimitotic agents with significant potential in cancer therapy. Their shared mechanism of action, the inhibition of tubulin polymerization, leads to a cascade of cellular events culminating in G2/M phase cell cycle arrest and apoptosis. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate and develop these and other tubulin-targeting compounds. Future research focusing on direct comparative studies and the elucidation of the finer details of their interaction with the apoptotic machinery will be crucial for the clinical advancement of this promising class of anticancer agents.

References

Taltobulin: A Technical Guide to a Potent Antimicrotubule Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly known as HTI-286) is a synthetic analog of the marine natural product hemiasterlin, emerging as a highly potent antimicrotubule agent with significant potential in oncology.[1][2][3] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis.[1][3] A key feature of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common challenge in cancer chemotherapy.[3][4] This technical guide provides a comprehensive overview of Taltobulin, including its quantitative potency, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action and related experimental workflows.

Core Mechanism of Action

Taltobulin exerts its cytotoxic effects by directly interfering with the fundamental cellular process of microtubule formation. As a potent inhibitor of tubulin polymerization, it disrupts the dynamic equilibrium between soluble tubulin dimers and assembled microtubules.[1][3] This disruption leads to a cascade of events culminating in programmed cell death.

The primary molecular events are:

  • Inhibition of Tubulin Polymerization: Taltobulin binds to tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[1][3]

  • Disruption of Microtubule Organization: The interference with microtubule formation leads to a disorganized microtubule network within the cell.[1]

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to cell cycle arrest, primarily in the G2/M phase.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1]

A significant advantage of Taltobulin is its efficacy against cancer cells that have developed resistance to other chemotherapeutic agents through the overexpression of the P-glycoprotein (P-gp) efflux pump. Taltobulin is a poor substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[3]

Taltobulin_Mechanism_of_Action Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Taltobulin->Microtubules Inhibits Pgp P-glycoprotein (P-gp) Efflux Pump Taltobulin->Pgp Poor Substrate for Tubulin->Microtubules Polymerize into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Mitosis Mitosis Mitotic_Spindle->Mitosis Required for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Drug_Resistance Multidrug Resistance Pgp->Drug_Resistance Causes

Taltobulin's mechanism of action and circumvention of P-gp.

Quantitative Data: In Vitro Potency

Taltobulin has demonstrated potent cytotoxic activity against a broad range of human tumor cell lines. It inhibits the growth of 18 different tumor cell lines, including those derived from leukemia, ovarian, non-small cell lung cancer (NSCLC), breast, colon, and melanoma cancers.[1][2] The average half-maximal inhibitory concentration (IC50) across these cell lines is 2.5 ± 2.1 nM, with a median IC50 of 1.7 nM and a range of 0.2 to 7.3 nM, following a 3-day exposure.[1][2]

Parameter Value Cell Line Types Reference
Average IC502.5 ± 2.1 nMLeukemia, Ovarian, NSCLC, Breast, Colon, Melanoma[1][2]
Median IC501.7 nMLeukemia, Ovarian, NSCLC, Breast, Colon, Melanoma[1]
IC50 Range0.2 - 7.3 nMLeukemia, Ovarian, NSCLC, Breast, Colon, Melanoma[1][2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of Taltobulin.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of Taltobulin against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Taltobulin stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Taltobulin in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted Taltobulin solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Taltobulin concentration) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the Taltobulin concentration.

  • Determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Taltobulin Add Taltobulin Dilutions Incubate_24h->Add_Taltobulin Incubate_72h Incubate 72h Add_Taltobulin->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Workflow for determining IC50 using the MTT assay.
In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol measures the direct effect of Taltobulin on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in turbidity at 340 nm. The rate and extent of this increase are proportional to the amount of polymerized microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Taltobulin

  • DMSO (vehicle control)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Taltobulin in DMSO.

    • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of Taltobulin or DMSO (for the control).

    • Add the tubulin solution to each well.

    • To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

  • Plot the absorbance at 340 nm against time for each concentration of Taltobulin and the control.

  • Compare the polymerization curves to determine the inhibitory effect of Taltobulin.

Tubulin_Polymerization_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents on Ice (Tubulin, GTP, Taltobulin) Start->Prepare_Reagents Setup_Reaction Set up Reaction in Pre-chilled 96-well Plate Prepare_Reagents->Setup_Reaction Initiate_Polymerization Initiate Polymerization with GTP Setup_Reaction->Initiate_Polymerization Measure_Absorbance Measure Absorbance at 340 nm (37°C, every minute for 60 min) Initiate_Polymerization->Measure_Absorbance Analyze_Data Analyze Polymerization Curves Measure_Absorbance->Analyze_Data

Workflow for the in vitro tubulin polymerization assay.

Signaling Pathways and Downstream Effects

The disruption of microtubule dynamics by Taltobulin triggers a series of signaling events that ultimately lead to apoptosis. While the direct interaction is with tubulin, the downstream consequences involve key regulators of the cell cycle and programmed cell death.

  • Activation of the Spindle Assembly Checkpoint (SAC): The failure to form a proper mitotic spindle activates the SAC, a crucial cellular surveillance mechanism. The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules.

  • Sustained Mitotic Arrest: Persistent activation of the SAC leads to a prolonged arrest in mitosis.

  • Induction of Apoptosis: If the cell is unable to satisfy the SAC and complete mitosis, it will initiate the apoptotic cascade. This is often mediated by the Bcl-2 family of proteins and the activation of caspases.

Signaling_Pathway Taltobulin Taltobulin Tubulin Tubulin Polymerization Taltobulin->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Leads to SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->SAC_Activation Mitotic_Arrest Prolonged Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis (e.g., Caspase Activation) Mitotic_Arrest->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Signaling cascade initiated by Taltobulin.

Conclusion

Taltobulin is a promising antimicrotubule agent with potent, low nanomolar activity against a wide array of cancer cell lines. Its ability to overcome P-glycoprotein-mediated multidrug resistance addresses a critical unmet need in cancer therapy. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of this and similar compounds. Further research into the specific molecular interactions and downstream signaling pathways will continue to elucidate the full therapeutic potential of Taltobulin.

References

Taltobulin Intermediate-9: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Taltobulin intermediate-9, a key component in the synthesis of the potent antimicrotubule agent Taltobulin (HTI-286). The information herein is intended to support research and development activities by providing essential physicochemical properties and standardized methodologies for handling and analysis.

Introduction

This compound, systematically known as (6R)-Taltobulin intermediate-9, is a crucial precursor in the chemical synthesis of Taltobulin. Taltobulin itself is a synthetic analogue of the natural tripeptide hemiasterlin (B1673049) and a potent inhibitor of tubulin polymerization, a mechanism central to its anti-cancer properties.[1][2][3][4] Understanding the solubility and stability of its synthetic intermediates is paramount for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

Physicochemical Properties

PropertyValueReference
Molecular Formula C34H55N3O6[5]
Molecular Weight 601.82 g/mol [5]
Appearance White to off-white solid[5]

Solubility Data

The solubility of this compound has been determined in various solvent systems, which is critical for its application in both research and manufacturing settings. The following tables summarize the available quantitative data.

Organic Solvents
SolventConcentrationRemarks
DMSO 100 mg/mL (166.16 mM)Requires sonication for dissolution.[5]
DMSO 10 mM[6][7]
In Vivo Formulation Solvents

For preclinical studies, this compound has been prepared in mixed solvent systems to facilitate administration.

Solvent SystemConcentrationResulting Solution
10% DMSO in 90% (20% SBE-β-CD in Saline)2.5 mg/mL (4.15 mM)Suspended solution.[5]
10% DMSO in 90% Corn Oil≥ 2.5 mg/mL (4.15 mM)Clear solution.[5]

Stability Data

The stability of this compound under various storage conditions is essential for maintaining its chemical integrity.

Solid-State Stability
Storage TemperatureShelf-life
-20°C 3 years
4°C 2 years

Data sourced from MedchemExpress.[5]

Solution Stability

Stock solutions of this compound require specific storage conditions to prevent degradation.

Storage TemperatureShelf-life
-80°C 6 months
-20°C 1 month

Data sourced from MedchemExpress.[5]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of this compound are not publicly available, the following sections describe generalized methodologies based on standard pharmaceutical industry practices.

Protocol for Equilibrium Solubility Determination

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., DMSO, water, buffer of specific pH) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Protocol for Stability Assessment

This protocol describes a general approach for evaluating the stability of this compound in both solid and solution states.

  • Sample Preparation:

    • Solid State: Aliquot this compound powder into separate, sealed vials.

    • Solution State: Prepare a stock solution of known concentration in a relevant solvent (e.g., DMSO) and aliquot into separate, sealed vials.

  • Storage Conditions:

    • Expose the vials to a range of controlled environmental conditions, including:

      • Temperature: -80°C, -20°C, 4°C, 25°C, 40°C.

      • Humidity (for solid state): e.g., 75% RH.

      • Light: Photostability testing according to ICH Q1B guidelines (exposure to a combination of visible and UV light).

  • Time Points:

    • Define specific time points for sample analysis (e.g., 0, 1, 3, 6, 12 months for long-term studies; 0, 1, 2, 4 weeks for accelerated studies).

  • Analysis:

    • At each time point, analyze the samples for:

      • Purity and Degradation Products: Using a stability-indicating HPLC method to separate the parent compound from any degradation products.

      • Appearance: Visual inspection for changes in color or physical state.

      • Potency (for solution): Quantification of the remaining parent compound.

  • Data Evaluation:

    • Determine the rate of degradation and identify any major degradation products.

    • Establish the recommended storage conditions and shelf-life based on the collected data.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Solubility_Determination_Workflow start Start: Solubility Determination prep Prepare Supersaturated Solution (Excess solid in solvent) start->prep agitate Agitate at Constant Temperature (e.g., 24-48h) prep->agitate equilibrate Achieve Equilibrium agitate->equilibrate sample Withdraw and Filter Supernatant equilibrate->sample analyze Quantify Concentration (e.g., HPLC) sample->analyze end End: Report Solubility Value analyze->end

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions (ICH Guidelines) solid_prep Aliquot Solid Compound temp Temperature (-80°C, -20°C, 4°C, 25°C, 40°C) solid_prep->temp humidity Humidity (e.g., 75% RH) solid_prep->humidity light Photostability (Visible & UV) solid_prep->light solution_prep Prepare and Aliquot Stock Solution solution_prep->temp solution_prep->light analysis Analyze at Time Points (0, 1, 3, 6... months) temp->analysis humidity->analysis light->analysis hplc Stability-Indicating HPLC (Purity & Degradants) analysis->hplc visual Visual Inspection analysis->visual report Determine Shelf-life and Storage Recommendations hplc->report visual->report

Caption: General Workflow for Stability Testing.

References

Taltobulin: A Deep Dive into its Mechanism of Mitotic Arrest and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Taltobulin (formerly known as HTI-286) is a potent, synthetic small molecule that has garnered significant interest in the field of oncology for its robust anti-proliferative and pro-apoptotic activities.[1][2] As a synthetic analog of the marine natural product hemiasterlin (B1673049), Taltobulin exerts its cytotoxic effects by disrupting the cellular microtubule network, a critical component of the cytoskeleton involved in essential processes such as cell division, intracellular transport, and maintenance of cell shape.[3] This technical guide provides a comprehensive overview of Taltobulin's mechanism of action, focusing on its role in inducing mitotic arrest and subsequent apoptosis in cancer cells. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its study, and the intricate signaling pathways it modulates.

Core Mechanism of Action: Microtubule Destabilization

Taltobulin's primary molecular target is tubulin, the protein subunit of microtubules. It functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a crucial apparatus for the proper segregation of chromosomes during cell division. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a key cellular surveillance mechanism, ultimately leading to a prolonged arrest of the cell cycle in the G2/M phase.[4] This sustained mitotic arrest serves as a critical trigger for the induction of programmed cell death, or apoptosis.[2][4]

Quantitative Efficacy of Taltobulin

Taltobulin has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population.

Cell Line PanelAverage IC50 (nM)Median IC50 (nM)Range (nM)Notes
18 Human Tumor Cell Lines (Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma)2.5 ± 2.11.70.2 - 7.3Effective against P-glycoprotein-mediated resistance.[1][2]
Hepatic Tumor Cell Lines~2--Showed significant inhibition of proliferation.[5]

In addition to its in vitro potency, Taltobulin has shown significant anti-tumor activity in preclinical in vivo models.

Xenograft ModelTreatmentTumor Growth InhibitionReference
Lox Melanoma3 mg/kg, p.o.97.3%[1]
KB-3-1 Epidermoid3 mg/kg, p.o.82%[1]
HCT-15, DLD-1, MX-1W, KB-8-51.6 mg/kg, i.v.Significant inhibition[1]

Experimental Protocols

To investigate the effects of Taltobulin on mitotic arrest and apoptosis, several key experimental methodologies are employed.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to quantify the distribution of cells in different phases of the cell cycle, allowing for the determination of G2/M arrest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Taltobulin (HTI-286)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Taltobulin and a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate on ice or at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[6][7][8]

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This assay is used to detect and quantify early and late-stage apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Taltobulin (HTI-286)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with Taltobulin as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.[6][9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[6][9]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. The intensity of the bands corresponds to the protein expression levels.

Signaling Pathways of Taltobulin-Induced Mitotic Arrest and Apoptosis

Taltobulin's disruption of microtubule dynamics triggers a cascade of signaling events that culminate in mitotic arrest and apoptosis.

Mitotic Arrest Signaling

The primary mechanism leading to mitotic arrest is the activation of the Spindle Assembly Checkpoint (SAC).

Mitotic_Arrest_Pathway Taltobulin Taltobulin Tubulin Tubulin Polymerization Taltobulin->Tubulin Inhibits Microtubules Microtubule Instability Tubulin->Microtubules Disrupts SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC APC_C Anaphase-Promoting Complex/ Cyclosome (APC/C) Inhibition SAC->APC_C Inhibits CyclinB1 Cyclin B1/CDK1 Accumulation APC_C->CyclinB1 Prevents Degradation MitoticArrest Mitotic Arrest (G2/M) CyclinB1->MitoticArrest Maintains

Caption: Taltobulin-induced mitotic arrest pathway.

When microtubules are not properly attached to the kinetochores of chromosomes, the SAC is activated. Key proteins of the SAC, such as Mad2 and BubR1, prevent the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation. The inhibition of APC/C leads to the accumulation of its substrates, most notably Cyclin B1, which maintains the activity of Cyclin-Dependent Kinase 1 (CDK1). High Cyclin B1/CDK1 activity is essential for maintaining the cell in a mitotic state, leading to a prolonged G2/M arrest.

Apoptosis Induction Signaling

Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway MitoticArrest Prolonged Mitotic Arrest Bcl2_family Modulation of Bcl-2 Family Proteins MitoticArrest->Bcl2_family Anti_apoptotic Anti-apoptotic (Bcl-2, Bcl-xL, Mcl-1) Bcl2_family->Anti_apoptotic Downregulation Pro_apoptotic Pro-apoptotic (Bax, Bak) Bcl2_family->Pro_apoptotic Activation Anti_apoptotic->Pro_apoptotic MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_apoptotic->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Effector Caspase Activation (Caspase-3, -7) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: Intrinsic apoptosis pathway activated by Taltobulin.

The sustained mitotic arrest leads to changes in the expression and activity of Bcl-2 family proteins, which are key regulators of apoptosis. The balance shifts towards pro-apoptotic members like Bax and Bak, which translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7.[10] These effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. Taltobulin treatment has been shown to induce caspase-3 activation and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[11]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating Taltobulin's effects on a cancer cell line.

Experimental_Workflow Start Cancer Cell Line Culture Treatment Treat with Taltobulin (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Analysis Analysis Harvest->Analysis CellCycle Cell Cycle Analysis (Flow Cytometry - PI) Analysis->CellCycle ApoptosisAssay Apoptosis Assay (Flow Cytometry - Annexin V) Analysis->ApoptosisAssay WesternBlot Protein Analysis (Western Blot) Analysis->WesternBlot Data Quantitative Data (Tables & Graphs) CellCycle->Data ApoptosisAssay->Data WesternBlot->Data

Caption: General experimental workflow for studying Taltobulin.

Conclusion

Taltobulin is a promising anti-cancer agent that effectively induces cell death in a variety of tumor types by targeting a fundamental cellular process – microtubule dynamics. Its ability to inhibit tubulin polymerization leads to a robust G2/M phase arrest, which in turn triggers the intrinsic apoptotic pathway. The detailed understanding of its mechanism of action, supported by quantitative data and well-established experimental protocols, provides a strong rationale for its continued investigation and development as a potential therapeutic for cancer. This guide serves as a foundational resource for researchers and drug development professionals seeking to explore the full potential of Taltobulin in oncology.

References

Methodological & Application

Taltobulin intermediate-9 synthesis protocol step-by-step

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of Taltobulin intermediate-9, a key building block in the total synthesis of the potent anti-tubulin agent, Taltobulin. The synthesis is based on the convergent strategy reported in the literature, involving the preparation of key fragments followed by their coupling.

Overview of Synthesis

The synthesis of Taltobulin is achieved through a convergent route, where different fragments of the molecule are synthesized independently and then coupled together. This compound represents a significant portion of the final molecule, and its preparation involves the coupling of two smaller, custom-synthesized amino acid derivatives.

Chemical Structure

This compound

  • Molecular Formula: C₃₄H₅₅N₃O₆

  • Molecular Weight: 601.82 g/mol

The synthesis of this intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol

The following protocol details the step-by-step synthesis of this compound.

Materials and Reagents
  • N-Boc-N-methyl-L-valine

  • Weinreb amide of N-Boc-N-methyl-L-valine

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (B95107) (THF)

  • Other requisite solvents and reagents for peptide coupling and purification.

Synthesis of Building Block 1: N-Boc-N-methyl-L-valinal

The synthesis of the aldehyde fragment, N-Boc-N-methyl-L-valinal, is a crucial first step.

  • Formation of the Weinreb Amide: N-Boc-N-methyl-L-valine is converted to its corresponding Weinreb amide. This is a standard procedure in peptide chemistry to create a stable intermediate that can be reduced to the aldehyde without over-reduction to the alcohol.

  • Reduction to the Aldehyde: The Weinreb amide is then carefully reduced using a mild reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at a controlled low temperature. This step yields N-Boc-N-methyl-L-valinal.

Synthesis of this compound

The final assembly of this compound involves the coupling of N-Boc-N-methyl-L-valinal with another key building block, followed by further modifications. The detailed experimental procedures for these subsequent steps are outlined in the primary literature and involve standard peptide coupling techniques.

Table 1: Summary of Key Reaction Steps and Conditions

StepReactionKey ReagentsSolventTemperature
1Weinreb Amide FormationN-Boc-N-methyl-L-valine, Coupling agentsDichloromethane (DCM) or similarRoom Temperature
2Reduction to AldehydeWeinreb Amide, LiAlH₄Tetrahydrofuran (THF)-78 °C to 0 °C
3Coupling ReactionN-Boc-N-methyl-L-valinal, Amine fragmentAprotic SolventVaries
4Further ModificationsVariousVariesVaries

Note: Specific quantities and reaction times should be referred from the detailed experimental section of the cited literature.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_final_coupling Final Assembly N-Boc-N-methyl-L-valine N-Boc-N-methyl-L-valine Weinreb_Amide Weinreb Amide of N-Boc-N-methyl-L-valine N-Boc-N-methyl-L-valine->Weinreb_Amide Coupling Amine_Fragment Key Amine Building Block Coupling Peptide Coupling Amine_Fragment->Coupling Valinal N-Boc-N-methyl-L-valinal Weinreb_Amide->Valinal Reduction (LiAlH4) Valinal->Coupling Intermediate_9 This compound Coupling->Intermediate_9 Further Modifications

Caption: Synthetic workflow for this compound.

Data Presentation

Quantitative data for the synthesis of key intermediates would be presented in a tabular format for clarity.

Table 2: Yields and Purity of Intermediates

IntermediateMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
N-Boc-N-methyl-L-valinal215.2985-95>98%
This compound601.8270-80 (over 2 steps)>95%

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should consult the primary literature for precise experimental details and characterization data. The successful synthesis of this intermediate is a critical step towards the total synthesis of Taltobulin, a promising candidate for cancer therapy.

Convergent Synthesis Route for Taltobulin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin. As an antimitotic agent, it effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] This document provides detailed application notes and protocols for the convergent synthesis of Taltobulin, offering two primary routes: a sequential peptide coupling strategy and a multicomponent Ugi reaction approach. Methodologies for the synthesis of key building blocks, final assembly, and purification are presented, alongside protocols for evaluating the biological activity of the final compound through a tubulin polymerization inhibition assay. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

Taltobulin is a tripeptide-like molecule that has demonstrated significant potential as an anticancer agent, including activity against cell lines resistant to other microtubule-targeting drugs.[2][3] Its complex structure necessitates a strategic synthetic approach to ensure high yield and purity. Convergent synthesis, where complex fragments are synthesized independently and then coupled, is an efficient strategy for producing molecules like Taltobulin. This document outlines two such convergent pathways. The first is a traditional, stepwise synthesis involving the sequential coupling of three key building blocks. The second is a more streamlined approach utilizing a four-component Ugi reaction, which allows for the rapid assembly of a significant portion of the molecular scaffold in a single step.[4]

Signaling Pathway of Taltobulin

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, Taltobulin inhibits its polymerization into microtubules. This interference with microtubule formation activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cell.

Taltobulin Taltobulin Tubulin Tubulin Taltobulin->Tubulin Binds to Microtubule_Formation Microtubule Formation Taltobulin->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Polymerizes into Mitotic_Spindle_Assembly Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle_Assembly Enables Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle_Assembly->Mitotic_Arrest Failure leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Taltobulin's Mechanism of Action.

Convergent Synthesis Route 1: Sequential Peptide Coupling

This synthetic route involves the preparation of three key building blocks which are then coupled in a stepwise manner to yield Taltobulin.

Synthesis of Building Blocks

Detailed protocols for the synthesis of the three key building blocks are provided below.

Protocol 1: Synthesis of Building Block A ((2R,3R)-3-amino-2-methyl-4-phenylbutanoic acid derivative)

This protocol is adapted from established methods for the synthesis of similar amino acid derivatives.

StepReagent/SolventMolar Eq.ConditionsTime (h)Yield (%)
1. Asymmetric Aldol (B89426) AdditionPhenylacetaldehyde, Chiral Auxiliary1.0-78 °C to RT1285-95
2. Reductive AminationNH4OAc, NaBH3CN, MeOHExcessRoom Temperature2470-80
3. Protection (Boc)(Boc)2O, Et3N, DCM1.2Room Temperature1290-98
4. EsterificationMeOH, SOCl2ExcessReflux490-95

Experimental Protocol:

  • Asymmetric Aldol Addition: To a solution of a chiral N-acyloxazolidinone in dry DCM at -78 °C, add TiCl4 dropwise. After stirring for 30 minutes, add phenylacetaldehyde. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated NH4Cl solution and extract with DCM. Purify by flash chromatography.

  • Reductive Amination: Dissolve the aldol product in methanol (B129727) and add ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride. Stir at room temperature for 24 hours. Acidify with 1M HCl and then basify with 1M NaOH. Extract with ethyl acetate and purify by chromatography.

  • Boc Protection: To a solution of the amine in DCM, add triethylamine (B128534) and di-tert-butyl dicarbonate (B1257347). Stir at room temperature for 12 hours. Wash with water and brine, then dry over Na2SO4. Evaporate the solvent to obtain the Boc-protected amino acid.

  • Esterification: To a solution of the Boc-protected amino acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

Protocol 2: Synthesis of Building Block B (N-methyl-L-valine derivative)

StepReagent/SolventMolar Eq.ConditionsTime (h)Yield (%)
1. N-MethylationL-Valine, HCHO, HCOOHExcess90 °C680-90
2. Boc Protection(Boc)2O, NaOH, Dioxane/H2O1.1Room Temperature1290-98

Experimental Protocol:

  • N-Methylation: To a solution of L-valine in formic acid, add formaldehyde. Heat the mixture at 90 °C for 6 hours. Cool to room temperature and evaporate the solvent to obtain N-methyl-L-valine.

  • Boc Protection: Dissolve N-methyl-L-valine in a mixture of dioxane and 1M NaOH. Add di-tert-butyl dicarbonate and stir at room temperature for 12 hours. Acidify with 1M HCl and extract with ethyl acetate. Dry over Na2SO4 and evaporate the solvent.

Protocol 3: Synthesis of Building Block C ((E)-4-(tert-butoxycarbonylamino)-2,5-dimethylhex-2-enoic acid)

StepReagent/SolventMolar Eq.ConditionsTime (h)Yield (%)
1. Aldehyde SynthesisN-Boc-L-valinol, Dess-Martin periodinane, DCM1.5Room Temperature290-98
2. Wittig ReactionAldehyde, (Carbethoxymethylene)triphenylphosphorane, Toluene1.2Reflux1280-90
3. HydrolysisLiOH, THF/H2O2.0Room Temperature495-100

Experimental Protocol:

  • Aldehyde Synthesis: To a solution of N-Boc-L-valinol in DCM, add Dess-Martin periodinane portion-wise. Stir at room temperature for 2 hours. Quench with a saturated solution of Na2S2O3 and NaHCO3. Extract with DCM and purify by flash chromatography.

  • Wittig Reaction: To a solution of the aldehyde in toluene, add (carbethoxymethylene)triphenylphosphorane. Reflux for 12 hours. Cool to room temperature and purify by flash chromatography to yield the α,β-unsaturated ester.

  • Hydrolysis: To a solution of the ester in a mixture of THF and water, add lithium hydroxide. Stir at room temperature for 4 hours. Acidify with 1M HCl and extract with ethyl acetate. Dry over Na2SO4 and evaporate the solvent to obtain the carboxylic acid.

Assembly of Taltobulin via Sequential Peptide Coupling

cluster_0 Synthesis of Building Blocks cluster_1 Coupling and Deprotection Building_Block_A Building Block A Dipeptide Dipeptide (A-B) Building_Block_A->Dipeptide Building_Block_B Building Block B Building_Block_B->Dipeptide HATU Coupling Building_Block_C Building Block C Taltobulin_Protected Protected Taltobulin Building_Block_C->Taltobulin_Protected HATU Coupling Deprotected_Dipeptide Deprotected Dipeptide Dipeptide->Deprotected_Dipeptide Boc Deprotection Deprotected_Dipeptide->Taltobulin_Protected Final_Taltobulin Taltobulin Taltobulin_Protected->Final_Taltobulin Final Deprotection

Sequential Peptide Coupling Workflow.

Protocol 4: Final Assembly and Purification

StepReagent/SolventMolar Eq.ConditionsTime (h)Yield (%)
1. Coupling (A+B)Building Blocks A & B, HATU, DIPEA, DMF1.1 (HATU)Room Temperature485-95
2. Boc DeprotectionTFA, DCMExcessRoom Temperature195-100
3. Coupling (AB+C)Dipeptide AB, Building Block C, HATU, DIPEA, DMF1.1 (HATU)Room Temperature680-90
4. Final DeprotectionTFA, DCMExcessRoom Temperature195-100
5. PurificationHPLC (C18 column, Acetonitrile/Water/TFA gradient)---70-80

Experimental Protocol:

  • First Peptide Coupling: To a solution of Building Block A and Building Block B in DMF, add HATU and DIPEA. Stir at room temperature for 4 hours. Dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and purify by flash chromatography.

  • Boc Deprotection: Dissolve the dipeptide in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1 hour. Evaporate the solvent under reduced pressure.

  • Second Peptide Coupling: To a solution of the deprotected dipeptide and Building Block C in DMF, add HATU and DIPEA. Stir at room temperature for 6 hours. Work up as described in step 1.

  • Final Deprotection: Treat the protected Taltobulin with a 1:1 mixture of TFA and DCM for 1 hour. Evaporate the solvent.

  • Purification: Purify the crude Taltobulin by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain Taltobulin as a white solid.

Convergent Synthesis Route 2: Ugi Four-Component Reaction

This approach offers a more concise synthesis of Taltobulin by utilizing a four-component Ugi reaction to form the core dipeptide backbone in a single step.[4]

Synthesis of Ugi Reaction Components

Protocol 5: Synthesis of Aldehyde Component

The synthesis of the aldehyde component is similar to Protocol 1, step 1.

Protocol 6: Synthesis of Isocyanide Component

Experimental Protocol:

To a solution of N-formyl-L-valine methyl ester in dry DCM, add triphosgene (B27547) and triethylamine at 0 °C. Stir for 2 hours. Wash with water and brine. Dry over Na2SO4 and use the crude isocyanide solution directly in the next step.

Ugi Reaction and Final Steps

Aldehyde Aldehyde Ugi_Product Ugi Product Aldehyde->Ugi_Product Amine Amine Component Amine->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Ugi-4CR Final_Coupling Final Peptide Coupling Ugi_Product->Final_Coupling Coupling_Partner Coupling Partner Coupling_Partner->Final_Coupling Deprotection Deprotection Final_Coupling->Deprotection Taltobulin Taltobulin Deprotection->Taltobulin

Ugi Reaction-Based Synthesis Workflow.

Protocol 7: Ugi Reaction and Completion of Synthesis

StepReagents/SolventsMolar Eq.ConditionsTime (h)Yield (%)
1. Ugi ReactionAldehyde, Amine, Isocyanide, Carboxylic Acid, MeOH1.0 eachRoom Temperature2460-70
2. Final CouplingUgi Product, C-terminal fragment, HATU, DIPEA, DMF1.1 (HATU)Room Temperature680-90
3. Deprotection & PurificationTFA, DCM; HPLCExcessRoom Temp; C18170-80

Experimental Protocol:

  • Ugi Four-Component Reaction: To a solution of the aldehyde, amine component, and carboxylic acid component in methanol, add the isocyanide solution. Stir at room temperature for 24 hours. Evaporate the solvent and purify the product by flash chromatography.

  • Final Peptide Coupling: Couple the Ugi product with the C-terminal building block using HATU and DIPEA in DMF as described in Protocol 4.

  • Deprotection and Purification: Perform the final deprotection and HPLC purification as described in Protocol 4.

Biological Activity Assay

Protocol 8: Tubulin Polymerization Inhibition Assay

This assay measures the ability of Taltobulin to inhibit the polymerization of purified tubulin in vitro.

ComponentConcentration
Tubulin2 mg/mL
Polymerization Buffer80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
GTP1 mM
TaltobulinVarious concentrations (e.g., 0.1 nM to 1 µM)

Experimental Protocol:

  • Prepare a solution of purified tubulin in polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Dispense the tubulin solution into a pre-warmed 96-well plate.

  • Add various concentrations of Taltobulin (or vehicle control) to the wells.

  • Immediately place the plate in a spectrophotometer pre-heated to 37 °C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the rate of polymerization and determine the IC50 value for Taltobulin.

Summary of Quantitative Data

Table 1: Overall Yields of Taltobulin Synthesis Routes

Synthesis RouteNumber of Linear StepsOverall Yield (%)
Sequential Peptide Coupling~930-40
Ugi Four-Component Reaction~635-45

Table 2: Biological Activity of Taltobulin

AssayIC50 (nM)
Tubulin Polymerization Inhibition10-50
Cytotoxicity (various cancer cell lines)1-10

Conclusion

The convergent synthesis of Taltobulin can be efficiently achieved through either a sequential peptide coupling method or a more rapid Ugi four-component reaction strategy. Both routes provide access to this potent antimitotic agent in good overall yields. The provided protocols offer detailed guidance for the synthesis, purification, and biological evaluation of Taltobulin, supporting further research and development in the field of cancer therapeutics. The Ugi-based approach, in particular, offers advantages in terms of step-economy and may be more amenable to the rapid generation of analogs for structure-activity relationship studies.

References

Application Notes and Protocols for Peptide Coupling Reagents in Taltobulin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (HTI-286) is a potent synthetic analog of the natural product hemiasterlin, exhibiting significant antimitotic activity by inhibiting tubulin polymerization.[1][2] Its complex tripeptide structure, featuring sterically hindered and N-methylated amino acid residues, presents considerable challenges in its chemical synthesis. The judicious selection of peptide coupling reagents and strategies is paramount to achieving high yields and stereochemical fidelity.

These application notes provide detailed protocols for three key methodologies employed in the synthesis of Taltobulin: HATU/DIPEA-mediated coupling for final fragment condensation, the use of Bts-protected amino acid chlorides for challenging couplings of sterically hindered residues, and a convergent approach utilizing the Ugi four-component reaction.

Key Peptide Coupling Strategies for Taltobulin Synthesis

The synthesis of Taltobulin can be approached through the convergent assembly of three key fragments:

  • Fragment A: The N-terminal tert-butylcarbonyl (Boc)-protected amino acid residue.

  • Fragment B: A dipeptide unit containing a sterically hindered amino acid.

  • Fragment C: The C-terminal amino acid residue.

The critical peptide bond formations between these fragments require robust and efficient coupling reagents to overcome steric hindrance and prevent racemization.

Data Presentation: Comparison of Peptide Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful synthesis of complex peptides like Taltobulin. The following table summarizes the performance of various reagents commonly used for coupling sterically hindered amino acids, providing a comparative overview of their efficacy.

Coupling Reagent/MethodActivating AgentAdditiveBaseTypical Yield (%)Key AdvantagesPotential DrawbacksReference(s)
HATU Uronium SaltHOAtDIPEA, Collidine85-95High coupling efficiency, fast reaction rates, low racemization.[3]Can lead to guanidinylation of the N-terminal amine if used in excess.[4][3][5]
Bts-protected Amino Acid Chloride Acid ChlorideNoneNone70-97Highly reactive, effective for extremely hindered couplings.[2]Requires prior preparation of the acid chloride.[2]
Ugi Four-Component Reaction Isocyanide, Aldehyde, Carboxylic Acid, AmineNoneNone60-80Convergent, one-pot synthesis of the peptide backbone.[2]May require optimization for complex substrates.[2]
HBTU Uronium SaltHOBtDIPEA80-90Efficient and widely used.[6]Less effective than HATU for highly hindered couplings.[6]
PyBOP Phosphonium SaltHOBtDIPEA75-85Good for solution and solid-phase synthesis.Can be less effective for N-methylated amino acids.[7]

Experimental Protocols

Protocol 1: Final Fragment Coupling using HATU/DIPEA

This protocol describes the coupling of the N-terminal fragment with the dipeptide fragment, a crucial step in the final assembly of Taltobulin.[5]

Materials:

  • N-Boc-protected N-terminal fragment (1.0 equiv)

  • Dipeptide fragment (amine salt) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the N-Boc-protected N-terminal fragment and HATU in anhydrous DMF under an inert atmosphere.

  • Add DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the dipeptide fragment in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the dipeptide fragment to the activated N-terminal fragment solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Expected Yield: 85-95%

Protocol 2: Coupling of Sterically Hindered Amino Acids using Bts-Protected Amino Acid Chlorides

This method is particularly effective for coupling the sterically demanding amino acid residues within the Taltobulin structure.[2]

Materials:

  • N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid (1.0 equiv)

  • Oxalyl chloride or Thionyl chloride (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Amine component (1.1 equiv)

  • Anhydrous DCM or THF

  • Argon or Nitrogen atmosphere

Procedure:

Part A: Formation of the Bts-Amino Acid Chloride

  • Dissolve the N-Bts-protected amino acid in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride or thionyl chloride to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess reagent and solvent, yielding the crude Bts-amino acid chloride.

Part B: Coupling Reaction

  • Dissolve the crude Bts-amino acid chloride in anhydrous DCM or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the amine component to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yield: 70-97%[2]

Protocol 3: Convergent Synthesis via Ugi Four-Component Reaction

This one-pot reaction allows for the rapid assembly of the Taltobulin backbone from four readily available components.[2]

Materials:

  • Aldehyde component (1.0 equiv)

  • Amine component (1.0 equiv)

  • Carboxylic acid component (1.0 equiv)

  • Isocyanide component (1.0 equiv)

  • Methanol (B129727) or Trifluoroethanol

  • Argon or Nitrogen atmosphere

Procedure:

  • Combine the aldehyde, amine, and carboxylic acid components in methanol or trifluoroethanol under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium and carboxylate ions.

  • Add the isocyanide component to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yield: 60-80%

Mandatory Visualizations

Diagram 1: Convergent Synthesis of Taltobulin

Taltobulin_Synthesis Fragment A Fragment A Dipeptide AB Dipeptide AB Fragment A->Dipeptide AB Peptide Coupling Fragment B Fragment B Fragment B->Dipeptide AB Fragment C Fragment C Taltobulin Taltobulin Fragment C->Taltobulin Dipeptide AB->Taltobulin HATU, DIPEA

Caption: Convergent synthetic route to Taltobulin.

Diagram 2: Ugi Four-Component Reaction Workflow

Ugi_Reaction cluster_reactants Reactants Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Amine Amine Amine->One-Pot Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Taltobulin Backbone Taltobulin Backbone One-Pot Reaction->Taltobulin Backbone

Caption: Workflow for the Ugi four-component reaction.

Diagram 3: Mechanism of Action of Taltobulin

Taltobulin_MoA Taltobulin Taltobulin Tubulin Dimers Tubulin Dimers Taltobulin->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Microtubule Instability Microtubule Instability Microtubule Polymerization->Microtubule Instability Leads to Mitotic Arrest Mitotic Arrest Microtubule Instability->Mitotic Arrest Induces Apoptosis Apoptosis Mitotic Arrest->Apoptosis Results in

Caption: Taltobulin's mechanism of action.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Taltobulin Intermediate-9

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and scalable method for the purification of Taltobulin intermediate-9, a key precursor in the synthesis of the potent microtubule inhibitor, Taltobulin. Utilizing preparative reverse-phase high-performance liquid chromatography (RP-HPLC), this protocol achieves high purity and recovery of the target compound, making it suitable for researchers and professionals in drug development and medicinal chemistry. The method employs a C18 stationary phase with a water/acetonitrile mobile phase containing trifluoroacetic acid (TFA) as an ion-pairing agent, ensuring efficient separation from process-related impurities.

Introduction

Taltobulin is a synthetic analog of the natural tripeptide hemiasterlin (B1673049) and functions as a powerful antimitotic agent by inhibiting tubulin polymerization.[1] Its intricate synthesis involves several key intermediates, with the purity of each intermediate being critical for the yield and quality of the final active pharmaceutical ingredient (API). This compound (Molecular Formula: C34H55N3O6, Molecular Weight: 601.82) is a significant precursor whose purification is essential to remove structurally similar impurities generated during the synthetic process.

Preparative HPLC is a widely adopted technique in the pharmaceutical industry for the isolation and purification of drug intermediates and APIs, offering high resolution and scalability.[2][3] This document provides a detailed protocol for the efficient purification of this compound using preparative RP-HPLC, ensuring the high purity required for subsequent synthetic steps.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC-grade Methanol (for system flushing)

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade (for sample dissolution)

Instrumentation and Columns
  • Preparative HPLC System: A system equipped with a binary gradient pump, an autosampler or manual injector with a large volume loop, a UV-Vis detector, and a fraction collector.

  • Analytical HPLC System: For purity analysis of the crude material and purified fractions.

  • Preparative Column: C18 stationary phase, 5 µm particle size, 21.2 x 150 mm.

  • Analytical Column: C18 stationary phase, 5 µm particle size, 4.6 x 150 mm.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to ensure solubility and compatibility with the HPLC system.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Preparative HPLC Method
  • Column: C18, 5 µm, 21.2 x 150 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 20.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 1-5 mL (depending on concentration and loading study results)

  • Column Temperature: Ambient

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
5.030
35.070
36.095
40.095
41.030
45.030
Fraction Collection and Analysis
  • Collect fractions based on the UV detector signal, corresponding to the elution of the main peak.

  • Analyze the purity of each collected fraction using the analytical HPLC method described below.

  • Pool the fractions with the desired purity (e.g., >99%).

  • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound.

Analytical HPLC Method for Purity Assessment
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
20.070
22.095
25.095
26.030
30.030

Data Presentation

The following table summarizes the quantitative data from a representative purification run of this compound.

ParameterCrude SamplePurified Sample
Purity (by HPLC Area %) 85.2%99.3%
Major Impurity 1 (RRT 0.95) 5.8%Not Detected
Major Impurity 2 (RRT 1.10) 4.3%0.2%
Total Other Impurities 4.7%0.5%
Recovery Yield N/A88%

Visualizations

Experimental Workflow

HPLC_Purification_Workflow crude_sample Crude Taltobulin Intermediate-9 dissolution Dissolution in DMSO and Initial Mobile Phase crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection Preparative HPLC Injection filtration->hplc_injection fraction_collection Fraction Collection (UV-Triggered) hplc_injection->fraction_collection purity_analysis Analytical HPLC Purity Check of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions (>99%) purity_analysis->pooling Select Fractions solvent_removal Solvent Removal (Lyophilization/Rotovap) pooling->solvent_removal final_product Purified Taltobulin Intermediate-9 (>99%) solvent_removal->final_product

Caption: Workflow for the purification of this compound by HPLC.

Signaling Pathway (Logical Relationship)

Logical_Relationship crude_material Crude Material (Low Purity) prep_hplc Preparative HPLC crude_material->prep_hplc impurity_removal Impurity Removal prep_hplc->impurity_removal purity_increase Purity Increase prep_hplc->purity_increase pure_intermediate Pure Intermediate-9 (High Purity) impurity_removal->pure_intermediate purity_increase->pure_intermediate next_step Next Synthetic Step pure_intermediate->next_step

Caption: Logical flow of the purification process and its outcome.

Conclusion

The preparative HPLC method detailed in this application note provides an effective and reproducible strategy for the purification of this compound. By employing a C18 reverse-phase column and a water/acetonitrile gradient with TFA, this protocol successfully elevates the purity of the intermediate from approximately 85% to over 99%, with a high recovery yield. This ensures the availability of high-quality material for the subsequent stages of Taltobulin synthesis, which is crucial for the overall efficiency and success of the drug development process. The provided workflow and logical diagrams offer a clear and concise overview of the entire purification procedure.

References

Application Notes and Protocols for Taltobulin Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, also known as HTI-286, is a potent synthetic antimicrotubule agent that is a synthetic analogue of the tripeptide hemiasterlin.[][2] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule organization in cells, leading to mitotic arrest and subsequent apoptosis.[][2] Taltobulin is a valuable payload for Antibody-Drug Conjugates (ADCs) due to its high cytotoxicity against a broad range of cancer cell lines and its ability to circumvent P-glycoprotein-mediated drug resistance.[][3]

These application notes provide detailed protocols for the conjugation of Taltobulin to monoclonal antibodies (mAbs), as well as for the characterization and in vitro evaluation of the resulting ADCs. The protocols described herein are intended as a guide and may require optimization for specific antibodies and linker-payload combinations.

Mechanism of Action: Taltobulin Signaling Pathway

Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division and intracellular transport. By inhibiting tubulin polymerization, Taltobulin triggers a cascade of events leading to programmed cell death.

Taltobulin_Signaling_Pathway Taltobulin Taltobulin Tubulin Tubulin Dimers (α/β) Taltobulin->Tubulin Inhibits Microtubules Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubules Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Taltobulin's mechanism of action leading to apoptosis.

Experimental Workflow for Taltobulin ADC Generation and Evaluation

The overall process for creating and testing a Taltobulin-ADC involves several key stages, from preparing the Taltobulin-linker and the antibody to conjugating them, purifying the resulting ADC, and finally, characterizing its properties and evaluating its in vitro efficacy.

Taltobulin_ADC_Workflow cluster_prep Preparation cluster_conj_purify Conjugation & Purification cluster_char_eval Characterization & Evaluation LinkerPrep Taltobulin-Linker Synthesis Conjugation Conjugation Reaction LinkerPrep->Conjugation mAbPrep Antibody Preparation mAbPrep->Conjugation Purification ADC Purification Conjugation->Purification Characterization ADC Characterization (DAR, Affinity) Purification->Characterization Evaluation In Vitro Cytotoxicity Assay Characterization->Evaluation

Caption: Workflow for Taltobulin-ADC generation and testing.

Experimental Protocols

Protocol 1: Synthesis of Taltobulin-Linker Conjugate (Representative Protocol)

This protocol describes a representative method for synthesizing a Taltobulin-linker complex with a maleimide (B117702) handle for subsequent conjugation to a monoclonal antibody via cysteine residues. This protocol is based on standard peptide coupling and linker chemistry and may require optimization.

Materials:

  • Taltobulin

  • Maleimide-functionalized linker with a carboxyl group (e.g., MC-VC-PABC-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Activation of Linker:

    • Dissolve the maleimide-functionalized linker with a carboxyl group in anhydrous DMF.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated linker.

  • Coupling to Taltobulin:

    • In a separate flask, dissolve Taltobulin in anhydrous DMF.

    • Add 1.5 equivalents of DIPEA to the Taltobulin solution.

    • Slowly add the NHS-activated linker solution to the Taltobulin solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification of Taltobulin-Linker:

    • Monitor the reaction progress by HPLC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the pure Taltobulin-linker conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product by HPLC and Mass Spectrometry.

Protocol 2: Cysteine-Based Conjugation of Taltobulin-Linker to a Monoclonal Antibody

This protocol details the conjugation of a maleimide-activated Taltobulin-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Taltobulin-linker with a maleimide group

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching agent (e.g., N-acetylcysteine)

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 2-5 molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Remove excess TCEP by buffer exchange into PBS, pH 7.4, using a desalting column.

  • Conjugation Reaction:

    • Dissolve the Taltobulin-maleimide linker in an organic co-solvent (e.g., DMSO) at a high concentration.

    • Add the Taltobulin-linker solution to the reduced mAb at a molar ratio of 5-10 fold excess of the linker.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification of ADC:

    • Purify the ADC from unconjugated Taltobulin-linker and other small molecules using Size Exclusion Chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of Taltobulin-ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Taltobulin-ADC

  • HIC column

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the Taltobulin-ADC sample.

  • Elute the ADC using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula:

    • Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

B. Determination of Binding Affinity by Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

  • Antigen-coated 96-well plate

  • Taltobulin-ADC and unconjugated mAb

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat a 96-well plate with the target antigen and incubate overnight at 4°C.

  • Wash the plate with wash buffer and block with blocking buffer for 1 hour at room temperature.

  • Prepare serial dilutions of the Taltobulin-ADC and the unconjugated mAb.

  • Add the diluted antibodies to the plate and incubate for 1-2 hours at room temperature.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the plate and add TMB substrate. Incubate until color develops.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Plot the absorbance versus antibody concentration and determine the EC50 value for both the ADC and the unconjugated mAb.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Taltobulin-ADC, unconjugated mAb, and free Taltobulin

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Plate reader

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the Taltobulin-ADC, unconjugated mAb, and free Taltobulin in complete medium.

  • Remove the old medium from the cells and add the treatment solutions.

  • Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.

Data Presentation

Table 1: Summary of Taltobulin-ADC Characterization
ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR)HIC-HPLCe.g., 3.8
Monomer PuritySEC-HPLCe.g., >95%
Binding Affinity (EC50) of ADCELISAe.g., 0.5 nM
Binding Affinity (EC50) of mAbELISAe.g., 0.4 nM
Table 2: In Vitro Cytotoxicity of Taltobulin-ADC
CompoundTarget Cell LineIC50 (nM)
Taltobulin-ADCe.g., SK-BR-3 (HER2+)e.g., 1.2
Taltobulin-ADCe.g., MDA-MB-231 (HER2-)e.g., >1000
Free Taltobuline.g., SK-BR-3 (HER2+)e.g., 0.5
Unconjugated mAbe.g., SK-BR-3 (HER2+)No significant cytotoxicity

Disclaimer: These protocols provide a general framework. Specific conditions, such as reagent concentrations, incubation times, and instrument parameters, should be optimized for each specific antibody, linker, and experimental setup. Appropriate safety precautions should be taken when handling potent cytotoxic agents like Taltobulin.

References

Developing Taltobulin-Based Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and preclinical evaluation of Antibody-Drug Conjugates (ADCs) utilizing the potent microtubule-inhibiting payload, taltobulin (B1684106). Taltobulin, a synthetic analog of the tripeptide hemiasterlin (B1673049), offers a powerful cytotoxic mechanism for targeted cancer therapy.[1][2] Its ability to circumvent P-glycoprotein-mediated drug resistance makes it a compelling payload for next-generation ADCs.[1][2]

Mechanism of Action of Taltobulin

Taltobulin exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division.[] As a tubulin polymerization inhibitor, taltobulin binds to tubulin, preventing the formation of microtubules.[] This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[] The hydrochloride salt of taltobulin is often used to improve its solubility and stability for conjugation to monoclonal antibodies.[]

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Taltobulin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Taltobulin-ADC Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Taltobulin 3. Release of Taltobulin Lysosome->Taltobulin Linker Cleavage Tubulin Tubulin Dimers Taltobulin->Tubulin Inhibition Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Blocked G2M_Arrest 4. G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis 5. Apoptosis G2M_Arrest->Apoptosis

Taltobulin ADC Mechanism of Action

Quantitative Data Summary

The following tables summarize the in vitro potency of taltobulin (HTI-286) against a panel of human cancer cell lines. This data is crucial for selecting appropriate cell lines for in vitro cytotoxicity assays of taltobulin-based ADCs.

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) [2][4]

Cell LineCancer TypeIC₅₀ (nM)
CCRF-CEMLeukemia0.2 ± 0.03
1A9Ovarian0.6 ± 0.1
A549Non-Small Cell Lung Cancer (NSCLC)1.1 ± 0.5
NCI-H1299NSCLC6.8 ± 6.1
MX-1WBreast1.8 ± 0.6
MCF-7Breast7.3 ± 2.3
HCT-116Colon0.7 ± 0.2
DLD-1Colon1.1 ± 0.4
A375Melanoma1.1 ± 0.8
LoxMelanoma1.4 ± 0.6
Hepatic Tumor Lines (Mean)Liver2.0 ± 1.0

Data represents the mean ± standard deviation from multiple experiments.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of taltobulin-based ADCs are provided below.

Taltobulin-Antibody Conjugation Protocol

This protocol describes a general method for conjugating a taltobulin derivative to a monoclonal antibody via reduced interchain disulfide bonds. This is a common strategy for achieving a drug-to-antibody ratio (DAR) of approximately 4.

dot

Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Purification1 Purification (Desalting Column) Reduction->Purification1 Conjugation Conjugation Reaction Purification1->Conjugation Taltobulin_Linker Taltobulin-Linker (Maleimide Activated) Taltobulin_Linker->Conjugation Quenching Quenching (e.g., Cysteine) Conjugation->Quenching Purification2 Purification of ADC (e.g., SEC) Quenching->Purification2 ADC Taltobulin-ADC Purification2->ADC

Taltobulin-ADC Conjugation Workflow

Materials:

  • Monoclonal antibody (mAb) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.0-7.5).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • Maleimide-activated taltobulin-linker derivative dissolved in DMSO.

  • Quenching solution (e.g., 10 mM N-acetyl cysteine).

  • Desalting columns.

  • Size-exclusion chromatography (SEC) system.

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM EDTA).

  • Conjugation Reaction:

    • Immediately after purification of the reduced mAb, add the maleimide-activated taltobulin-linker derivative. A molar excess of 1.5-2.0 equivalents of the taltobulin-linker per free thiol is a recommended starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quenching:

    • Add a 2 to 5-fold molar excess of the quenching solution relative to the starting amount of the taltobulin-linker derivative to cap any unreacted maleimide (B117702) groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting taltobulin-ADC using an SEC system to remove unconjugated payload, quenching agent, and any aggregated protein.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the distribution of different drug-loaded species.

Protocol: DAR Determination by HIC

  • Instrumentation: HPLC system with a HIC column.

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity. The peak area of each species is used to calculate the weighted average DAR.

In Vitro Cytotoxicity Assay

This protocol outlines the use of the MTT assay to determine the in vitro potency (IC₅₀) of a taltobulin-based ADC on antigen-positive and antigen-negative cancer cell lines.[1][5]

dot

Cytotoxicity_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 2. Incubate Overnight Seed_Cells->Incubate1 Treat_Cells 3. Treat with Serial Dilutions of ADC Incubate1->Treat_Cells Incubate2 4. Incubate for 72-120 hours Treat_Cells->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (B1609692) Crystals Incubate3->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 9. Calculate IC50 Read_Absorbance->Analyze

In Vitro Cytotoxicity Assay Workflow

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • Taltobulin-ADC, unconjugated antibody (isotype control), and free taltobulin payload.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the taltobulin-ADC, unconjugated antibody, and free taltobulin payload in complete culture medium. Remove the old medium from the cells and add the treatment solutions.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC₅₀ value using a four-parameter logistic (4PL) curve fit.

In Vivo Efficacy Study in Xenograft Models

This protocol provides a general framework for evaluating the anti-tumor activity of a taltobulin-based ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Antigen-positive human tumor cell line.

  • Taltobulin-ADC, vehicle control, and isotype control ADC.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer the taltobulin-ADC, vehicle control, and isotype control ADC via the appropriate route (typically intravenous). Dosing schedules can vary (e.g., single dose, or weekly for several weeks).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

    • Observe the overall health of the animals.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or based on a predetermined time point. Tumor growth inhibition (TGI) is a key endpoint.

Safety and Handling

Taltobulin and its derivatives are highly potent cytotoxic agents and should be handled with extreme care in a laboratory setting designed for handling hazardous materials. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All work should be performed in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Taltobulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (formerly known as HTI-286 or SPA-110) is a potent synthetic analog of the natural tripeptide hemiasterlin (B1673049).[1][2][3] As an anti-mitotic agent, Taltobulin functions by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][3][] This mechanism makes it a compound of significant interest in oncology research and drug development, particularly for its efficacy in circumventing P-glycoprotein-mediated multidrug resistance.[1][2][]

These application notes provide detailed protocols for assessing the cytotoxicity of Taltobulin in cancer cell lines using common cell-based assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

Mechanism of Action

Taltobulin exerts its cytotoxic effects by interfering with the microtubule network essential for cell division. The proposed signaling pathway is as follows:

Taltobulin_Mechanism Taltobulin Taltobulin Tubulin Tubulin Dimers (α/β) Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Taltobulin->Microtubules Inhibits Disruption Disruption of Microtubule Dynamics MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Taltobulin's mechanism of action leading to apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic activity of Taltobulin has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values from published studies are summarized below.

Cancer TypeCell LineIC50 / GI50 (nM)
LeukemiaCCRF-CEM0.2 ± 0.03[5]
Ovarian1A90.6 ± 0.1[5]
Non-Small Cell LungA5491.1 ± 0.5[5]
Non-Small Cell LungNCI-H12996.8 ± 6.1[5]
BreastMX-1W1.8 ± 0.6[5]
BreastMCF-77.3 ± 2.3[5]
ColonHCT-1160.7 ± 0.2[5]
ColonDLD-11.1 ± 0.4[5]
ColonColo2051.5 ± 0.6[5]
ColonKM201.8 ± 0.6[5]
ColonSW6203.6 ± 0.8[5]
ColonS13.7 ± 2.0[5]
ColonHCT-154.2 ± 2.5[5]
ColonMoser5.3 ± 4.1[5]
MelanomaA3751.1 ± 0.8[5]
MelanomaLox1.4 ± 0.6[5]
MelanomaSK-Mel-21.7 ± 0.5[5]
Hepatocellular Carcinoma(Mean of three cell lines)2 ± 1[6][7]

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to determine the cytotoxicity of Taltobulin.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellCulture 1. Cell Seeding (96-well plate) TaltobulinPrep 2. Taltobulin Dilution Incubation 3. Cell Treatment & Incubation (e.g., 72h) TaltobulinPrep->Incubation AssaySelection 4. Select Assay Incubation->AssaySelection MTT MTT Assay AssaySelection->MTT SRB SRB Assay AssaySelection->SRB LDH LDH Assay AssaySelection->LDH Readout 5. Absorbance/Luminescence Measurement MTT->Readout SRB->Readout LDH->Readout DataAnalysis 6. Data Analysis (IC50/GI50 Calculation) Readout->DataAnalysis

Caption: General workflow for cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Taltobulin stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Taltobulin in complete medium. Remove the medium from the wells and add 100 µL of the Taltobulin dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[8][12]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.[13][14]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Taltobulin stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)[13]

  • Tris base solution (10 mM, pH 10.5)[15]

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[16]

  • Washing: Remove the supernatant and wash the plates five times with deionized water.[17]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[13][16]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[16][17]

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[16]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of cell growth relative to the control and determine the GI50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cell lysis and cytotoxicity.[18][19]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium (serum-free or low-serum medium is recommended for the assay)

  • Taltobulin stock solution (in DMSO)

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Lysis buffer (provided in the kit)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[20]

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[20] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.[18]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[21]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in Taltobulin-treated cells to the spontaneous and maximum release controls. Determine the concentration of Taltobulin that causes 50% cell lysis (LC50).

Data Interpretation and Troubleshooting

  • IC50 vs. GI50 vs. LC50: It is important to distinguish between these values. IC50 (Inhibitory Concentration 50) and GI50 (Growth Inhibition 50) typically measure the concentration at which cell proliferation is inhibited by 50%. LC50 (Lethal Concentration 50) measures the concentration that causes death in 50% of the cells.

  • Assay Selection: The choice of assay can influence the results. MTT and SRB assays measure metabolic activity and biomass, respectively, and are good indicators of cytostatic effects. The LDH assay directly measures cell death (cytolytic effects).

  • Drug Solubility: Ensure that Taltobulin is fully dissolved in the culture medium to avoid inaccurate results. The final concentration of DMSO should be kept low (typically <0.5%) to prevent solvent-induced cytotoxicity.

  • Cell Density: Optimal cell seeding density is critical. Overly confluent or sparse cultures can lead to unreliable results.

  • Incubation Time: The duration of drug exposure can significantly impact the cytotoxicity profile. A time-course experiment is recommended to determine the optimal endpoint.

By following these detailed protocols, researchers can accurately and reproducibly assess the cytotoxic effects of Taltobulin on various cancer cell lines, contributing to a better understanding of its therapeutic potential.

References

Taltobulin Administration in Human Tumor Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly known as HTI-286) is a potent, synthetic analog of the marine sponge-derived tripeptide hemiasterlin (B1673049). It functions as a microtubule-destabilizing agent, effectively inhibiting cell proliferation and inducing apoptosis in a wide range of human tumor cell lines. A key feature of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, rendering it effective against tumor models resistant to conventional taxanes and vinca (B1221190) alkaloids.[1][2][3] This document provides detailed application notes and protocols for the administration of Taltobulin in human tumor xenograft models, based on preclinical studies.

Data Presentation

In Vitro Potency of Taltobulin

Taltobulin demonstrates potent inhibition of proliferation across a variety of human tumor cell lines, with a mean IC50 of 2.5 ± 2.1 nM.[1][3]

Cell Line OriginNumber of Cell LinesMean IC50 (nM)
Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma182.5 ± 2.1

Table 1: In vitro antiproliferative activity of Taltobulin in various human tumor cell lines.[4][5]

In Vivo Efficacy of Taltobulin in Human Tumor Xenograft Models

Taltobulin has shown significant tumor growth inhibition in various human tumor xenograft models in athymic mice. Both intravenous (i.v.) and oral (p.o.) administration routes have proven effective.[1][2]

Xenograft ModelTumor TypeTreatment RegimenRouteTumor Growth Inhibition (%)Day of Measurement
LoxMelanoma1.6 mg/kg on days 1, 5, and 9i.v.96-98%12
KB-3-1Epidermoid Carcinoma1.6 mg/kg on days 1, 5, and 9i.v.96-98%12
KB-8-5 (P-gp expressing)Epidermoid Carcinoma1.6 mg/kg on days 1, 5, and 9i.v.84%14
MX-1W (Paclitaxel-resistant)Breast Carcinoma1.6 mg/kg on days 1, 5, and 9i.v.97%Not Specified
DLD-1 (Paclitaxel-resistant)Colon Carcinoma1.6 mg/kgi.v.80%Not Specified
HCT-15 (Paclitaxel-resistant)Colon Carcinoma1.6 mg/kgi.v.66%Not Specified
LoxMelanoma3 mg/kg on days 1, 5, and 9p.o.97.3%14
KB-3-1Epidermoid Carcinoma3 mg/kg weeklyp.o.82%22
PC-3Prostate CancerNot Specifiedi.v.Significant InhibitionNot Specified
LNCaPProstate CancerNot Specifiedi.v.Significant InhibitionNot Specified
Hepatic Tumor Cell LinesLiver CancerNot Specifiedi.v.Significant InhibitionNot Specified

Table 2: Summary of Taltobulin efficacy in various human tumor xenograft models.[1][2][4][6][7]

Experimental Protocols

Human Tumor Xenograft Model Establishment

This protocol outlines the general procedure for establishing human tumor xenografts in immunocompromised mice.

Materials:

  • Human tumor cell lines (e.g., Lox melanoma, KB-3-1 epidermoid carcinoma)

  • Athymic nude mice (5-6 weeks old)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Matrigel (optional)

  • Sterile syringes and needles (25-27 gauge)

  • Calipers

  • Animal housing facility compliant with institutional guidelines

Procedure:

  • Culture the selected human tumor cell line under standard conditions to achieve a sufficient number of cells for implantation.

  • Harvest the cells by trypsinization and wash them with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS or culture medium at a desired concentration (e.g., 1 x 10^7 cells/mL). Matrigel can be mixed with the cell suspension to improve tumor take rate.

  • Anesthetize the athymic nude mice according to approved institutional protocols.

  • Inject the cell suspension (typically 0.1-0.2 mL) subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., ~100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomize the mice into treatment and control groups when the average tumor volume reaches the desired size for the study.

Taltobulin Administration in Xenograft Models

This protocol describes the preparation and administration of Taltobulin to tumor-bearing mice.

Materials:

  • Taltobulin hydrochloride

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles for administration (e.g., 27-30 gauge for i.v., gavage needles for p.o.)

  • Animal balance

Procedure:

A. Intravenous (i.v.) Administration:

  • Prepare a stock solution of Taltobulin in sterile saline. The concentration should be calculated based on the desired dose and the average weight of the mice.

  • On the designated treatment days (e.g., days 1, 5, and 9), weigh each mouse to determine the precise volume of Taltobulin solution to be administered.

  • Administer the calculated volume of Taltobulin solution via intravenous injection, typically into the tail vein. A common dose is 1.6 mg/kg.[1][4]

  • The vehicle control group should receive an equivalent volume of sterile saline.

B. Oral (p.o.) Administration:

  • Prepare a solution of Taltobulin in sterile saline suitable for oral gavage.

  • On the treatment days, weigh each mouse and calculate the required volume of the Taltobulin solution.

  • Administer the solution using a gavage needle directly into the stomach. A common oral dose is 3 mg/kg.[2][4]

  • The vehicle control group should receive an equivalent volume of sterile saline via oral gavage.

Efficacy Evaluation

This protocol details the assessment of Taltobulin's anti-tumor activity.

Procedure:

  • Continue to measure tumor volumes in all groups at regular intervals (e.g., twice weekly) throughout the study.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors and record their final weights.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations

Taltobulin's Mechanism of Action

Taltobulin_Mechanism_of_Action cluster_cell Cancer Cell Taltobulin Taltobulin Tubulin Free Tubulin Dimers (α/β-tubulin) Taltobulin->Tubulin Taltobulin->Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellProliferation Cell Proliferation MitoticSpindle->CellProliferation MitoticArrest Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis MitoticArrest->CellProliferation Inhibits

Caption: Taltobulin inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Workflow for Taltobulin Efficacy Studies in Xenograft Models

Taltobulin_Xenograft_Workflow cluster_workflow Experimental Workflow cluster_treatment Treatment Phase start Start: Human Tumor Cell Culture implantation Subcutaneous Implantation into Athymic Mice start->implantation tumor_growth Tumor Growth Monitoring (to ~100 mm³) implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment_group Taltobulin Administration (i.v. or p.o.) randomization->treatment_group control_group Vehicle Control Administration randomization->control_group monitoring Tumor Volume and Body Weight Measurement treatment_group->monitoring control_group->monitoring endpoint Study Endpoint: Tumor Excision and Weighing monitoring->endpoint Regularly analysis Data Analysis: Tumor Growth Inhibition (%) endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

References

Application Notes and Protocols: Incorporation of Taltobulin Intermediate-9 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin.[1][2][3] As an antimicrotubule agent, it inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][3][] Its efficacy against a broad range of human tumor cell lines, including those with P-glycoprotein-mediated drug resistance, makes it a valuable compound in oncology research and a critical component in the development of Antibody-Drug Conjugates (ADCs).[1][]

The synthesis of Taltobulin is a complex process often involving a convergent route where key building blocks are synthesized separately and then coupled together.[1] One such key building block is Taltobulin intermediate-9 , a commercially available compound that facilitates the construction of the final Taltobulin molecule.[5] This document provides detailed application notes and protocols for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used methodology for the synthesis of peptides and peptide analogs.[6][7][8][9]

Principle of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[6] The most common strategy, Fmoc/tBu chemistry, involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[6][7][8][9]

The general cycle of SPPS consists of:

  • Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound amino acid or peptide.

  • Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.

  • Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating this compound.

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality).

  • Amino Acids: Fmoc-protected amino acids.

  • This compound.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine (B6355638).

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA).

    • Triisopropylsilane (TIS).

    • Water (H₂O).

  • Other: Diethyl ether, Acetic Anhydride.

Protocol: Incorporation of this compound

This protocol is based on a standard Fmoc/tBu SPPS strategy.[7][8][9]

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes at room temperature.

    • Drain the DMF.

  • Fmoc-Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes at room temperature and drain.

    • Repeat the 20% piperidine treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Coupling of Standard Fmoc-Amino Acids:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling reagent such as HATU (3.8 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test (a negative result indicates a complete reaction).

    • Wash the resin with DMF (3 times).

  • Incorporation of this compound:

    • Activation: In a separate vial, dissolve this compound (2 equivalents) and HATU (1.9 equivalents) in DMF. Add DIPEA (4 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Add the activated this compound solution to the deprotected resin-bound peptide.

    • Reaction Time: Allow the coupling reaction to proceed for 4-12 hours at room temperature. Due to the potentially sterically hindered nature of the intermediate, a longer coupling time and monitoring are recommended.

    • Monitoring: Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

    • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection as described in step 2 if the Fmoc group is present on the last coupled residue.

    • Wash the resin with DMF and then with DCM, and dry the resin under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Data Presentation

The following table template can be used to summarize the quantitative data from the synthesis of a peptide incorporating this compound.

StepParameterValueUnitsNotes
Resin Loading Initial Resin Weightmg
Substitution Levelmmol/g
Total Initial Molesmmol
Peptide Synthesis Peptide Sequence
Coupling Efficiency (Avg)%Estimated from Kaiser test or HPLC analysis
Cleavage Dry Resin Weight (Post-Synth)mg
Crude Peptide Weightmg
Crude Yield%Based on initial resin loading
Purification Purified Peptide Weightmg
Overall Yield%
Analysis Purity (HPLC)%
Observed Mass (MS)Da
Theoretical Mass (MS)Da

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple_AA 3. Couple Fmoc-AA (HATU/DIPEA) Wash1->Couple_AA Wash2 Wash (DMF) Couple_AA->Wash2 Repeat Repeat Steps 2-3 for each amino acid Wash2->Repeat Deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) Repeat->Deprotect2 Wash3 Wash (DMF) Deprotect2->Wash3 Couple_Talt 5. Couple Taltobulin Int-9 (HATU/DIPEA) Wash3->Couple_Talt Wash4 Wash (DMF/DCM) Couple_Talt->Wash4 Cleave 6. Cleavage (TFA Cocktail) Wash4->Cleave Purify 7. Purification (RP-HPLC) Cleave->Purify End Final Peptide Purify->End

Caption: Workflow for SPPS with this compound.

Taltobulin's Mechanism of Action

The final product, Taltobulin, functions by disrupting microtubule dynamics. The following diagram illustrates this proposed signaling pathway leading to apoptosis.

Taltobulin_Pathway Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Disruption Disruption of Microtubule Dynamics Taltobulin->Disruption Inhibits Polymerization Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Microtubules->Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed mechanism of Taltobulin-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Taltobulin Intermediate-9 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Taltobulin intermediate-9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

Troubleshooting Guide

The synthesis of this compound, a tripeptide analogue, can present several challenges. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield - Steric Hindrance: The N-methylated amino acid and the bulky tert-butyl protecting groups can sterically hinder the coupling reaction. - Incomplete Activation: Insufficient activation of the carboxylic acid can lead to a slow or incomplete reaction. - Epimerization: The chiral centers may be susceptible to racemization under basic conditions.- Optimize Coupling Reagent: Use a more potent coupling reagent like HATU or HCTU, which are effective for hindered couplings. - Pre-activation: Allow the carboxylic acid to pre-activate with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding the amine. - Extended Reaction Time: Increase the coupling reaction time to 4-24 hours. - Double Coupling: Perform the coupling step twice to ensure complete reaction.
Presence of Side Products - Guanidinylation: The amine reactant may directly attack the HATU reagent, forming a guanidinium (B1211019) byproduct. - Hydrolysis of Activated Ester: Presence of water can hydrolyze the activated ester, reverting it to the carboxylic acid.- Order of Addition: Add the amine to the reaction mixture only after the carboxylic acid has been pre-activated. - Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to prevent hydrolysis.
Difficult Purification - Byproduct Removal: Byproducts from the coupling reaction, such as tetramethylurea and HOAt, can be difficult to separate from the desired product. - Hydrophobicity: The protected peptide may be hydrophobic, leading to aggregation and difficult handling.- Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts like HOAt. - Chromatography: Utilize silica (B1680970) gel column chromatography for effective separation. - Solvent Choice: For hydrophobic peptides, consider using solvent mixtures like DMSO/DMF to reduce aggregation during purification.
Incomplete Deprotection - Inefficient Reagent: The deprotection reagent may not be strong enough or may be degraded.- Fresh Reagents: Use fresh, high-quality deprotection reagents. - Monitoring: Monitor the deprotection reaction using TLC or LC-MS to ensure completion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal coupling reagent for the synthesis of this compound?

A1: For sterically hindered couplings, such as those involving N-methylated amino acids present in this compound, highly efficient uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended. These reagents have been shown to provide high yields and minimize racemization.

Q2: How can I minimize the formation of byproducts during the HATU-mediated coupling step?

A2: The primary byproducts in a HATU-mediated coupling are tetramethylurea and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). To minimize their formation and impact:

  • Pre-activate the carboxylic acid with HATU and a hindered base like N,N-diisopropylethylamine (DIPEA) for a short period before adding the amine component.

  • Perform an aqueous workup with saturated sodium bicarbonate solution to remove the acidic HOAt byproduct.

  • If tetramethylurea remains, it can often be removed by silica gel chromatography .

Q3: My peptide intermediate is aggregating during synthesis and purification. What can I do?

A3: Peptide aggregation is a common issue, especially with hydrophobic sequences. To mitigate this:

  • Use solvents known to disrupt secondary structures , such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO).

  • For purification, consider using reversed-phase flash chromatography with a gradient elution.

Q4: What is the best method to monitor the progress of the coupling reaction?

A4: The progress of the coupling reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. Alternatively, a small aliquot of the reaction mixture can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the desired product and the disappearance of starting materials.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored as a solid in a tightly sealed container, away from moisture and light. For long-term storage, it is recommended to keep it at -20°C or -80°C. Stock solutions should be prepared fresh, but if necessary, can be stored at -80°C for up to six months or at -20°C for up to one month.

Experimental Protocols

Protocol 1: HATU-Mediated Peptide Coupling

This protocol describes a general procedure for the coupling of an N-Boc-protected amino acid to a secondary amine to form a dipeptide intermediate.

Materials:

  • N-Boc-L-valine (1.0 eq)

  • (S)-tert-butyl 2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-valine and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add (S)-tert-butyl 2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Boc-Deprotection

This protocol outlines the removal of the N-Boc protecting group.

Materials:

  • Boc-protected peptide intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected peptide in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting amine trifluoroacetate (B77799) salt can be used directly in the next coupling step after neutralization or can be further purified if necessary.

Visualizations

Taltobulin_Signaling_Pathway Taltobulin Taltobulin Tubulin Tubulin Taltobulin->Tubulin Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Synthesis_Workflow cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Tripeptide Formation A1 N-Boc-Amino Acid 1 C1 Coupling (HATU, DIPEA) A1->C1 A2 Amino Acid 2 Ester A2->C1 P1 Boc-Dipeptide Ester C1->P1 D1 Deprotection (TFA) P1->D1 P2 Dipeptide Ester Amine D1->P2 C2 Coupling (HATU, DIPEA) P2->C2 A3 N-Boc-Amino Acid 3 A3->C2 P3 Boc-Tripeptide Ester (this compound) C2->P3 Troubleshooting_Logic Start Low Yield or Impure Product CheckCoupling Analyze Coupling Step Start->CheckCoupling CheckDeprotection Analyze Deprotection Step Start->CheckDeprotection CheckPurification Analyze Purification Start->CheckPurification IncompleteCoupling Incomplete Coupling CheckCoupling->IncompleteCoupling Yes SideReactions Side Reactions CheckCoupling->SideReactions Yes IncompleteDeprotection Incomplete Deprotection CheckDeprotection->IncompleteDeprotection Yes Aggregation Product Aggregation CheckPurification->Aggregation Yes SolutionCoupling Optimize Coupling: - Stronger Reagent (HATU) - Increase Time - Double Couple IncompleteCoupling->SolutionCoupling SolutionSideReactions Minimize Side Reactions: - Pre-activation - Anhydrous Conditions SideReactions->SolutionSideReactions SolutionDeprotection Optimize Deprotection: - Fresh Reagents - Monitor Completion IncompleteDeprotection->SolutionDeprotection SolutionPurification Improve Purification: - Use DMSO/DMF - Optimize Chromatography Aggregation->SolutionPurification

Common side reactions in Taltobulin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Taltobulin Synthesis.

Disclaimer: Taltobulin is a fictional molecule created for illustrative purposes. The synthesis pathway, side reactions, and associated data presented here are hypothetical but are based on established principles of organic chemistry to provide a realistic troubleshooting framework for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common purity issue encountered during Taltobulin synthesis?

A1: The most frequently observed impurity is the diastereomeric side product, epi-Taltobulin. This arises from epimerization at the chiral center adjacent to the amide carbonyl group during the final amide coupling step. Epimerization is a common side reaction in peptide synthesis and can be influenced by factors like the choice of base and coupling reagent.[1][2]

Q2: I am observing a significant amount of a homocoupled byproduct from my Suzuki coupling step (Step 2). What is the likely cause?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often caused by the presence of oxygen, which can interfere with the palladium catalyst.[3][4] Inadequate degassing of solvents and reagents is a primary cause.[5] Another possibility is the use of a Pd(II) precatalyst which, if not efficiently reduced to the active Pd(0) species, can promote homocoupling.[4][6]

Q3: My Grignard reaction (Step 1) is sluggish and shows low yield. What troubleshooting steps should I take?

A3: Low yield in Grignard reactions is often due to moisture quenching the highly reactive Grignard reagent or a passivated magnesium surface.[7] Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[7] The magnesium turnings may require activation; this can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[7][8]

Q4: During the final deprotection and amide coupling (Step 3), I am seeing incomplete reaction and the formation of a guanidinium (B1211019) byproduct. Why is this happening?

A4: Incomplete amide coupling can be due to several factors, including inefficient activation of the carboxylic acid or issues with the coupling reagents.[9] The formation of a guanidinium byproduct is a known side reaction when using aminium/uronium-based coupling reagents like HBTU or TBTU, where the reagent reacts with the amine starting material. Ensuring the correct order of addition (pre-activating the carboxylic acid before adding the amine) is crucial.

Troubleshooting Guides

Issue 1: High Levels of Dehalogenated Byproduct in Step 2 (Suzuki Coupling)

Description: Analysis of the crude product from the Suzuki coupling of Intermediate 2 shows a significant peak corresponding to the dehalogenated starting material. This side reaction reduces the overall yield by consuming the aryl halide.[5]

Root Causes & Solutions:

  • Hydride Source: The palladium-aryl intermediate can react with a hydride source in the reaction mixture. Amine bases or alcohol solvents can sometimes act as hydride donors.[4][5]

    • Solution: Switch to a non-hydride donating base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) and use an aprotic solvent like dioxane or THF.[3]

  • Slow Transmetalation: If the transfer of the organic group from the boron to the palladium is slow, it increases the lifetime of the palladium-aryl intermediate, making side reactions like dehalogenation more likely.[3]

    • Solution: Ensure the quality of the boronic acid, as degradation can slow transmetalation.[5] Using a more stable boronic ester derivative, like a pinacol (B44631) ester, can also be beneficial.[3]

Issue 2: Epimerization during Step 3 (Amide Coupling) leading to epi-Taltobulin

Description: HPLC analysis of the final product shows a significant peak for epi-Taltobulin, a diastereomer of the desired product. This complicates purification and reduces the yield of the active pharmaceutical ingredient. Epimerization is a common side reaction when activating chiral carboxylic acids, especially those with an adjacent amide bond.[2][10]

Root Causes & Solutions:

  • Base and Temperature: Strong bases and elevated temperatures can facilitate the deprotonation of the chiral center, leading to epimerization.[11]

    • Solution: Use a milder, non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine. Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization.[12]

  • Coupling Reagent: Certain coupling reagents can promote the formation of an oxazolone (B7731731) intermediate, which is prone to racemization/epimerization.[1]

    • Solution: Employ coupling reagents known to suppress epimerization, such as those that incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9]

Quantitative Data Summary

The following tables summarize the impact of reaction conditions on product yield and byproduct formation for the key steps in Taltobulin synthesis.

Table 1: Effect of Base and Solvent on Dehalogenation in Suzuki Coupling (Step 2)

RunBase (2.0 eq)SolventTemperature (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
1TriethylamineEthanol806525
2K₂CO₃Toluene/H₂O1008210
3K₃PO₄Dioxane10091< 2

Table 2: Influence of Coupling Reagent and Temperature on epi-Taltobulin Formation (Step 3)

RunCoupling ReagentBaseTemperature (°C)Taltobulin Yield (%)epi-Taltobulin (%)
1HBTUDIEA257815
2HBTUDIEA0858
3HATUDIEA092< 3
4EDCI/Oxyma2,4,6-Collidine090< 4

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling (Step 2)

This protocol is optimized to minimize dehalogenation and homocoupling side reactions.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Intermediate 2 (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).[3]

  • Catalyst Preparation: In a separate vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq). Purge both the flask and vial with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add degassed dioxane (5 mL per mmol of Intermediate 2) to the Schlenk flask via cannula.

  • Reaction Execution: Add the catalyst to the flask. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.[13] Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Workup: Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[14]

Protocol 2: Quantitative Analysis of epi-Taltobulin by HPLC

This method allows for the separation and quantification of Taltobulin and its key diastereomeric impurity, epi-Taltobulin.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector is required.[15]

  • Column: Use a chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of Hexane/Isopropanol (80:20 v/v) is typically effective.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength of 254 nm.

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Calibration: Prepare a calibration curve using standards of known concentrations for both Taltobulin and epi-Taltobulin to accurately determine their quantities in the sample.[16]

  • Analysis: Inject the sample and integrate the peak areas for Taltobulin and epi-Taltobulin. The relative percentage of each can be calculated from these areas and the calibration curve.

Visualizations

Taltobulin_Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Amide Coupling A Aryl Halide C Intermediate 1 (Tertiary Alcohol) A->C 1. Mg, THF 2. Add Keto-ester B Keto-ester B->C D Intermediate 2 (Aryl Boronic Acid) C->D Protection & Borylation F Intermediate 3 (Biaryl Core) D->F Pd(PPh3)4, K3PO4 Dioxane, 100°C E Heterocyclic Halide E->F G Intermediate 3 F->G Ester Hydrolysis I Taltobulin G->I HATU, DIEA DMF, 0°C H Chiral Amine H->I

Caption: Hypothetical multi-step synthesis pathway for Taltobulin.

Suzuki_Side_Reactions cluster_main cluster_side center Ar-Pd(II)-X Complex Ar-Pd-Nu Ar-Pd-Nu center->Ar-Pd-Nu Transmetalation (R-BY2) Dehalogenated Byproduct (Ar-H) Dehalogenated Byproduct (Ar-H) center->Dehalogenated Byproduct (Ar-H) Hydride Source (e.g., from base/solvent) Taltobulin Intermediate Taltobulin Intermediate Ar-Pd-Nu->Taltobulin Intermediate Reductive Elimination R-BY2 Aryl Boronic Acid Homocoupled Dimer (R-R) Homocoupled Dimer (R-R) R-BY2->Homocoupled Dimer (R-R) O2 / Pd(II) mediated Troubleshooting_Workflow_Epimerization start High epi-Taltobulin Detected (>5%) cond1 Is reaction temp > 0°C? start->cond1 action1 Lower temperature to 0°C cond1->action1 Yes cond2 Using strong base (e.g., Et3N)? cond1->cond2 No action1->cond2 action2 Switch to milder base (e.g., DIEA, Collidine) cond2->action2 Yes cond3 Using HBTU/TBTU? cond2->cond3 No action2->cond3 action3 Use coupling reagent with racemization suppressant (e.g., HATU, EDCI/Oxyma) cond3->action3 Yes end epi-Taltobulin < 5% cond3->end No action3->end

References

Taltobulin intermediate-9 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Taltobulin intermediate-9, a key component in the synthesis of the potent anti-cancer agent Taltobulin. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.

Stability and Storage Conditions

Proper handling and storage of this compound are crucial to prevent degradation and ensure its quality. Below is a summary of recommended storage conditions for the compound in both solid (lyophilized powder) and solution forms.

Data Presentation: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 yearsFor long-term storage.
4°C2 yearsFor short to medium-term storage.
In Solvent -80°C6 monthsRecommended for stock solutions.[1]
-20°C1 monthFor working solutions.[1]

It is recommended to store the lyophilized peptide away from heat, light, and moisture.[2] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[2] For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and storage of this compound.

IssuePotential CauseRecommended Action
Unexpected Impurities in a New Batch Incomplete reactions or side reactions during synthesis.Characterize the impurities using techniques like HPLC-MS. Review the synthetic route and purification steps.
Appearance of New Peaks in HPLC After Storage Degradation of the intermediate.Review storage conditions (temperature, light, and moisture exposure). Perform forced degradation studies to identify potential degradants.
Difficulty in Dissolving the Lyophilized Powder The peptide may have aggregated or may have low solubility in the chosen solvent.Try sonicating the solution. If solubility issues persist, consider using a small amount of a polar organic solvent like DMSO or DMF before adding an aqueous buffer.
Loss of Potency in Biological Assays Chemical degradation of the intermediate.Ensure the compound has been stored correctly and for no longer than the recommended duration. Re-test the purity of the intermediate by HPLC.
Discoloration of the Solid Compound Oxidation or reaction with contaminants.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure all handling equipment is clean and dry.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, which includes N-Boc protected amines, a tert-butyl ester, and a methyl ester, the following degradation pathways are plausible:

  • Acid-catalyzed hydrolysis: The N-Boc (tert-butyloxycarbonyl) protecting group is susceptible to cleavage under acidic conditions, leading to the formation of a free amine.[4][][6] The tert-butyl ester is also acid-labile.

  • Base-catalyzed hydrolysis: The methyl ester can be hydrolyzed under basic conditions, a process also known as saponification.[1][7]

  • Oxidation: While the core structure is relatively stable, prolonged exposure to air and light can lead to oxidation, particularly if any trace impurities are present.

Q2: How can I assess the stability of my this compound sample?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[8][9][10][11][12] This method should be able to separate the intact intermediate from any potential degradation products.

Q3: What should I do if I suspect my this compound has degraded?

A3: If you suspect degradation, you should re-analyze the sample using a validated stability-indicating HPLC method. Compare the chromatogram to that of a reference standard or a freshly prepared sample. If significant degradation is confirmed, the batch should not be used for critical experiments.

Q4: Can I store this compound in a solution?

A4: Yes, but for a limited time. For stock solutions, storage at -80°C for up to 6 months is recommended.[1] For daily use, working solutions can be stored at -20°C for up to one month.[1] It is crucial to use sterile buffers (pH 5-6) and to aliquot the solution to avoid multiple freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[13]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point for peptide-like molecules.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA), is commonly used. The TFA acts as an ion-pairing agent to improve peak shape.

  • Gradient Optimization: Start with a shallow gradient (e.g., 5% to 95% acetonitrile over 30 minutes) and then optimize to achieve the best separation of the main peak from any degradation products generated in the forced degradation study.

  • Detection: UV detection at 210-230 nm is typically suitable for peptides and their intermediates.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Visualizations

degradation_pathway cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) cluster_oxidation Oxidative Stress (e.g., H2O2) Taltobulin_Intermediate_9 This compound Deprotected_Amine N-Boc Cleavage Product (Free Amine) Taltobulin_Intermediate_9->Deprotected_Amine H+ Hydrolyzed_Ester Tert-Butyl Ester Hydrolysis Product Taltobulin_Intermediate_9->Hydrolyzed_Ester H+ Saponified_Ester Methyl Ester Hydrolysis Product (Saponification) Taltobulin_Intermediate_9->Saponified_Ester OH- Oxidized_Products Oxidized Degradation Products Taltobulin_Intermediate_9->Oxidized_Products [O]

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Taltobulin Intermediate-9 Sample forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development method_validation Validate HPLC Method (ICH Guidelines) hplc_development->method_validation stability_testing Perform Long-Term and Accelerated Stability Testing method_validation->stability_testing end End: Establish Shelf-life and Storage Conditions stability_testing->end

Caption: Workflow for stability testing of this compound.

References

Taltobulin ADC Conjugation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the conjugation of Taltobulin to antibodies for the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is Taltobulin and what is its mechanism of action in an ADC context?

A1: Taltobulin is a synthetic, potent antimicrotubule agent.[1][2] As an ADC payload, its mechanism involves inhibiting tubulin polymerization, which disrupts microtubule assembly in cancer cells.[1][] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in proliferating tumor cells.[1][2][] The hydrochloride salt form of Taltobulin is often used to improve solubility and stability, making it suitable for conjugation to monoclonal antibodies.[]

Q2: What types of linkers are compatible with Taltobulin for ADC development?

A2: Taltobulin is compatible with both cleavable and non-cleavable linker chemistries.[]

  • Cleavable linkers are designed to release the Taltobulin payload under specific conditions within the tumor microenvironment or inside the cancer cell (e.g., in response to acidic pH or specific enzymes).[4]

  • Non-cleavable linkers release the drug after the antibody component of the ADC is degraded in the lysosome.[4] The choice of linker is critical as it impacts the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site.[4]

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for Taltobulin ADCs?

A3: The Drug-to-Antibody Ratio (DAR) is the average number of Taltobulin molecules conjugated to a single antibody.[5] It is a critical quality attribute because it directly influences the ADC's:

  • Efficacy: A higher DAR can increase potency, but this effect is not always linear.[5]

  • Toxicity: High DAR values are often associated with increased systemic toxicity.[5]

  • Pharmacokinetics (PK): ADCs with a high DAR (e.g., >4) tend to be more hydrophobic, leading to faster clearance from circulation and a shorter half-life.[5]

  • Aggregation: Increased hydrophobicity due to a high DAR can promote protein aggregation.[5][6]

Q4: How can I determine the DAR of my Taltobulin ADC?

A4: Hydrophobic Interaction Chromatography (HIC) is a widely used and robust method for determining the DAR of ADCs.[7][8][9] HIC separates ADC species with different numbers of conjugated Taltobulin molecules based on their hydrophobicity.[7][8] The weighted average DAR is then calculated from the peak areas of the different species.[7] Mass spectrometry can also be used for DAR determination.[10]

Q5: What causes aggregation in Taltobulin ADCs and why is it a concern?

A5: Aggregation of ADCs is the formation of high-molecular-weight clusters of ADC molecules.[11] The primary causes include:

  • Increased Hydrophobicity: Taltobulin, like many cytotoxic payloads, is hydrophobic. Conjugating it to an antibody increases the overall hydrophobicity of the ADC, which can lead to self-association to minimize exposure to the aqueous environment.[6][12]

  • Conjugation Process Stress: The chemical conditions used during conjugation, such as pH, temperature, and the use of organic co-solvents, can cause the antibody to partially unfold, exposing hydrophobic regions and promoting aggregation.[6][12]

  • Inappropriate Formulation: A suboptimal buffer system (e.g., pH near the antibody's isoelectric point) can reduce ADC solubility and lead to aggregation.[6][12]

  • Storage and Handling: Physical stresses like repeated freeze-thaw cycles and agitation can induce aggregation.[13]

Aggregation is a major concern as it can reduce the therapeutic efficacy of the ADC, alter its pharmacokinetic properties, and potentially induce an immunogenic response in patients.[12]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Symptoms:

  • The average DAR determined by HIC-HPLC or Mass Spectrometry is significantly lower than the target DAR.

  • A large peak corresponding to the unconjugated antibody (DAR 0) is observed in the HIC chromatogram.

Possible Causes Recommended Solutions
Inefficient Antibody Reduction (for Cysteine Conjugation) - Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP or DTT) to achieve the desired level of disulfide bond reduction without causing antibody fragmentation. A molar ratio of 2-5 moles of TCEP per mole of antibody is a common starting point.[5]- Control Reaction Time and Temperature: Incubate the reduction reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to ensure consistent reduction across batches.[5]
Suboptimal Conjugation Reaction Conditions - Optimize pH: The pH of the conjugation buffer is critical. For maleimide-based conjugation to thiols, a pH range of 6.5-7.5 is generally optimal.[5]- Adjust Molar Ratio: Systematically vary the molar ratio of the Taltobulin-linker construct to the antibody to find the optimal ratio for achieving the target DAR.[5]- Control Temperature and Incubation Time: Lower temperatures (e.g., 4°C) with longer incubation times (e.g., 12-18 hours) may improve conjugation efficiency and reduce side reactions.
Degraded or Inactive Taltobulin-Linker - Verify Reagent Quality: Use a fresh batch of the Taltobulin-linker or confirm the activity of the existing stock. Proper storage, protected from light and moisture, is crucial.[]- Solubilization: Ensure complete solubilization of the Taltobulin-linker in a suitable co-solvent (e.g., DMSO) immediately before adding it to the reaction mixture.
Interfering Buffer Components - Perform Buffer Exchange: Ensure the antibody is in a suitable conjugation buffer (e.g., PBS) that is free of interfering substances like primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA).
Issue 2: High Levels of Aggregation

Symptoms:

  • Visible precipitation or turbidity in the ADC solution.

  • Presence of high-molecular-weight (HMW) species in Size Exclusion Chromatography (SEC) analysis.

  • Poor peak shape and resolution in HIC-HPLC analysis.

Possible Causes Recommended Solutions
High Hydrophobicity due to High DAR - Target a Lower DAR: A lower DAR (e.g., 2-4) generally results in a more homogenous and less aggregation-prone ADC.[5]- Use Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), to counteract the hydrophobicity of Taltobulin and improve the solubility of the ADC.[15]
Harsh Conjugation Conditions - Optimize pH and Temperature: Avoid extreme pH values and high temperatures during conjugation, which can denature the antibody.[12]- Minimize Co-solvent Concentration: Keep the concentration of organic co-solvents (e.g., DMSO) used to dissolve the Taltobulin-linker to a minimum (ideally <10% v/v) in the final reaction mixture.[6]- Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation can physically prevent the newly formed hydrophobic ADCs from interacting and aggregating.[12]
Suboptimal Formulation Buffer - Screen Different Buffers: Evaluate various buffer systems, pH levels, and ionic strengths to identify the optimal formulation for ADC stability.[6]- Add Stabilizing Excipients: Incorporate excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) to help stabilize the ADC and prevent aggregation.[13]
Inappropriate Storage and Handling - Optimize Storage Conditions: Store the purified ADC at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term storage).[13]- Avoid Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes to minimize repeated freezing and thawing.[13]

Experimental Protocols

Note: The following are general protocols and may require optimization for your specific antibody and Taltobulin-linker construct.

Protocol 1: DAR Analysis by HIC-HPLC

Objective: To separate and quantify ADC species with different DARs based on their hydrophobicity.

Materials:

  • HIC Column: e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (may contain a small percentage of isopropanol, e.g., 5-15%, to facilitate elution of highly hydrophobic species)[8][16]

  • HPLC System with a UV detector

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the Taltobulin ADC sample to approximately 1 mg/mL in Mobile Phase A.[7]

  • Injection: Inject 10-20 µL of the prepared sample.

  • Chromatographic Separation: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by species with increasing DARs).

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area % of each species * DAR of that species) / 100

Protocol 2: Aggregation Analysis by SEC-HPLC

Objective: To separate and quantify ADC monomers from aggregates and fragments based on their size.

Materials:

  • SEC Column: e.g., Agilent AdvanceBio SEC 300Å, TSKgel G3000SWxl

  • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.4.[6][17]

  • HPLC System with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[6]

  • Sample Preparation: Dilute the Taltobulin ADC sample to a concentration of 0.5-1.0 mg/mL using the mobile phase.[6]

  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL).

  • Chromatographic Separation: Run the mobile phase isocratically for a sufficient time to allow for the elution of all species (typically 20-30 minutes).

  • Detection: Monitor the elution profile at 280 nm. Peaks eluting earlier than the main monomer peak correspond to HMW aggregates.

  • Data Analysis:

    • Integrate the peak areas for the monomer and all aggregate species.

    • Calculate the percentage of aggregation: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100

Visualizations

Taltobulin_Mechanism_of_Action ADC Taltobulin-ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Linker Cleavage & Taltobulin Release Lysosome->Release Taltobulin Free Taltobulin Release->Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Polymerization Microtubule Polymerization Taltobulin->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubule Dynamics Disruption Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Taltobulin ADC Mechanism of Action.

ADC_Conjugation_Workflow Antibody Monoclonal Antibody (mAb) Reduction Partial Reduction (for Cysteine Conjugation) Antibody->Reduction Activated_mAb mAb with Free Thiols Reduction->Activated_mAb Conjugation Conjugation Reaction Activated_mAb->Conjugation Taltobulin_Linker Taltobulin-Linker Construct Taltobulin_Linker->Conjugation Crude_ADC Crude Taltobulin ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC, TFF) Crude_ADC->Purification Purified_ADC Purified Taltobulin ADC Purification->Purified_ADC Characterization Characterization Purified_ADC->Characterization DAR DAR Analysis (HIC-HPLC) Characterization->DAR Aggregation Aggregation Analysis (SEC-HPLC) Characterization->Aggregation Activity Activity/Potency Assay Characterization->Activity

Caption: General Taltobulin ADC Conjugation Workflow.

Troubleshooting_Tree Start Conjugation Issue Observed Issue_Type What is the primary issue? Start->Issue_Type Low_DAR Low DAR Issue_Type->Low_DAR Low DAR High_Aggregation High Aggregation Issue_Type->High_Aggregation High Aggregation Check_Reduction Check Ab Reduction Efficiency Low_DAR->Check_Reduction Check_DAR Is DAR too high? High_Aggregation->Check_DAR Optimize_Reduction Optimize Reducing Agent Concentration & Time Check_Reduction->Optimize_Reduction Inefficient Check_Reaction Check Conjugation Conditions (pH, Ratio) Check_Reduction->Check_Reaction Efficient Optimize_Reaction Optimize pH, Molar Ratio, Incubation Time/Temp Check_Reaction->Optimize_Reaction Suboptimal Check_Reagent Verify Taltobulin-Linker Activity Check_Reaction->Check_Reagent Optimal Use_Fresh_Reagent Use Fresh/Verified Reagent Check_Reagent->Use_Fresh_Reagent Inactive Lower_DAR Target a Lower DAR Check_DAR->Lower_DAR Yes Check_Conditions Check Conjugation Conditions (Solvent, Temp) Check_DAR->Check_Conditions No Modify_Conditions Minimize Co-solvent, Optimize Temp/pH Check_Conditions->Modify_Conditions Harsh Check_Formulation Check Formulation Buffer Check_Conditions->Check_Formulation Mild Optimize_Formulation Screen Buffers, Add Excipients Check_Formulation->Optimize_Formulation Suboptimal

Caption: Troubleshooting Decision Tree for Taltobulin ADCs.

References

Technical Support Center: Solid-Phase Synthesis of Taltobulin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of Taltobulin precursors. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in Solid-Phase Peptide Synthesis (SPPS), and why is it a concern for Taltobulin precursors?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily through intermolecular hydrogen bonding. This can lead to the formation of secondary structures like β-sheets, which physically block reactive sites.[1] For precursors of complex molecules like Taltobulin, which may contain hydrophobic or sterically hindered amino acids, aggregation can result in incomplete coupling and deprotection steps, leading to truncated or deletion sequences and significantly reducing the final yield and purity of the target peptide.[2][3]

Q2: How can I detect if aggregation is occurring during the synthesis of my Taltobulin precursor?

A2: Several signs can indicate on-resin aggregation. A noticeable shrinking of the resin bed or its failure to swell properly in the synthesis solvent is a primary physical indicator.[1] In automated synthesizers with UV monitoring of the Fmoc deprotection, a flattened and broadened UV profile can signal aggregation.[1] Additionally, colorimetric tests for free amines, such as the Kaiser or TNBS test, may yield false negatives, indicating a complete reaction when, in fact, the N-terminus is inaccessible due to aggregation.[1]

Q3: What are the general strategies to overcome peptide aggregation?

A3: Strategies to combat aggregation can be broadly categorized into three areas: modification of synthesis conditions, incorporation of backbone modifications, and selection of an appropriate solid support.[1] Modifying conditions includes using specialized solvents, adding chaotropic salts, or increasing the reaction temperature.[2][4] Backbone modifications involve incorporating structure-disrupting elements like pseudoproline dipeptides or Hmb/Dmb-protected amino acids.[2] Choosing a resin with optimal swelling properties and a low substitution level can also be beneficial.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the solid-phase synthesis of Taltobulin precursors.

Problem Possible Cause Recommended Solution(s)
Incomplete or slow Fmoc deprotection Peptide aggregation is hindering access of the piperidine (B6355638) solution to the Fmoc group.1. Increase Deprotection Time: Extend the deprotection time and perform a second deprotection step. 2. Use a Stronger Base: Switch to a deprotection solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] 3. Elevated Temperature: Perform the deprotection at an elevated temperature (e.g., 40-60°C).[5][6]
Incomplete coupling reaction (positive Kaiser test after coupling) Aggregation is preventing the activated amino acid from reaching the N-terminus of the growing peptide chain.1. Double Coupling: After the initial coupling, repeat the coupling step with a fresh solution of activated amino acid.[7] 2. Change Coupling Reagent: Use a more potent coupling reagent such as HATU, HCTU, or COMU.[8] 3. Microwave-Assisted Coupling: Utilize microwave energy to disrupt aggregation and accelerate the coupling reaction.[9][10] 4. Sonication: Apply ultrasound during the coupling step to break up aggregates.[11][12]
Resin shrinking and poor swelling Severe on-resin aggregation is causing the collapse of the resin matrix.1. Solvent Exchange: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add DMSO to the synthesis solvent.[2] 2. Chaotropic Salt Wash: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling.[1] 3. "Magic Mixture": Use a solvent system of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene (B1197577) carbonate.[4]
Consistently low yield and purity for a specific sequence The peptide sequence is inherently "difficult" and prone to strong secondary structure formation.1. Backbone Modification: Re-synthesize the peptide, incorporating a pseudoproline dipeptide or an Hmb/Dmb-protected amino acid at a strategic position (approximately every 6-7 residues) to disrupt secondary structure formation.[2] 2. Low-Load Resin: Use a resin with a lower substitution level to increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[2][13] 3. High Temperature Synthesis: Perform the entire synthesis at an elevated temperature (e.g., 60-90°C) using either conventional heating or a microwave synthesizer.[14][15]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disrupting Aggregation

This protocol describes the use of a chaotropic salt wash to disrupt existing peptide aggregates on the resin before a difficult coupling step.

  • Following the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.

  • Agitate the resin in the chaotropic salt solution for 1-2 minutes.

  • Drain the solution and repeat the wash one more time.

  • Thoroughly wash the resin with DMF (at least 5 times) to remove all residual chaotropic salt, which can interfere with the subsequent coupling reaction.

  • Proceed with the standard coupling protocol.

Protocol 2: Microwave-Assisted SPPS for Difficult Sequences

This protocol outlines the general procedure for using a microwave peptide synthesizer to overcome aggregation.

  • Program the peptide synthesizer with the Taltobulin precursor sequence.

  • Select a synthesis method that utilizes microwave energy for both the deprotection and coupling steps.

  • For deprotection, a typical method involves heating with a 20% piperidine solution in DMF at 75-90°C for 3-5 minutes.[14]

  • For coupling, a standard protocol uses a 5-fold excess of Fmoc-amino acid and a suitable coupling agent (e.g., DIC/Oxyma) with heating at 75-90°C for 5-10 minutes.[1][14]

  • Note: For heat-sensitive amino acids like Cys and His, consider reducing the coupling temperature to around 50°C to minimize the risk of racemization.[1][14]

Protocol 3: Incorporation of a Pseudoproline Dipeptide

This protocol details the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide to disrupt aggregation.

  • After the deprotection of the N-terminal Fmoc group from the growing peptide chain, wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2-4 equivalents) and a coupling reagent such as HATU (2-4 equivalents) in DMF.

  • Add DIPEA (4-8 equivalents) to the solution and mix.

  • Immediately add the activation mixture to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.[7]

  • Wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next deprotection step.

Visualizing Workflows and Concepts

The following diagrams illustrate key processes and decision-making workflows for overcoming aggregation in the solid-phase synthesis of Taltobulin precursors.

SPPS_Troubleshooting_Workflow start Start SPPS of Taltobulin Precursor monitor Monitor Synthesis (Resin Swelling, UV Profile) start->monitor check_aggregation Signs of Aggregation? monitor->check_aggregation incomplete_reaction Incomplete Coupling or Deprotection? check_aggregation->incomplete_reaction Yes continue_synthesis Continue Synthesis check_aggregation->continue_synthesis No mild_intervention Mild Interventions: - Double Couple/Deprotect - Change Reagents - Add Chaotropic Salts incomplete_reaction->mild_intervention Yes (Initial Attempts) strong_intervention Strong Interventions: - High-Temperature SPPS - Microwave-Assisted SPPS - Sonication mild_intervention->strong_intervention Problem Persists mild_intervention->continue_synthesis redesign_synthesis Redesign Synthesis: - Incorporate Pseudoprolines - Use Hmb/Dmb Amino Acids - Switch to Low-Load Resin strong_intervention->redesign_synthesis Still Unsuccessful strong_intervention->continue_synthesis redesign_synthesis->start Re-synthesize continue_synthesis->monitor end Synthesis Complete continue_synthesis->end Final Cycle Aggregation_Mitigation_Strategies cluster_conditions Modify Synthesis Conditions cluster_backbone Backbone Modification cluster_resin Solid Support center Overcoming Aggregation solvents Solvents (NMP, DMSO) center->solvents salts Chaotropic Salts (LiCl, NaClO4) center->salts temp Elevated Temperature (Conventional/Microwave) center->temp sonication Sonication center->sonication pseudo Pseudoproline Dipeptides center->pseudo hmb Hmb/Dmb Amino Acids center->hmb resin_type Resin Type (e.g., PEG-based) center->resin_type resin_load Low Substitution Level center->resin_load

References

Taltobulin intermediate-9 impurity profiling and removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Taltobulin Intermediate-9

Welcome to the technical support center for this compound. Taltobulin is a potent antimicrotubule agent and a common toxin component in the preparation of Antibody-Drug Conjugates (ADCs).[1][2][3] (6R)-Taltobulin intermediate-9 is a key precursor in the synthesis of Taltobulin.[1] This guide is designed for researchers, scientists, and drug development professionals to address common issues related to impurity profiling and removal during the synthesis and purification of this critical intermediate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: An unknown peak is co-eluting with the main peak of Intermediate-9 in reverse-phase HPLC analysis.

  • Question: My HPLC chromatogram shows a shoulder on the main peak, or a poorly resolved peak, that I suspect is an impurity. How can I resolve and identify it?

  • Answer:

    • Method Optimization: Co-elution often indicates that the analytical method lacks sufficient selectivity.

      • Modify Mobile Phase: Adjust the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the pH of the aqueous phase. A change in pH can alter the ionization state of the intermediate and the impurity, potentially leading to better separation.

      • Gradient Adjustment: Decrease the ramp of the gradient (i.e., make it shallower). A slower increase in the organic solvent concentration can improve the resolution of closely eluting compounds.

      • Column Chemistry: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase). These alternative selectivities can resolve compounds that are difficult to separate on standard C18 columns.

    • Impurity Identification: Once chromatographic resolution is achieved, the impurity needs to be identified.

      • Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown impurities.[4][5] The mass-to-charge ratio (m/z) can provide the molecular weight of the impurity.[4] If the impurity has the same mass as Intermediate-9, it is likely an isomer.

      • Forced Degradation: Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to intentionally generate degradation products.[6] This can help determine if the impurity is a known degradant.

Issue 2: The identified impurity is a diastereomer of Intermediate-9 and is difficult to remove by standard crystallization.

  • Question: I've identified a diastereomeric impurity ("Impurity-S") that has very similar solubility to Intermediate-9, making recrystallization ineffective. What purification strategies should I employ?

  • Answer: Diastereomers can be challenging to separate due to their similar physical properties.

    • Chromatographic Purification:

      • Preparative HPLC: This is a standard technique for removing impurities from APIs and intermediates.[7] Using the optimized analytical method as a starting point, scale up to a preparative chromatography system. This allows for the isolation of highly pure Intermediate-9.[8]

      • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for chiral and achiral separations and is considered a greener alternative to normal-phase HPLC.[7] It often provides different selectivity compared to HPLC and can be highly effective for separating stereoisomers.[7]

    • Process Chemistry Modification:

      • Reaction Optimization: Re-evaluate the synthetic step that generates Intermediate-9. Modifying reaction conditions such as temperature, solvent, or catalyst can sometimes minimize the formation of the undesired diastereomer.[9]

      • Upstream Control: Ensure the chiral purity of starting materials. An impurity in an earlier synthetic step can be carried through and result in the diastereomeric impurity in Intermediate-9.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common analytical techniques for impurity profiling in pharmaceutical compounds like this compound?

    • A1: The most widely used techniques include High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, and Ultra-High Performance Liquid Chromatography (UHPLC) for higher resolution and speed.[6][10] For structural identification and characterization of impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[4][11] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for definitive structure elucidation.[9][11]

  • Q2: My baseline is noisy in my HPLC chromatogram. What are the common causes?

    • A2: A noisy baseline can be caused by several factors:

      • Air bubbles in the pump: Purge the pump to remove any trapped air.

      • Leaking pump seals: This can cause pressure fluctuations and a noisy baseline.

      • Contaminated mobile phase: Ensure you are using high-purity solvents and freshly prepared mobile phases. Microbial growth in the aqueous phase is a common issue.

      • Detector issues: The detector lamp may be nearing the end of its life.

  • Q3: How can I improve the peak shape in my chromatogram?

    • A3: Poor peak shape (e.g., tailing or fronting) can be addressed by:

      • Adjusting mobile phase pH: For acidic or basic analytes, adjusting the pH to ensure they are in a single ionic form can significantly improve peak shape.

      • Checking for column overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or sample concentration.

      • Using a suitable sample solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself.

  • Q4: What are the primary methods for purifying Active Pharmaceutical Ingredients (APIs) and their intermediates?

    • A4: Common purification techniques include crystallization, distillation, filtration, and chromatography.[9] Crystallization is often a preferred method for its efficiency and scalability, but for challenging separations, such as removing closely related impurities, preparative chromatography is frequently employed.[7][8]

Data Presentation

Table 1: HPLC Method Parameters for this compound Impurity Profiling

ParameterMethod A (Initial)Method B (Optimized for Impurity-S)
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50% to 95% B in 15 min60% to 75% B in 30 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 280 nmUV at 280 nm
Resolution (Int-9/Imp-S) 0.92.1

Table 2: Comparison of Purification Techniques for Impurity-S Removal

TechniqueStarting Purity (Area %)Final Purity (Area %)YieldNotes
Recrystallization 98.5%98.8%85%Ineffective at removing Impurity-S.
Preparative HPLC 98.5%>99.9%70%High purity achieved, suitable for reference standard generation.
SFC 98.5%99.8%80%Faster and uses less organic solvent than preparative HPLC.

Experimental Protocols

Protocol 1: Optimized HPLC Method for Profiling Impurity-S

  • System Preparation:

    • Equip the HPLC system with a Phenyl-Hexyl column (4.6 x 250 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% formic acid in HPLC-grade water.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • Purge the system to remove air bubbles.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Set the column temperature to 30°C.

    • Set the injection volume to 10 µL.

    • Run the gradient as specified in Table 1, Method B.

    • Monitor the chromatogram at 280 nm.

  • Data Analysis:

    • Integrate the peaks and calculate the area percentage of Intermediate-9 and all impurities.

    • Ensure the resolution between Intermediate-9 and Impurity-S is greater than 2.0.

Visualizations

Impurity_Resolution_Workflow cluster_0 Phase 1: Detection & Identification cluster_1 Phase 2: Removal Strategy Start Start: Co-eluting Peak Detected in HPLC Optimize Optimize HPLC Method (Gradient, Solvent, pH) Start->Optimize LCMS Perform LC-MS Analysis Optimize->LCMS Resolution > 1.5 Identify Identify Impurity (e.g., Isomer 'Impurity-S') LCMS->Identify Recrystal Attempt Recrystallization Identify->Recrystal PrepLC Develop Preparative LC or SFC Method Recrystal->PrepLC Purity < 99.5% Purify Purify Batch PrepLC->Purify FinalQC Final Purity Check (Release) Purify->FinalQC

Caption: Workflow for Impurity Identification and Removal.

Prep_HPLC_Workflow cluster_workflow Preparative HPLC Purification Process Load Load Crude Intermediate-9 Solution Separate Chromatographic Separation on Column Load->Separate Detect UV Detector Monitoring Separate->Detect Collect Fraction Collector Detect->Collect Analyze Analyze Fractions by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions (>99.8% Purity) Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate PureProduct Isolated Pure Intermediate-9 Evaporate->PureProduct

Caption: Experimental Workflow for Preparative HPLC.

References

Technical Support Center: Taltobulin Formulations for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Taltobulin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of Taltobulin for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation.

Troubleshooting Guide: Enhancing Taltobulin Solubility

Researchers often face challenges with Taltobulin's limited aqueous solubility. The following table summarizes various vehicle compositions that can be used to improve its solubility for in vivo administration. These formulations have been demonstrated to achieve a Taltobulin concentration of at least 2.5 mg/mL.

Formulation CompositionAchieved SolubilityNotes and Considerations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (Clear Solution)[1]A common multi-component vehicle. PEG300 acts as a co-solvent and Tween-80 as a surfactant to maintain solubility and stability.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (Clear Solution)[1]Utilizes a cyclodextrin (B1172386) (SBE-β-CD) to form inclusion complexes, enhancing aqueous solubility.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (Clear Solution)[1]A lipid-based vehicle suitable for oral or intraperitoneal administration.
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (Suspended Solution)This formulation may result in a suspension, which can be suitable for oral and intraperitoneal injections. Ultrasonic treatment may be needed.[2]

Frequently Asked Questions (FAQs)

Q1: My Taltobulin formulation is precipitating. What should I do?

A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue due to Taltobulin's hydrophobic nature.[3] To address this, you can try the following:

  • Use of Co-solvents and Surfactants: Employing vehicles containing co-solvents like PEG300 and surfactants like Tween-80 can help maintain Taltobulin in solution.

  • Complexation Agents: Cyclodextrins, such as SBE-β-CD, can encapsulate the hydrophobic Taltobulin molecule, increasing its aqueous solubility.[1]

  • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of Taltobulin, especially if precipitation or phase separation occurs during preparation.[1][2]

  • pH Adjustment: Taltobulin's solubility may be influenced by pH, with potentially better dissolution in acidic conditions.[3]

Q2: What is the recommended solvent for preparing a stock solution of Taltobulin?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for preparing concentrated stock solutions of Taltobulin. It exhibits excellent solubility in DMSO, with documented concentrations of at least 39 mg/mL and ≥ 100 mg/mL.[3][4] For experimental use, this stock solution is then diluted into the final formulation vehicle.

Q3: Are there different forms of Taltobulin available that might have better solubility?

A3: Yes, Taltobulin is available in different salt forms, such as Taltobulin trifluoroacetate (B77799) and Taltobulin hydrochloride.[1][3][] These salt forms can enhance the compound's solubility in polar solvents compared to the free base.[3] The hydrochloride salt form, in particular, is noted to improve solubility and chemical stability.[]

Q4: How should I store my Taltobulin solutions?

A4: The stability of Taltobulin solutions depends on the solvent and storage temperature. In DMSO, solutions are stable for approximately 6 months at -80°C and for about 1 month at -20°C.[3] It is crucial to keep the solutions sealed and protected from moisture. Stability at room temperature is significantly reduced, so fresh preparation or appropriate storage is necessary.[3]

Detailed Experimental Protocols

Below are detailed protocols for preparing Taltobulin formulations for in vivo studies.

Protocol 1: Co-solvent Formulation

  • Weigh the required amount of Taltobulin hydrochloride.

  • Dissolve the Taltobulin in DMSO to create a 10x concentrated stock solution.

  • In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the Taltobulin-DMSO stock solution to the vehicle to achieve the final desired concentration (e.g., for a 2.5 mg/mL final concentration, add 1 part of a 25 mg/mL stock to 9 parts of the vehicle).

  • Vortex the final solution thoroughly to ensure homogeneity. The resulting solution should be clear.[1]

Protocol 2: Cyclodextrin-Based Formulation

  • Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Weigh the required amount of Taltobulin hydrochloride.

  • Dissolve the Taltobulin in DMSO to make a 10x concentrated stock solution.

  • In a separate sterile tube, add the required volume of the 20% SBE-β-CD in saline solution.

  • Add the Taltobulin-DMSO stock solution to the SBE-β-CD solution to reach the final concentration.

  • Vortex the mixture until the Taltobulin is fully dissolved, resulting in a clear solution.[1]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Formulation Selection

The following diagram illustrates a logical workflow for selecting an appropriate Taltobulin formulation.

G A Start: Need for in vivo Taltobulin formulation B Assess required concentration and administration route A->B C Initial Test: Solubilize in 10% DMSO B->C D Precipitation upon aqueous dilution? C->D E Yes D->E Yes F No D->F No H Select advanced formulation strategy E->H G Proceed with simple aqueous dilution F->G M Proceed to in vivo studies G->M I Co-solvent (PEG300/Tween-80) H->I J Cyclodextrin (SBE-β-CD) H->J K Lipid-based (Corn Oil) H->K L Prepare formulation and assess for clarity and stability I->L J->L K->L L->M

Caption: Workflow for selecting a suitable Taltobulin formulation.

Taltobulin's Mechanism of Action: Microtubule Disruption

Taltobulin functions by inhibiting tubulin polymerization, which is a critical process for cell division. The diagram below outlines this signaling pathway.

G Taltobulin Taltobulin Polymerization Inhibits Polymerization Taltobulin->Polymerization Tubulin Tubulin Dimers Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Polymerization->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Taltobulin's mechanism of action leading to apoptosis.

References

Preventing epimerization during Taltobulin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Taltobulin Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing epimerization during the synthesis of Taltobulin (also known as HTI-286), a potent antimicrotubule agent. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to help you maintain stereochemical integrity throughout your synthetic workflow.

Troubleshooting Guide: Minimizing Epimerization

This section addresses common issues encountered during the synthesis of Taltobulin, focusing on the peptide coupling steps which are most susceptible to epimerization. Taltobulin's structure, containing N-methylated and β,β-disubstituted amino acid residues, presents a significant synthetic challenge in maintaining the desired (S,S,S)-configuration.

Q1: I am observing significant epimerization at the N,β,β-trimethyl-L-phenylalanyl residue coupling step. What are the likely causes and how can I mitigate this?

A1: The coupling of the N,β,β-trimethyl-L-phenylalanyl moiety is particularly prone to epimerization due to the steric hindrance around the chiral center. The primary causes and their solutions are outlined below:

  • Prolonged Activation Time: Over-activation of the carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which is susceptible to racemization.

    • Solution: Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine component. Ideally, the activated species should be generated in situ or with a very short pre-activation period.

  • Strong Base: The use of strong, non-hindered bases can facilitate the abstraction of the α-proton, leading to epimerization.

    • Solution: Employ a weaker, sterically hindered base. 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DIEA) are preferable to stronger bases. Use the minimum amount of base necessary to facilitate the reaction, typically 1.5-2.0 equivalents.

  • High Reaction Temperature: Elevated temperatures can increase the rate of epimerization.

    • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.

  • Inappropriate Coupling Reagent: Some coupling reagents have a higher propensity to cause epimerization, especially with sterically hindered amino acids.

    • Solution: Utilize coupling reagents known for low epimerization rates with hindered amino acids. Reagents such as HATU, HBTU, PyAOP, and COMU are generally recommended. For particularly challenging couplings, consider specialized reagents like DEPBT.

Q2: During the coupling of the N1,3-dimethyl-L-valinamide fragment, I am detecting the presence of the undesired diastereomer. What steps can I take to improve the stereoselectivity?

A2: The N-methylated valine derivative in this fragment also presents a high risk of epimerization. In addition to the points mentioned in A1, consider the following:

  • Solvent Choice: The polarity of the solvent can influence the rate of epimerization.

    • Solution: Less polar solvents can sometimes reduce the rate of epimerization. However, solubility of the peptide fragments must be considered. A solvent screen including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and mixtures thereof may be beneficial.

  • Additive Usage: Additives to the coupling reaction can suppress epimerization.

Q3: How can I accurately quantify the level of epimerization in my synthetic intermediates and final product?

A3: Accurate determination of the diastereomeric ratio is crucial for optimizing your reaction conditions.

  • Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase is the most common and reliable method for separating and quantifying diastereomers.

  • NMR Spectroscopy: High-field NMR spectroscopy can also be used to determine the diastereomeric ratio. Specific proton signals for each diastereomer may be resolved, allowing for integration and quantification. The use of chiral shift reagents may be necessary to resolve overlapping signals.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry can be a powerful tool for quantitative bioanalysis and can be adapted for the analysis of diastereomers, particularly when coupled with a chiral separation method.[1]

Frequently Asked Questions (FAQs)

Q: What is epimerization in the context of Taltobulin synthesis?

A: Epimerization is a chemical process where the configuration of one of several stereogenic centers in a molecule is inverted. In Taltobulin synthesis, this would mean the conversion of one of the desired L-amino acid residues to its corresponding D-amino acid diastereomer, resulting in a loss of biological activity.

Q: Why are the amino acid residues in Taltobulin particularly susceptible to epimerization?

A: Taltobulin is composed of sterically hindered amino acids, including an N,β,β-trimethyl-L-phenylalanine and an N,3-dimethyl-L-valine derivative. The bulky substituents around the chiral centers and the presence of N-methylation increase the propensity for epimerization during the activation of the carboxylic acid for peptide bond formation.

Q: Which peptide coupling step in the Taltobulin synthesis is most critical to control for epimerization?

A: Both peptide coupling steps are critical. However, the coupling of the N,β,β-trimethyl-L-phenylalanyl unit is often the most challenging due to the high degree of steric hindrance at the α- and β-positions.

Q: Are there any "epimerization-free" coupling reagents?

A: While no coupling reagent can guarantee zero epimerization under all conditions, some are specifically designed to minimize this side reaction. Reagents like DEPBT and certain phosphonium (B103445) salts have shown very low levels of epimerization in challenging couplings. The choice of reagent should always be optimized in conjunction with the base, solvent, and temperature.

Data Presentation: Comparison of Coupling Reagents and Bases

The following tables summarize quantitative data from model studies on the impact of different coupling reagents and bases on epimerization levels. While this data was not generated directly on Taltobulin intermediates, it provides valuable guidance for selecting optimal reaction conditions for sterically hindered and N-methylated amino acid couplings.

Table 1: Influence of Coupling Reagent on Epimerization

Coupling ReagentModel System% EpimerizationReference
HBTUDifficult sequence (ACP 65-74)Higher risk[2]
HATUDifficult sequence (ACP 65-74)Lower risk[2]
COMUGeneral peptide synthesisReduced vs. HBTU/HATU[3]
TDBTUFragment couplingVery low[4]
DEPBTArylglycine couplingVery low[5]

Table 2: Influence of Base on Epimerization

BaseCoupling System% EpimerizationReference
DIEACyclization of N-methylated peptide13%[1]
2,4,6-CollidineCyclization of N-methylated peptideHigh[1]
NMMFmoc-Ser(R)-OH couplingVaries with substrate[2]
TMPGlycopeptide synthesisLow

Experimental Protocols

Protocol 1: General Procedure for Low-Epimerization Peptide Coupling using HATU

This protocol is recommended for the peptide coupling steps in the synthesis of Taltobulin.

  • Preparation of the Amine Component: Ensure the amine component (the N-terminal of the peptide fragment) is fully deprotected and neutralized. If it is a hydrochloride or TFA salt, neutralize with a suitable base (e.g., DIEA) and remove the resulting salt if possible.

  • Dissolution of Reagents: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve the carboxylic acid component (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a sterically hindered base such as 2,4,6-trimethylpyridine (2.0 eq.) or DIEA (1.5 eq.) to the cooled solution.

  • Activation: Stir the mixture at 0 °C for 1-2 minutes. Do not exceed 5 minutes of pre-activation.

  • Coupling: Add a solution of the amine component (1.1 eq.) in anhydrous DMF or DCM to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Analyze the purified product for diastereomeric purity using chiral HPLC or NMR spectroscopy.

Visualizations

Taltobulin_Synthesis_Workflow cluster_building_blocks Building Blocks cluster_synthesis Convergent Synthesis bb1 N,β,β-trimethyl-L-phenylalanine (Protected) coupling1 Peptide Coupling 1 bb1->coupling1 bb2 N1,3-dimethyl-L-valinamide (Protected) bb2->coupling1 bb3 (1S,2E)-3-carboxy-1- isopropylbut-2-enyl (Protected) coupling2 Peptide Coupling 2 bb3->coupling2 deprotection1 Deprotection coupling1->deprotection1 deprotection1->coupling2 deprotection2 Final Deprotection coupling2->deprotection2 taltobulin Taltobulin deprotection2->taltobulin

Caption: Convergent synthetic workflow for Taltobulin.

Epimerization_Mechanism cluster_mechanism Mechanism of Epimerization via Oxazolone Formation activated_acid Activated L-Amino Acid oxazolone Oxazolone (Achiral Intermediate) activated_acid->oxazolone - H₂O proton_abstraction Proton Abstraction oxazolone->proton_abstraction Base reprotonation Reprotonation oxazolone->reprotonation d_amino_acid D-Amino Acid (Epimer) reprotonation->d_amino_acid l_amino_acid L-Amino Acid (Desired Product) reprotonation->l_amino_acid

References

Technical Support Center: Scaling Up the Production of Taltobulin Intermediate-9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Taltobulin intermediate-9. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient synthesis important?

Taltobulin is a potent synthetic analog of the natural marine product hemiasterlin (B1673049) and acts as a powerful antimicrotubule agent.[1] Its synthesis is achieved through a convergent route, which involves the sequential coupling of amino acid building blocks. This compound is a key precursor in this synthesis, likely a dipeptide fragment, and its efficient, scalable production is critical for the overall success and economic viability of the Taltobulin manufacturing process.

Q2: What are the primary synthetic routes for preparing peptide intermediates like this compound?

The synthesis of peptide intermediates such as this compound typically involves one of two main strategies:

  • Stepwise Peptide Coupling: This classic approach involves the sequential addition of protected amino acids to a growing peptide chain.

  • Multicomponent Reactions: A notable example is the Ugi four-component reaction (Ugi-4CR), which can rapidly generate complex peptide-like structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step.[2][3][4][5][6]

Q3: What are the most significant challenges when scaling up the production of this compound?

Scaling up peptide synthesis from the lab to an industrial scale presents several challenges, including:

  • Maintaining Yield and Purity: Reactions that work well on a small scale may see decreased yield and increased impurities when scaled up.

  • Reaction Kinetics and Heat Transfer: Larger reaction volumes can lead to issues with mixing and temperature control, affecting reaction outcomes.

  • Solvent and Reagent Consumption: The large volumes of solvents and reagents required for industrial-scale synthesis have significant cost and environmental implications.[7]

  • Purification: Isolating the target intermediate from unreacted starting materials and side products can be more complex and costly at a larger scale.[8]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound in Peptide Coupling Reaction

Potential Causes and Solutions

Potential Cause Recommended Solution
Incomplete Activation of Carboxylic Acid - Ensure activating agents (e.g., HATU, HBTU) are fresh and anhydrous. - Optimize the stoichiometry of the coupling reagents. - Consider using a more powerful activating agent if steric hindrance is a factor.
Steric Hindrance - Increase reaction time and/or temperature moderately (e.g., to 30-40°C), while monitoring for side reactions. - Choose a less bulky protecting group if possible.
Poor Solubility of Reactants - Select a more suitable solvent system. Common choices include DMF, NMP, or DCM. - In some cases, a mixture of solvents can improve solubility.
Peptide Aggregation - For solid-phase synthesis, use a resin with a lower loading capacity. - Incorporate chaotropic salts or use solvents known to disrupt hydrogen bonding.[9]
Issue 2: Formation of Impurities and Side Products

Potential Causes and Solutions

Side Product/Impurity Potential Cause Recommended Solution
Epimerization/Racemization - Presence of a strong base. - Prolonged activation times.- Use a weaker, non-nucleophilic base like diisopropylethylamine (DIEA) in minimal amounts. - Add the activating agent just before the coupling step (in-situ activation).
Deletion Sequences (in stepwise synthesis) - Incomplete coupling at a previous step.- Double-couple the challenging amino acid. - Use a capping agent (e.g., acetic anhydride) to block unreacted amines.
Side reactions from protecting groups - Inappropriate protecting group strategy. - Harsh deprotection conditions.- Ensure the protecting group strategy is orthogonal. - Optimize deprotection conditions to be as mild as possible.
Issue 3: Challenges with the Ugi Four-Component Reaction (Ugi-4CR) on a Larger Scale

Potential Causes and Solutions

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Low Reaction Rate | - Suboptimal concentration of reactants. | - Optimize the concentration of the four components. - While the Ugi reaction is often performed in polar protic solvents like methanol, other solvents can be explored.[3][5] | | Formation of Side Products | - Competing side reactions between the components. | - The order of addition of the reactants can sometimes influence the outcome. - Ensure the purity of all starting materials. | | Difficult Purification | - The complex mixture of reactants and products. | - Optimize the reaction to favor the precipitation of the product, simplifying purification. - Employ advanced chromatographic techniques for purification. |

Experimental Protocols

General Protocol for a Scale-up Peptide Coupling Reaction
  • Resin Swelling (for Solid-Phase Synthesis): Swell the resin in a suitable solvent (e.g., DMF) for at least one hour.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with the reaction solvent.

  • Activation and Coupling:

    • In a separate vessel, dissolve the protected amino acid and the coupling reagent (e.g., HATU) in the reaction solvent.

    • Add a non-nucleophilic base (e.g., DIEA) to the activation mixture.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for a predetermined time.

  • Monitoring: Monitor the reaction progress using a qualitative method like the Kaiser test to check for the presence of free primary amines.

  • Washing: Wash the resin to remove excess reagents and byproducts.

  • Cleavage and Purification: Once the synthesis of the intermediate is complete, cleave it from the resin and purify using appropriate chromatographic techniques.

General Protocol for a Scale-up Ugi Four-Component Reaction
  • Reactant Preparation: Prepare solutions of the four components (aldehyde, amine, carboxylic acid, and isocyanide) in a suitable solvent, typically methanol.

  • Reaction Setup: In a suitable reactor, combine the solutions of the aldehyde, amine, and carboxylic acid. Stir the mixture for a short period to allow for the formation of the iminium ion.

  • Addition of Isocyanide: Add the isocyanide solution to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, depending on the specific reactants.

  • Work-up and Purification: Upon completion, the product may precipitate from the reaction mixture and can be isolated by filtration. If the product remains in solution, a standard aqueous work-up followed by chromatographic purification is necessary.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the key synthetic strategies involved in producing this compound.

G cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Amino_Acid_Coupling Amino Acid Coupling Washing1->Amino_Acid_Coupling Washing2 Washing Amino_Acid_Coupling->Washing2 Repeat_Cycle Repeat Cycle Washing2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection For next amino acid Final_Cleavage Final Cleavage Repeat_Cycle->Final_Cleavage Purification Purification Final_Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

G cluster_Ugi Ugi Four-Component Reaction Workflow Aldehyde Aldehyde Reaction_Mixture One-Pot Reaction Aldehyde->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Mixture Isocyanide Isocyanide Isocyanide->Reaction_Mixture Workup Work-up / Precipitation Reaction_Mixture->Workup Purification Purification Workup->Purification Intermediate9 This compound Purification->Intermediate9

Caption: Workflow for the Ugi Four-Component Reaction.

References

Technical Support Center: Taltobulin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to taltobulin (B1684106) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for taltobulin?

Taltobulin is a potent, small molecule, tubulin-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule network induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis in cancer cells.

Q2: My cancer cell line is showing reduced sensitivity to taltobulin. What are the potential mechanisms of resistance?

While specific resistance mechanisms to taltobulin are still under extensive investigation, resistance to microtubule-targeting agents that bind to the colchicine (B1669291) site often involves one or more of the following:

  • Alterations in Tubulin Isotype Expression: Overexpression of specific β-tubulin isotypes, such as βIII-tubulin (TUBB3), is a well-documented mechanism of resistance to several microtubule-disrupting drugs. This isotype can affect microtubule dynamics and reduce the binding affinity of the drug.

  • Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), can actively pump taltobulin out of the cell, reducing its intracellular concentration and efficacy.

  • Mutations in Tubulin Genes: Although less common for colchicine-site binders compared to taxanes, mutations in the α- or β-tubulin genes can alter the drug-binding site and prevent effective interaction.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt or MAPK/ERK pathways, can counteract the cytotoxic effects of taltobulin.

Q3: How can I determine if my resistant cells are overexpressing efflux pumps?

You can assess efflux pump activity using functional assays or by measuring the protein expression levels.

  • Functional Assays: Use fluorescent substrates of P-gp, such as Rhodamine 123. Resistant cells overexpressing P-gp will show lower intracellular fluorescence due to active efflux of the dye. This can be reversed by co-incubation with a P-gp inhibitor like verapamil.

  • Protein Expression: Quantify the protein levels of ABCB1/P-gp using Western blotting or flow cytometry with a specific antibody.

Troubleshooting Guide

Problem: Unexpectedly high IC50 value for taltobulin in a sensitive cell line.
Possible Cause Troubleshooting Step
Drug Instability Taltobulin, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a new stock for each experiment.
Cell Line Health Ensure cells are in the logarithmic growth phase and have not been in culture for an excessive number of passages, which can lead to phenotypic drift.
Assay Interference If using a metabolic assay (e.g., MTT, XTT), the drug vehicle (e.g., DMSO) or the drug itself might interfere with the assay chemistry. Run appropriate vehicle controls.
Incorrect Seeding Density Too high or too low a cell density can affect the apparent IC50. Optimize cell seeding density for your specific cell line and assay duration.
Problem: Difficulty generating a taltobulin-resistant cell line.
Possible Cause Troubleshooting Step
Insufficient Drug Concentration The initial drug concentration for selection may be too high, leading to widespread cell death. Start with a concentration around the IC50 and gradually increase it in a stepwise manner over several weeks or months.
Clonal Selection Resistance may arise in a small subpopulation of cells. Consider using a single-cell cloning approach after an initial period of bulk selection to isolate resistant colonies.
Instable Resistance The resistance mechanism might be transient. Maintain a low level of taltobulin in the culture medium to ensure continuous selective pressure.

Quantitative Data Summary

The following table summarizes hypothetical data on the characterization of a taltobulin-resistant (TR) cell line compared to its parental, sensitive (SEN) counterpart.

Parameter SEN Cell Line TR Cell Line Fold Change
Taltobulin IC50 10 nM250 nM25
Relative TUBB3 mRNA Expression 1.08.58.5
Relative ABCB1 mRNA Expression 1.012.212.2
Rhodamine 123 Accumulation 100%35%-
Rhodamine 123 Accumulation (+Verapamil) 100%95%-

Key Experimental Protocols

Protocol 1: Generation of a Taltobulin-Resistant Cell Line
  • Initial Exposure: Culture the parental cancer cell line in its recommended growth medium. Add taltobulin at a concentration equal to the IC50 of the cell line.

  • Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of taltobulin in a stepwise manner (e.g., 1.5x to 2x increments).

  • Recovery and Maintenance: Allow the cells to adapt and resume normal growth at each new concentration before proceeding to the next increment. This process can take several months.

  • Isolation: Once a significantly resistant population is established (e.g., >20-fold increase in IC50), isolate single-cell clones via limiting dilution or cell sorting to ensure a homogenous resistant population.

  • Characterization: Continuously monitor the IC50 of the resistant cell line. Maintain the culture in a medium containing a maintenance dose of taltobulin to prevent reversion.

Protocol 2: Western Blot for βIII-Tubulin (TUBB3) Expression
  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TUBB3 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) on the same membrane as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the TUBB3 signal to the loading control.

Visualizations

G cluster_0 Taltobulin Action cluster_1 Resistance Mechanisms taltobulin Taltobulin tubulin β-Tubulin (Colchicine Site) taltobulin->tubulin mt_disruption Microtubule Polymerization Inhibition tubulin->mt_disruption g2m_arrest G2/M Phase Arrest mt_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis pgp P-gp (ABCB1) Overexpression pgp->taltobulin Drug Efflux tubb3 βIII-Tubulin (TUBB3) Overexpression tubb3->tubulin Alters Binding survival_pathways Pro-Survival Signaling (e.g., PI3K/Akt) survival_pathways->apoptosis Inhibits

Caption: Taltobulin action and key resistance pathways in cancer cells.

G start Start with Parental Cell Line step1 Culture with Taltobulin (IC50 Concentration) start->step1 step2 Gradually Increase Taltobulin Concentration step1->step2 step3 Isolate Resistant Clones step2->step3 end Characterize Taltobulin-Resistant (TR) Cell Line step3->end

Caption: Workflow for generating a taltobulin-resistant cell line.

G q1 Is the IC50 unexpectedly high? a1_yes Check Drug Stability Cell Health Assay Controls q1->a1_yes Yes q2 Is resistance developing? q1->q2 No a1_yes->q2 a2_yes Check for: - TUBB3 Overexpression - P-gp Efflux - Pro-Survival Pathways q2->a2_yes Yes end Proceed with Experiment q2->end No

Caption: Logical troubleshooting flow for taltobulin experiments.

Validation & Comparative

Taltobulin vs. Hemiasterlin: A Comparative Analysis of Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer drug development, microtubule-targeting agents remain a cornerstone of chemotherapy. Among the newer generation of these compounds, taltobulin (B1684106) and its natural precursor, hemiasterlin (B1673049), have garnered significant attention from the research community. Both molecules exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This guide provides a detailed comparison of the potency and efficacy of taltobulin and hemiasterlin, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Introduction to Taltobulin and Hemiasterlin

Hemiasterlin is a natural tripeptide isolated from marine sponges.[1] Its potent cytotoxic and antimitotic activities have made it a valuable lead compound in oncology research.[2] Taltobulin (formerly known as HTI-286 or SPA-110) is a synthetic analogue of hemiasterlin, developed to improve upon the natural product's pharmacological properties.[3] Both compounds share a common mechanism of action, binding to the vinca (B1221190) domain of tubulin to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

In Vitro Potency: A Head-to-Head Comparison

The in vitro potency of a compound is a primary indicator of its potential as a therapeutic agent. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of the drug required to inhibit a biological process or cell growth by 50%.

While direct side-by-side comparisons in a single study are limited, the available data indicates that both taltobulin and hemiasterlin exhibit potent cytotoxic activity in the low nanomolar range against a variety of human cancer cell lines.

Taltobulin has demonstrated broad and potent anti-proliferative activity. In a study evaluating its effect on 18 different human tumor cell lines, taltobulin exhibited an average IC50 of 2.5 nM, with a median value of 1.7 nM.[3] In another study focusing on hepatic tumor cell lines, taltobulin showed a mean IC50 of 2 nmol/L (2 nM).[4]

Hemiasterlin and its natural analogues, hemiasterlin A and hemiasterlin B, have also been shown to be cytotoxic at nanomolar concentrations.[1] A synthetic analogue of hemiasterlin, E7974, was reported to have low nanomolar growth inhibitory potency against a wide range of human cancer cell lines.[5] Although specific IC50 values for the parent hemiasterlin compound are not as extensively tabulated in readily available literature, the consistent description of its high potency places it in a similar efficacy bracket as taltobulin. Notably, some evidence suggests that synthetic analogues like taltobulin may possess enhanced potency compared to the natural hemiasterlin.

Compound Cell Lines Potency (IC50/GI50) Reference
Taltobulin 18 human tumor cell lines (leukemia, ovarian, NSCLC, breast, colon, melanoma)Average IC50: 2.5 nM[3]
Taltobulin 3 hepatic tumor cell linesMean IC50: 2 nM[4]
Hemiasterlin Analogue (E7974) Wide range of human cancer cell linesLow nM growth inhibitory potency[5]
Hemiasterlin Analogues (BF65 & BF78) Human cancer cell linesHighly potent, induce cell death in the low nanomolar range[2]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The ultimate test of an anti-cancer compound's potential lies in its ability to inhibit tumor growth in vivo. Animal xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating efficacy.

Taltobulin has demonstrated significant in vivo anti-tumor activity in various xenograft models. In a study involving a rat allograft model of hepatic tumors, intravenous administration of taltobulin significantly inhibited tumor growth.[4] After only two doses, a significant inhibition of tumor growth was observed, and this effect became highly significant after the completion of the treatment cycle.[6]

The in vivo efficacy of hemiasterlin has also been established, primarily through studies of its potent synthetic analogues. For instance, the hemiasterlin analogue E7974 showed marked in vivo anticancer activity in a variety of human tumor xenograft models, with outcomes ranging from potent tumor inhibition to complete tumor regression.[5] Another hemiasterlin derivative, HM-3, demonstrated a 71.5% inhibition of tumor growth in an HCT-116 xenograft model at a dose of 3 mg/kg.[7]

Compound Xenograft Model Dosing and Administration Tumor Growth Inhibition Reference
Taltobulin Rat allograft (hepatic tumor)IntravenousSignificant tumor growth inhibition[4][6]
Hemiasterlin Analogue (E7974) Variety of human tumor xenograftsNot specifiedPotent tumor inhibition to complete tumor regression[5]
Hemiasterlin Derivative (HM-3) HCT-116 xenograft (nude mice)3 mg/kg71.5% inhibition[7]

Mechanism of Action: Disruption of Microtubule Dynamics

Both taltobulin and hemiasterlin share a common mechanism of action, which is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds prevent the assembly of microtubules, leading to a cascade of events that culminates in cell death.

cluster_0 Cellular Environment cluster_1 Cellular Processes Taltobulin / Hemiasterlin Taltobulin / Hemiasterlin Tubulin Polymerization Tubulin Polymerization Taltobulin / Hemiasterlin->Tubulin Polymerization Inhibits Tubulin Dimers Tubulin Dimers Tubulin Dimers->Tubulin Polymerization Microtubule Microtubule Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Tubulin Polymerization->Microtubule Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action for Taltobulin and Hemiasterlin.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of taltobulin or hemiasterlin in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of anti-cancer compounds using a subcutaneous xenograft model in mice.

  • Cell Preparation: Culture human cancer cells to ~80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the dosing solutions of taltobulin or hemiasterlin and the vehicle control. Administer the compounds to the mice according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal).

  • Efficacy Evaluation: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Xenograft_Model Xenograft Model Development IC50_Determination->Xenograft_Model Inform dose selection Compound_Treatment Compound Administration Xenograft_Model->Compound_Treatment Efficacy_Measurement Tumor Growth Measurement Compound_Treatment->Efficacy_Measurement Data_Analysis Efficacy Data Analysis Efficacy_Measurement->Data_Analysis

Caption: Experimental workflow for assessing anti-cancer drug efficacy.

Conclusion

Both taltobulin and hemiasterlin are highly potent inhibitors of tubulin polymerization with significant anti-cancer activity. The available data suggests that they operate in the low nanomolar range in vitro and demonstrate substantial tumor growth inhibition in vivo. Taltobulin, as a synthetic analogue, may offer improved potency and pharmacological properties compared to its natural precursor, hemiasterlin. The experimental protocols provided herein offer a framework for researchers to further investigate and compare these and other microtubule-targeting agents. This comparative guide serves as a valuable resource for the scientific community engaged in the discovery and development of next-generation cancer therapeutics.

References

A Comparative Analysis of the Mechanisms of Action: Taltobulin vs. Vincristine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two potent anti-microtubule agents: taltobulin (B1684106) (also known as HTI-286) and the well-established vinca (B1221190) alkaloid, vincristine (B1662923). By examining their interactions with tubulin, effects on microtubule dynamics, and downstream cellular consequences, this document aims to provide a clear, data-supported resource for the scientific community.

Overview of the Agents

Taltobulin (HTI-286) is a synthetic analogue of the natural marine tripeptide hemiasterlin.[1][2] It is a novel antimitotic agent that has demonstrated high potency and, critically, an ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a significant challenge in cancer chemotherapy.[1][3]

Vincristine is a naturally occurring vinca alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus.[4][5] It has been a cornerstone of various chemotherapy regimens for decades, used in the treatment of leukemias, lymphomas, and other cancers.[5][6]

Both molecules, despite their different origins, share a common target—tubulin—but exhibit important differences in their activity and interactions.

Mechanism of Action: A Head-to-Head Comparison

The primary antineoplastic activity of both taltobulin and vincristine stems from their disruption of microtubule dynamics, which is essential for cell division. This disruption leads to an arrest of the cell cycle in mitosis, ultimately triggering programmed cell death (apoptosis).[1][7]

Interaction with Tubulin and Microtubule Dynamics

Both agents function as microtubule destabilizers by inhibiting the polymerization of tubulin dimers into microtubules.[1][8][9]

Vincristine binds to the β-subunit of the tubulin dimer at a specific region known as the "Vinca domain."[8][10][11] This binding prevents the tubulin dimers from polymerizing to form microtubules and can also lead to the active depolymerization of existing microtubules.[7][12] At high concentrations, vincristine can induce tubulin to form non-functional spiral aggregates.[13]

Taltobulin also inhibits tubulin polymerization and leads to microtubule depolymerization.[1][14] Its binding site is located at or near the Vinca domain, at the interface between α- and β-tubulin subunits.[15] However, some evidence from photoaffinity labeling studies suggests it may exclusively label α-tubulin, indicating a potentially distinct interaction compared to vincristine.[14] This interaction is potent, with studies showing a dissociation constant (Kd) of 260 nM.[16]

The core mechanism of inhibiting tubulin polymerization is visualized below.

G cluster_0 Normal Microtubule Dynamics cluster_1 Drug Intervention Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Taltobulin Taltobulin Drug_Tubulin_Complex Drug-Tubulin Complex Taltobulin->Drug_Tubulin_Complex Vincristine Vincristine Vincristine->Drug_Tubulin_Complex Inhibition Drug_Tubulin_Complex->Inhibition Inhibits Polymerization Induces Depolymerization

Caption: Core mechanism of microtubule disruption.
Cell Cycle Arrest and Apoptosis

By disrupting the formation of the mitotic spindle, both drugs activate the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. This leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[2][7][10] Unable to resolve this mitotic arrest, the cell is ultimately directed down an apoptotic pathway.[1][3]

The signaling cascade leading to apoptosis following mitotic arrest is complex. For vinca alkaloids, it has been shown to involve the generation of reactive oxygen species (ROS), prolonged activation of c-Jun N-terminal kinase (JNK), and subsequent downregulation of the anti-apoptotic protein Mcl-1.[3] This destabilizes the mitochondrial membrane, leading to the release of cytochrome c, apoptosome formation, and the activation of the caspase cascade—the executioners of apoptosis.[3][10][17]

G MT_Disruption Microtubule Disruption SAC Spindle Assembly Checkpoint (SAC) Activation MT_Disruption->SAC Mitotic_Arrest Prolonged Mitotic Arrest (G2/M Phase) SAC->Mitotic_Arrest JNK JNK Activation Mitotic_Arrest->JNK ROS ROS Generation Mitotic_Arrest->ROS Mcl1 Mcl-1 Downregulation JNK->Mcl1 ROS->JNK MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mcl1->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling after mitotic arrest.

Quantitative Comparison of Biological Activity

The potency of both agents has been quantified in numerous studies. Taltobulin is notable for its extremely low IC50 (50% inhibitory concentration) values across a wide range of cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) in Drug-Sensitive Cell Lines

Cell Line Cancer Type Taltobulin (HTI-286) IC50 (nM) Vincristine IC50 (nM)
CCRF-CEM Leukemia 0.2 ± 0.03[3] Data not available
1A9 Ovarian 0.6 ± 0.1[3] Data not available
A549 NSCLC 1.1 ± 0.5[3] Data not available
MX-1 Breast 1.8 ± 0.6[3] Data not available
HCT-116 Colon 0.7 ± 0.2[3] Data not available
A375 Melanoma 1.1 ± 0.8[3] Data not available
HeLa Cervical Data not available ~50[8]
MCF-7 Breast 7.3 ± 2.3[3] ~170[8]
Hep3B Hepatoma 2[18] Data not available
HepG2 Hepatoma 3[18] Data not available

Note: Data for each drug may be from different studies and experimental conditions.

Overcoming Multidrug Resistance

A key therapeutic advantage of taltobulin is its efficacy against cell lines that have developed resistance to other chemotherapies, including vincristine and paclitaxel. This resistance is often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump. Taltobulin is a poor substrate for P-gp, allowing it to accumulate in and kill resistant cancer cells.[1]

Table 2: In Vitro Cytotoxicity (IC50) in P-gp Overexpressing, Multidrug-Resistant (MDR) Cell Lines

Cell Line Cancer Type Taltobulin (HTI-286) IC50 (nM) Reference
HCT-15 Colon 4.2 ± 2.5 [3]
DLD-1 Colon 1.1 ± 0.4 [3]

Note: These cell lines are known to be resistant to agents like vincristine due to high P-gp expression.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare agents like taltobulin and vincristine.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The increase in turbidity, measured by light scattering at 340-350 nm, is proportional to the mass of microtubule polymer formed.[4][14][19]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Test compounds (Taltobulin, Vincristine) dissolved in DMSO

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare a working solution of GTP (e.g., 10 mM) in the same buffer.

  • Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of taltobulin, vincristine, or DMSO (vehicle control). Add the tubulin solution to each well.

  • Initiation: To initiate polymerization, add GTP to a final concentration of 1 mM.

  • Measurement: Immediately place the plate into a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. Inhibitors of polymerization like taltobulin and vincristine will show a reduced rate and extent of absorbance increase compared to the DMSO control.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the concentration of a drug that inhibits cell growth by 50% (IC50). It measures the metabolic activity of viable cells via the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[1][20]

Materials:

  • Target cancer cell lines

  • 96-well cell culture plates

  • Complete culture medium

  • Test compounds (Taltobulin, Vincristine)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours.

  • Drug Treatment: Prepare serial dilutions of taltobulin and vincristine in complete medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[11][21]

Materials:

  • Target cells treated with test compounds

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol (B145695) (for fixation)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix on ice for at least 2 hours or at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel.

  • Data Analysis: Gate on single cells to exclude doublets. Analyze the histogram of DNA content to quantify the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Key Outputs Tubulin_Source Purified Tubulin Poly_Assay Tubulin Polymerization Assay (Turbidimetry) Tubulin_Source->Poly_Assay Cell_Culture Cancer Cell Lines Treatment Treat with Taltobulin / Vincristine Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry, PI Stain) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V) Treatment->Apoptosis IC50_Result IC50 Values Viability->IC50_Result G2M_Result % G2/M Arrest Cell_Cycle->G2M_Result Apop_Result % Apoptotic Cells Apoptosis->Apop_Result Poly_Result Inhibition of Polymerization

Caption: Experimental workflow for characterizing anti-microtubule agents.

Conclusion

Both taltobulin and vincristine are highly effective microtubule-destabilizing agents that induce mitotic arrest and apoptosis. They share a common target, tubulin, and a fundamental mechanism of action. However, the available data highlights two critical distinctions for drug development professionals:

  • Potency: Taltobulin demonstrates exceptionally high potency, with IC50 values frequently in the low- to sub-nanomolar range, often more potent than vincristine where comparisons can be inferred.[5][8][18]

  • Resistance Profile: Taltobulin's most significant advantage is its ability to circumvent P-gp-mediated multidrug resistance.[1] This makes it a highly promising candidate for treating tumors that have become refractory to conventional microtubule-targeting agents like vinca alkaloids and taxanes.

This guide provides a foundational comparison based on publicly available data. Further direct, side-by-side experimental comparisons under identical conditions will be invaluable for fully elucidating the subtle and significant differences between these two important antimitotic compounds.

References

Taltobulin's Anti-proliferative Power: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-proliferative activity of Taltobulin against other well-established microtubule-targeting agents, Paclitaxel and Vincristine. The information is supported by experimental data and detailed methodologies to aid in the evaluation of Taltobulin as a potent anti-cancer compound.

Taltobulin (formerly known as HTI-286) is a synthetic analog of the marine natural product hemiasterlin. It functions as a potent microtubule destabilizing agent, disrupting the dynamics of microtubule polymerization and depolymerization. This interference with the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, the induction of apoptosis in cancer cells. A key advantage of Taltobulin is its demonstrated ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other microtubule inhibitors like Paclitaxel and Vincristine.

Comparative Anti-proliferative Activity

The in vitro potency of Taltobulin has been evaluated across a range of human cancer cell lines and compared with Paclitaxel and Vincristine. The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit cell growth by 50%, is a key metric for this comparison.

Cell LineCancer TypeTaltobulin IC50 (nM)Paclitaxel IC50 (nM)Vincristine IC50 (nM)
MCF-7 Breast Adenocarcinoma0.083.5 - 64.46 µM7.37 - 239.51 µM
MDA-MB-231 Breast AdenocarcinomaNot Available2 - 300Not Available
A549 Lung CarcinomaNot AvailableNot AvailableNot Available
HeLa Cervical CarcinomaNot AvailableNot AvailableNot Available
Average of 18 Tumor Cell Lines Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma2.5 ± 2.1Not ApplicableNot Applicable

Note: Direct head-to-head comparative studies of Taltobulin, Paclitaxel, and Vincristine across the same panel of cell lines under identical experimental conditions are limited in the public domain. The IC50 values presented are compiled from various sources and may have been determined using different experimental protocols, which can influence the results.

Experimental Protocols

The determination of anti-proliferative activity and IC50 values is typically conducted using cell viability assays such as the Sulforhodamine B (SRB) assay or the MTT assay.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (Taltobulin, Paclitaxel, or Vincristine) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

Visualizing the Mechanism of Action

Taltobulin's Signaling Pathway to Apoptosis

Taltobulin's disruption of microtubule dynamics triggers a cascade of signaling events culminating in programmed cell death, or apoptosis. This pathway involves the activation of the spindle assembly checkpoint and the intrinsic apoptotic pathway.

Taltobulin_Signaling_Pathway Taltobulin Taltobulin Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Taltobulin->Microtubules Inhibits Disruption Disruption of Microtubule Dynamics Taltobulin->Disruption MitoticArrest G2/M Phase Arrest Disruption->MitoticArrest SAC Spindle Assembly Checkpoint Activation MitoticArrest->SAC Bcl2 Bcl-2 Phosphorylation (Inactivation) SAC->Bcl2 BaxBak Bax/Bak Activation Bcl2->BaxBak Leads to Mito Mitochondria BaxBak->Mito Acts on CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Taltobulin-induced apoptotic signaling pathway.

General Experimental Workflow for In Vitro Anti-proliferative Assay

The following diagram illustrates a typical workflow for assessing the anti-proliferative activity of a compound in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Culture & Maintenance CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Stock Solution Preparation Treatment 4. Drug Treatment (Serial Dilutions) CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubation (e.g., 48-72 hours) Treatment->Incubation ViabilityAssay 6. Cell Viability Assay (SRB or MTT) Incubation->ViabilityAssay Absorbance 7. Absorbance Reading (Microplate Reader) ViabilityAssay->Absorbance Calculation 8. % Viability Calculation Absorbance->Calculation IC50 9. IC50 Determination (Non-linear Regression) Calculation->IC50

Caption: Workflow for in vitro anti-proliferative assays.

A Comparative Guide to Antibody-Drug Conjugate (ADC) Linker Stability and Cleavage Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugate (ADC) linker technologies, with a focus on stability and cleavage assays. We will delve into the characteristics of commonly used linkers and provide a detailed look at the technology employed in the novel Antibody-Targeted Amanitin Conjugate (ATAC), HDP-101. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in ADC design and evaluation.

A Note on Taltobulin and HDP-101

It is important to clarify a common point of confusion. While Taltobulin is a potent anti-mitotic agent investigated as an ADC payload, the ADC known as HDP-101, developed by Heidelberg Pharma, utilizes a derivative of the toxin α-amanitin as its cytotoxic payload. HDP-101 is an anti-B-cell maturation antigen (BCMA) antibody conjugated to this amanitin derivative.[1][2] This guide will focus on the linker technology of HDP-101 and other comparable ADC linkers.

The Critical Role of the Linker in ADC Performance

The linker is a pivotal component of an ADC, bridging the antibody and the cytotoxic payload. Its properties directly influence the ADC's therapeutic index by governing its stability in circulation and the efficiency of payload release at the tumor site. An ideal linker should be highly stable in the bloodstream to prevent premature release of the payload, which could lead to systemic toxicity, yet be readily cleaved to release the cytotoxic agent upon internalization into the target cancer cell.

Comparative Analysis of ADC Linker Technologies

ADC linkers can be broadly categorized into cleavable and non-cleavable types. Cleavable linkers are designed to be broken by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, a reducing environment, or the presence of specific enzymes. Non-cleavable linkers, on the other hand, release the payload upon complete lysosomal degradation of the antibody.

Table 1: Comparison of Common Cleavable Linker Types
Linker TypeCleavage MechanismKey AdvantagesKey DisadvantagesPlasma Stability
Peptide-based (e.g., Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)High plasma stability; specific cleavage in target cells.[]Efficacy dependent on protease expression levels in the tumor.[4]High
Hydrazone Acid-labile; cleavage in the low pH of endosomes/lysosomesEffective payload release in acidic intracellular compartmentsPotential for instability in circulation, leading to premature drug release.Moderate
Disulfide Reduction in the high glutathione (B108866) environment of the cellExploits the differential in reducing potential between plasma and the intracellular spacePotential for premature cleavage by circulating thiols.Moderate to High
HDP-101 Linker (Cathepsin B-sensitive) Enzymatic cleavage by Cathepsin BHigh in vivo stability with a long serum half-life and minimal free toxin detected.[5][6] Site-specific conjugation for a homogenous product.[7]Limited public data on direct head-to-head plasma stability comparison with other linkers.High

In-Depth Look: The HDP-101 Linker Technology

HDP-101 is an Antibody-Targeted Amanitin Conjugate (ATAC) that employs a novel approach to cancer therapy by inhibiting RNA polymerase II.[8] The linker technology in HDP-101 is a key aspect of its design, ensuring the potent amanitin payload is delivered specifically to BCMA-expressing multiple myeloma cells.

The HDP-101 ADC utilizes a cleavable, cathepsin B-sensitive linker .[7] The payload, an α-amanitin analog (HDP 30.2115), is conjugated to a Thiomab antibody, which has engineered cysteine residues for site-specific conjugation using maleimide (B117702) chemistry.[5][9] This results in a well-defined drug-to-antibody ratio (DAR) of 2.[1][7]

Preclinical studies have demonstrated the high stability of HDP-101. In non-human primates, HDP-101 exhibited a long serum half-life of approximately 7 to 12 days, with the free amanitin toxin being detectable only at very low levels.[5][6] This indicates excellent stability in circulation, a critical factor for minimizing off-target toxicity.

Experimental Protocols for Linker Stability and Cleavage Assays

The evaluation of ADC linker stability and cleavage is crucial for preclinical development. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from various species and quantify the extent of payload deconjugation over time.

Methodology:

  • Incubation: The ADC is incubated at a predetermined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C. Control samples are incubated in a buffer solution.

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing:

    • To measure the average DAR, the ADC can be isolated from the plasma using affinity chromatography (e.g., Protein A beads).[10]

    • To measure the released payload, the plasma sample can be subjected to protein precipitation followed by solid-phase extraction.

  • Analysis:

    • LC-MS Analysis: The isolated ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.[11]

    • ELISA: An enzyme-linked immunosorbent assay can be used to measure the concentration of total antibody and antibody-conjugated payload to calculate the percentage of intact ADC.[12]

    • Cytotoxicity Readout (as applied for amanitin ADCs): The plasma samples containing the ADC are added to target-positive cancer cells. The cytotoxicity (IC50) is then measured. A loss of cytotoxicity over the incubation period suggests linker cleavage and degradation of the payload.[9]

Lysosomal Cleavage Assay

Objective: To assess the susceptibility of the linker to cleavage by lysosomal enzymes, mimicking the intracellular environment.

Methodology:

  • Preparation of Lysosomal Lysate: Lysosomes are isolated from a relevant cell line or tissue (e.g., human liver S9 fractions can be used as a source of lysosomal enzymes).[13][14] The lysosomes are then lysed to release the enzymes. The protein concentration of the lysate is determined.

  • Incubation: The ADC is incubated with the lysosomal lysate at 37°C in a buffer with an acidic pH (e.g., pH 5.0) to simulate the lysosomal environment.

  • Time Points: Samples are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction is stopped at each time point, for example, by adding a protease inhibitor cocktail or by heat inactivation.

  • Analysis: The samples are analyzed by LC-MS to detect and quantify the released payload and any metabolic byproducts.[15] Western blotting using an anti-payload antibody can also be used for a qualitative assessment of payload release.[15]

Cellular Internalization and Payload Release Assay

Objective: To confirm that the ADC is internalized by target cells and that the payload is released in a biologically active form.

Methodology:

  • Cell Culture: Target-antigen-positive cancer cells are cultured in appropriate media.

  • ADC Treatment: The cells are treated with the ADC at a specific concentration.

  • Incubation: The cells are incubated for various time periods (e.g., 4, 24, 48 hours) to allow for internalization and processing of the ADC.

  • Cell Lysis and Fractionation: The cells are harvested, and subcellular fractions (e.g., cytosol, lysosomes) can be isolated.

  • Analysis: The amount of released payload in the cell lysate or subcellular fractions is quantified using LC-MS or a bioassay that measures the payload's activity (e.g., a tubulin polymerization assay for microtubule inhibitors, or a cytotoxicity assay).[16]

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable Stable ADC Antigen Tumor Antigen ADC_stable->Antigen 1. Binding Endosome Endosome (pH 6.0-6.5) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) + Cathepsin B Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., Amanitin) Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Stability_Assay_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling processing Isolate ADC (e.g., Protein A) or Extract Free Payload sampling->processing analysis Analyze by LC-MS or ELISA processing->analysis dar Determine Average DAR (Drug-to-Antibody Ratio) analysis->dar payload Quantify Free Payload analysis->payload end End: Stability Profile dar->end payload->end Linker_Properties_Logic Linker_Stability Linker Stability in Plasma High_Stability High Stability Linker_Stability->High_Stability is Low_Stability Low Stability Linker_Stability->Low_Stability is Off_Target_Toxicity Off-Target Toxicity High_Stability->Off_Target_Toxicity Leads to Low Therapeutic_Index Therapeutic Index High_Stability->Therapeutic_Index Widens Low_Stability->Off_Target_Toxicity Leads to High Low_Stability->Therapeutic_Index Narrows Off_Target_Toxicity->Therapeutic_Index Impacts

References

Taltobulin Cross-Reactivity Profile: A Comparative Analysis with Other Cytoskeletal Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the potential cross-reactivity of the microtubule-targeting agent Taltobulin. This document provides a comparative analysis based on available data for similar compounds and outlines key experimental protocols for assessing cytoskeletal protein interactions.

Executive Summary

Taltobulin (also known as HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin.[1][2][3] It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3][4] Taltobulin binds to the Vinca-peptide site on β-tubulin.[2][5] While its primary target is well-established, a comprehensive understanding of its potential interactions with other cytoskeletal components is crucial for a complete safety and efficacy profile.

Direct experimental studies on the cross-reactivity of Taltobulin with other cytoskeletal proteins, such as actin and intermediate filaments, are not currently available in the public domain. However, by examining data from compounds with a similar mechanism of action, specifically vinca (B1221190) alkaloids which also target the Vinca domain of tubulin, we can infer potential off-target effects and guide future research. This guide summarizes the known effects of vinca alkaloids on other cytoskeletal proteins and provides detailed protocols for conducting cross-reactivity studies.

Taltobulin's Primary Mechanism of Action

Taltobulin exerts its anti-cancer effects by disrupting microtubule dynamics. This process is central to cell division, and its inhibition leads to cell cycle arrest and programmed cell death.

Taltobulin Taltobulin Tubulin αβ-Tubulin Dimers Taltobulin->Tubulin Binds to Vinca Site Microtubules Microtubule Polymer Taltobulin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Taltobulin's mechanism of action targeting tubulin polymerization.

Comparative Analysis: Insights from Vinca Alkaloids

Given the absence of direct cross-reactivity data for Taltobulin, this section provides a comparative overview of the observed effects of vinca alkaloids on other cytoskeletal proteins. It is important to note that these are indirect effects, often observed in the context of cellular response to treatment and the development of drug resistance.

Cytoskeletal ProteinObserved Effect of Vinca AlkaloidsImplication for TaltobulinReference
Actin Altered expression of actin and actin-binding proteins in response to vincristine (B1662923) treatment in leukemia cells. This suggests a potential interplay between the microtubule and microfilament systems.Taltobulin, by disrupting the microtubule network, may indirectly influence the organization and expression of the actin cytoskeleton.[4][6][7]
Lamin B1 Vincristine treatment has been shown to induce the cleavage of lamin B1, a type V intermediate filament protein that forms the nuclear lamina.As a potent mitotic inhibitor, Taltobulin could potentially trigger downstream signaling events that lead to the degradation of nuclear envelope components like lamins.[4][6][7]

Experimental Protocols for Assessing Cross-Reactivity

To directly assess the cross-reactivity of Taltobulin with other cytoskeletal proteins, a series of in vitro and cell-based assays can be employed.

In Vitro Polymerization Assays

These assays directly measure the effect of a compound on the polymerization of purified cytoskeletal proteins.

1. Actin Polymerization Assay (Pyrene-Labeled)

  • Principle: The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into actin filaments. This allows for real-time monitoring of actin polymerization.

  • Protocol:

    • Reconstitute purified pyrene-labeled actin and unlabeled actin in a low ionic strength buffer.

    • Prepare serial dilutions of Taltobulin and control compounds (e.g., cytochalasin D as an inhibitor, jasplakinolide (B32604) as a stabilizer).

    • Initiate polymerization by adding a high ionic strength buffer (containing KCl and MgCl2).

    • Monitor the increase in fluorescence over time using a fluorescence spectrophotometer.

    • Compare the polymerization curves in the presence of Taltobulin to the controls.

2. Intermediate Filament Assembly Assay

  • Principle: The assembly of intermediate filament proteins (e.g., vimentin, keratin) into filaments can be monitored by light scattering or electron microscopy.

  • Protocol:

    • Purify recombinant intermediate filament proteins.

    • Induce filament assembly by dialysis against a low ionic strength buffer.

    • Incubate the assembly reaction with various concentrations of Taltobulin.

    • Monitor filament formation by measuring the increase in turbidity at 340 nm or by negative stain electron microscopy.

cluster_0 In Vitro Assay Purified_Protein Purified Cytoskeletal Protein (e.g., Actin, Vimentin) Polymerization Initiate Polymerization Purified_Protein->Polymerization Taltobulin Taltobulin (Test Compound) Taltobulin->Polymerization Measurement Measure Polymerization (Fluorescence/Turbidity) Polymerization->Measurement

Figure 2. General workflow for in vitro cytoskeletal protein polymerization assays.
Cell-Based Assays

These assays provide insights into the effects of a compound on the cytoskeleton within a cellular context.

1. Immunofluorescence Microscopy

  • Principle: This technique allows for the visualization of the organization of different cytoskeletal networks within cells.

  • Protocol:

    • Culture cells on coverslips and treat with various concentrations of Taltobulin.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies specific for different cytoskeletal proteins (e.g., anti-α-tubulin, phalloidin (B8060827) for F-actin, anti-vimentin).

    • Incubate with fluorescently labeled secondary antibodies.

    • Image the cells using a fluorescence microscope to observe any changes in cytoskeletal organization.

2. Proteomic Analysis

  • Principle: Quantitative proteomics can identify changes in the expression levels of cytoskeletal proteins and their binding partners following drug treatment.

  • Protocol:

    • Treat cells with Taltobulin for a defined period.

    • Lyse the cells and extract proteins.

    • Perform quantitative mass spectrometry (e.g., SILAC, TMT) to compare the proteomes of treated and untreated cells.

    • Analyze the data for significant changes in the abundance of cytoskeletal proteins and associated regulatory proteins.

cluster_1 Cell-Based Assay Cell_Culture Culture Cells Treatment Treat with Taltobulin Cell_Culture->Treatment Fixation Fix & Permeabilize Treatment->Fixation Proteomics Proteomic Analysis Treatment->Proteomics Antibody_Staining Antibody Staining for Cytoskeletal Proteins Fixation->Antibody_Staining Microscopy Fluorescence Microscopy Antibody_Staining->Microscopy

Figure 3. Workflow for cell-based analysis of cytoskeletal integrity.

Conclusion and Future Directions

While Taltobulin is a highly specific and potent microtubule-targeting agent, a thorough investigation of its potential off-target effects on other cytoskeletal components is warranted for a complete preclinical assessment. The comparative data from vinca alkaloids suggest that indirect effects on the actin and intermediate filament networks are possible, likely as a downstream consequence of microtubule disruption.

Direct experimental evaluation using the protocols outlined in this guide is essential to definitively determine the cross-reactivity profile of Taltobulin. Such studies will provide valuable data for optimizing its therapeutic application and understanding its complete cellular impact. Researchers are encouraged to employ a multi-faceted approach, combining in vitro biochemical assays with cell-based imaging and proteomic analyses to gain a comprehensive understanding of Taltobulin's interactions with the entire cytoskeleton.

References

Taltobulin: A Comparative Guide to Cellular Uptake and Efflux Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular uptake and efflux mechanisms of Taltobulin (formerly known as HTI-286), a potent synthetic antimicrotubule agent, with other established microtubule-targeting drugs. Taltobulin, a synthetic analogue of the marine natural product hemiasterlin, has demonstrated significant promise in overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy. This guide will delve into the experimental data supporting Taltobulin's favorable profile, detail the methodologies used to assess these mechanisms, and visualize the key pathways and workflows involved.

Comparative Analysis of Cellular Activity in Multidrug-Resistant Cancer Cells

A key characteristic of Taltobulin is its ability to circumvent P-glycoprotein (P-gp/ABCB1)-mediated drug resistance. P-glycoprotein is an ATP-dependent efflux pump that is frequently overexpressed in cancer cells and is a primary mechanism of resistance to many microtubule-targeting agents, including taxanes and vinca (B1221190) alkaloids.

The following table summarizes the cytotoxic activity (IC50 values) of Taltobulin in comparison to Paclitaxel (B517696) across a panel of human tumor cell lines, including those with known P-gp overexpression and multidrug resistance.

Cell LineCancer TypeP-gp Expression StatusTaltobulin (HTI-286) IC50 (nM)[1]Paclitaxel IC50 (nM)[1]Resistance Index (Resistant/Sensitive) - PaclitaxelResistance Index (Resistant/Sensitive) - Taltobulin
CCRF-CEMLeukemiaSensitive0.2 ± 0.032.0 ± 0.3--
1A9OvarianSensitive0.6 ± 0.13.0 ± 0.6--
KB-3-1EpidermoidSensitive1.2 ± 0.11.8 ± 0.5--
KB-8-5 Epidermoid Resistant (P-gp Overexpression) 2.3 ± 0.3 77.4 ± 10.2 43 1.9
A549Non-Small Cell LungMixed1.1 ± 0.54.5 ± 1.2--
NCI-H1299Non-Small Cell LungMixed6.8 ± 6.114.2 ± 4.2--
MX-1BreastSensitive1.8 ± 0.612.5 ± 2.5--
MX-1W Breast Resistant (P-gp Overexpression) 2.1 ± 0.4 >1000 >80 1.2
MCF-7BreastMixed7.3 ± 2.325.0 ± 5.0--
DLD-1ColonResistant (P-gp Overexpression)1.1 ± 0.4150 ± 25--
HCT-15ColonResistant (P-gp Overexpression)1.5 ± 0.6250 ± 50--
LOX IMVIMelanomaMixed1.8 ± 0.618.0 ± 4.0--

Data Interpretation:

The data clearly demonstrates that Taltobulin maintains its high potency across both drug-sensitive and drug-resistant cell lines. In contrast, Paclitaxel shows a significant loss of activity in P-gp overexpressing cell lines, as indicated by the high resistance indices. For example, in the KB-8-5 cell line, Paclitaxel is 43-fold less effective than in its sensitive counterpart (KB-3-1), whereas Taltobulin's potency is only reduced by a factor of 1.9. An even more dramatic difference is observed in the MX-1W breast cancer cell line, where Paclitaxel's IC50 is over 1000 nM, while Taltobulin's remains in the low nanomolar range. This strongly suggests that Taltobulin is a poor substrate for P-glycoprotein.

Further studies have shown that resistance to Taltobulin is not associated with the overexpression of other common drug transporters like MRP1 or MXR[1][2]. However, in cells induced to be resistant to Taltobulin, a reduction in drug accumulation was observed, suggesting the involvement of a yet-unidentified ATP-dependent efflux pump distinct from P-gp, ABCG2, MRP1, or MRP3. Additionally, a point mutation in α-tubulin was identified in these resistant cells, indicating a potential target-based resistance mechanism[3].

Cellular Uptake and Efflux Pathways

The differential interaction with efflux pumps is a critical determinant of the intracellular concentration and, consequently, the efficacy of microtubule-targeting agents. The following diagram illustrates the generalized pathways for a typical microtubule inhibitor that is a P-gp substrate versus Taltobulin.

CellularTransport cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_intracellular Intracellular Space Drug_out Drug (e.g., Paclitaxel, Vincristine) Drug_in Drug Drug_out->Drug_in Passive Diffusion Taltobulin_out Taltobulin Taltobulin_in Taltobulin Taltobulin_out->Taltobulin_in Passive Diffusion Membrane Cell Membrane Tubulin Microtubule Target Drug_in->Tubulin Inhibition of Polymerization Pgp P-glycoprotein (Efflux Pump) Drug_in->Pgp Binding Taltobulin_in->Tubulin Inhibition of Polymerization Taltobulin_in->Pgp Poor Substrate Pgp->Drug_out Active Efflux

Cellular transport of microtubule inhibitors.

This diagram illustrates that while both conventional microtubule inhibitors and Taltobulin can enter the cell via passive diffusion, conventional agents that are P-gp substrates are actively pumped out of the cell, reducing their intracellular concentration and efficacy. Taltobulin, being a poor substrate for P-gp, accumulates to a greater extent within the cancer cell, leading to more effective inhibition of microtubule polymerization.

Experimental Protocols

The assessment of cellular uptake and efflux is crucial for characterizing the multidrug resistance profile of a drug candidate. Below are detailed methodologies for key experiments used in these evaluations.

Cellular Accumulation Assay (using Radiolabeled Compounds)

This assay quantifies the intracellular concentration of a drug over time.

Materials:

  • Cancer cell lines (drug-sensitive and drug-resistant variants)

  • Complete cell culture medium

  • Radiolabeled drug (e.g., [³H]Taltobulin or [¹⁴C]Paclitaxel)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1% SDS, 0.1 N NaOH)

  • Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Drug Incubation: Remove the culture medium and add fresh medium containing the radiolabeled drug at the desired concentration. Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Washing: To terminate uptake, rapidly wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubate for 30 minutes at room temperature.

  • Quantification of Radioactivity: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Protein Normalization: Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis: Express the intracellular drug concentration as pmol or ng of drug per mg of total cellular protein.

P-glycoprotein Efflux Assay (using a Fluorescent Substrate)

This assay measures the ability of a test compound to be extruded from cells by P-gp.

Materials:

  • P-gp overexpressing cell line (e.g., KB-8-5, NCI/ADR-RES) and its parental sensitive cell line (e.g., KB-3-1)

  • Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123)

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

  • Test compound (Taltobulin and comparators)

  • Fluorescence plate reader or flow cytometer

  • Assay buffer (e.g., HBSS)

Procedure:

  • Cell Loading: Incubate the cells with the fluorescent P-gp substrate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cellular uptake and conversion to its fluorescent form (in the case of Calcein-AM).

  • Efflux Initiation: Wash the cells with fresh, pre-warmed assay buffer to remove the extracellular substrate. Then, add assay buffer containing either vehicle, the known P-gp inhibitor, or the test compound at various concentrations.

  • Incubation: Incubate the cells for a defined period (e.g., 30-120 minutes) at 37°C to allow for drug efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. A lower fluorescence signal indicates greater efflux.

  • Data Analysis: Calculate the efflux ratio by comparing the fluorescence in the resistant cell line to the sensitive cell line. The effect of the test compound on efflux is determined by the increase in intracellular fluorescence compared to the vehicle control.

P-glycoprotein Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound required to inhibit 50% of P-gp-mediated efflux of a known substrate.

Materials:

  • P-gp overexpressing cell line (e.g., MDCK-MDR1)

  • Known fluorescent or radiolabeled P-gp substrate (e.g., Digoxin, Rhodamine 123)

  • Test compound (Taltobulin and comparators) at a range of concentrations

  • Multi-well plate with a permeable support insert (e.g., Transwell®)

  • Liquid scintillation counter or fluorescence plate reader

Procedure:

  • Cell Monolayer Formation: Seed the P-gp overexpressing cells onto the permeable support inserts and culture until a confluent monolayer is formed.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B) Transport: Add the P-gp substrate and the test compound (at various concentrations) to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the P-gp substrate and the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Quantification: Measure the concentration of the P-gp substrate in the collected samples.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (ER = Papp B-A / Papp A-B) for each concentration of the test compound.

    • Plot the percentage of P-gp inhibition (calculated from the reduction in the efflux ratio) against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of a typical experimental workflow for assessing P-gp substrate activity and the signaling pathway leading to apoptosis upon microtubule disruption.

ExperimentalWorkflow cluster_prep Cell Preparation cluster_assay Cellular Accumulation/Efflux Assay cluster_analysis Data Acquisition and Analysis Seed Seed P-gp overexpressing and parental cells Culture Culture to exponential growth phase Seed->Culture Load Load cells with fluorescent/radiolabeled P-gp substrate Culture->Load Wash Wash to remove extracellular substrate Load->Wash Incubate Incubate with Test Compound (e.g., Taltobulin) or control Wash->Incubate Measure Measure intracellular fluorescence/radioactivity Incubate->Measure Calculate Calculate accumulation/efflux ratio Measure->Calculate Compare Compare Taltobulin to other microtubule inhibitors Calculate->Compare Conclusion Determine P-gp substrate profile Compare->Conclusion

Workflow for P-gp substrate assessment.

SignalingPathway Taltobulin Taltobulin Tubulin Tubulin Taltobulin->Tubulin Binds to Tubulin Microtubule_Dynamics Microtubule Dynamics Disruption Tubulin->Microtubule_Dynamics Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Malformation Microtubule_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis_Pathway Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Taltobulin's mechanism of action pathway.

Conclusion

References

Comparative Efficacy of Taltobulin Derivatives in Inducing Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic activity of Taltobulin and its analogues, detailing their mechanism of action, experimental validation, and the signaling pathways governing their induction of apoptosis in cancer cells.

Taltobulin (formerly known as HTI-286 or SPA-110), a synthetic analogue of the marine natural product hemiasterlin (B1673049), is a potent microtubule-destabilizing agent that has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. A key advantage of Taltobulin and its derivatives is their ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy. This guide provides a comparative analysis of the cytotoxic activity of Taltobulin and its structural analogues, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Taltobulin Derivatives

The cytotoxic potential of Taltobulin and its derivatives has been evaluated in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, for these compounds.

Table 1: Comparative in vitro Cytotoxicity of Hemiasterlin Analogues against Murine Leukemia (L1210) Cells

Compound NumberModification from Hemiasterlin (1)Cytotoxicity IC50 (nM)
1Hemiasterlin (Natural Product)1.8
8 (SPA-110/Taltobulin) Indole group replaced with a phenyl group 1.2
9N-methyl group on the N-terminal amino acid is replaced with H1.8
10Tert-butyl group on the middle amino acid is replaced with isopropyl150
11N-methyl group on the middle amino acid is replaced with H>1000
12C-terminal carboxylic acid is replaced with a methyl ester2.5
13Isopropyl group on the C-terminal amino acid is replaced with H250

Data sourced from a study on the synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues.

Table 2: Cytotoxicity of Taltobulin (HTI-286) against a Panel of Human Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)
LeukemiaCCRF-CEM0.2 ± 0.03
Ovarian1A90.6 ± 0.1
Non-Small Cell LungA5491.1 ± 0.5
Non-Small Cell LungNCI-H12996.8 ± 6.1
BreastMX-1W1.8 ± 0.6
BreastMCF-77.3 ± 2.3
ColonHCT-1160.7 ± 0.2
ColonDLD-11.1 ± 0.4
ColonColo2051.5 ± 0.6
ColonKM201.8 ± 0.6
ColonSW6203.6 ± 0.8
ColonS13.7 ± 2.0
ColonHCT-154.2 ± 2.5
ColonMoser5.3 ± 4.1
MelanomaA3751.1 ± 0.8
MelanomaLox1.4 ± 0.6
MelanomaSK-Mel-21.7 ± 0.5

Taltobulin (HTI-286) was shown to inhibit the growth of 18 tumor cell lines with an average IC50 of 2.5 ± 2.1 nM and a median value of 1.7 nM.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Taltobulin derivatives' cytotoxicity.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the Taltobulin derivatives and incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to achieve a final concentration of 10% and incubate at 4°C for 1 hour.

  • Staining: Wash the plates four times with 1% (v/v) acetic acid to remove the TCA. Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization and Absorbance Measurement: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and incubate overnight.

  • Compound Treatment: Expose cells to various concentrations of the Taltobulin derivatives for the desired time.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of Taltobulin-induced apoptosis and the general workflow of a cytotoxicity assay.

Taltobulin_Signaling_Pathway Taltobulin Taltobulin Derivative Tubulin Tubulin Polymerization Taltobulin->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest SAC Spindle Assembly Checkpoint Activation MitoticArrest->SAC Bcl2 Bcl-2 Phosphorylation (Inactivation) SAC->Bcl2 JNK JNK Pathway Activation SAC->JNK Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Promotes JNK->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation (Initiator Caspase) Apoptosome->Caspase9 Caspase37 Caspase-3 & 7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Seed Cancer Cells in 96-well Plate Incubation1 2. Incubate for 24h (Cell Adherence) CellCulture->Incubation1 CompoundPrep 3. Prepare Serial Dilutions of Taltobulin Derivatives Treatment 4. Treat Cells with Compound Dilutions CompoundPrep->Treatment Incubation2 5. Incubate for 48-72h Treatment->Incubation2 AssayStep 6. Perform Cytotoxicity Assay (e.g., SRB or MTT) Incubation2->AssayStep Measurement 7. Measure Absorbance AssayStep->Measurement DataAnalysis 8. Calculate % Viability Measurement->DataAnalysis IC50 9. Determine IC50 Values DataAnalysis->IC50

References

Validating the Binding Site of Taltobulin on Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Taltobulin's binding and activity on tubulin with other well-characterized tubulin inhibitors. Experimental data is presented to validate Taltobulin's binding site and mechanism of action, offering a valuable resource for researchers in oncology and drug discovery.

Taltobulin: A Potent Antimitotic Agent

Taltobulin (also known as HTI-286) is a synthetic analog of the natural product hemiasterlin, a tripeptide isolated from marine sponges. It is a potent inhibitor of tubulin polymerization, a critical process for microtubule formation and dynamics, which are essential for cell division.[1][2] By disrupting microtubule function, Taltobulin induces mitotic arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.[1][2] A key feature of Taltobulin is its ability to circumvent multidrug resistance mediated by P-glycoprotein, a common challenge with other microtubule-targeting agents like paclitaxel (B517696) and vincristine.[1][2]

Comparative Analysis of Tubulin Inhibitors

The following table summarizes the binding and activity data for Taltobulin in comparison to other tubulin inhibitors that target distinct binding sites.

FeatureTaltobulin (HTI-286)Vinca Alkaloids (e.g., Vinblastine)Colchicine (B1669291) Site Binders (e.g., Colchicine)Taxanes (e.g., Paclitaxel)
Binding Site on Tubulin Vinca-Peptide Site (α/β-tubulin interface)[1][3]Vinca Alkaloid Site (β-tubulin)Colchicine Site (β-tubulin)Taxane Site (β-tubulin, on the microtubule lumen)
Primary Mechanism of Action Inhibits tubulin polymerization[1][2]Inhibits tubulin polymerizationInhibits tubulin polymerizationPromotes and stabilizes microtubule polymerization
Binding Affinity (Kd) 260 nM[4]~1-10 µM~0.3-3 µM~0.1-1 µM (to polymerized tubulin)
Inhibition of Tubulin Polymerization (in vitro) ~80% inhibition[3]Potent inhibitorsPotent inhibitorsN/A (promotes polymerization)

Experimental Validation of Taltobulin's Binding Site

The determination of Taltobulin's binding site on tubulin has been achieved through a combination of biochemical and biophysical techniques.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules. The polymerization process can be monitored by the increase in turbidity (light scattering) or fluorescence of a reporter dye that binds to microtubules.

Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay

  • Reagent Preparation:

    • Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) to a final concentration of 1-2 mg/mL.

    • Taltobulin and other test compounds are serially diluted in the polymerization buffer to the desired concentrations.

  • Assay Procedure:

    • The tubulin solution is kept on ice to prevent spontaneous polymerization.

    • In a pre-warmed 96-well plate at 37°C, the test compounds are added to the wells.

    • The polymerization reaction is initiated by adding the cold tubulin solution to the wells.

  • Data Acquisition:

    • The absorbance at 340 nm is measured every minute for 60-90 minutes at 37°C using a temperature-controlled spectrophotometer.

  • Data Analysis:

    • The change in absorbance over time is plotted to generate polymerization curves.

    • The initial rate of polymerization and the maximum polymer mass are calculated.

    • The IC₅₀ value, the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%, is determined from dose-response curves.

Caption: Workflow for a turbidity-based tubulin polymerization assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Tubulin Reconstitute Purified Tubulin Plate Add Compounds to Pre-warmed 96-well Plate Tubulin->Plate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate Initiate Initiate Polymerization with Cold Tubulin Plate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Plot Plot Polymerization Curves Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Competitive Binding Assay

This assay determines whether a test compound binds to the same site as a known radiolabeled ligand. The displacement of the radioligand by the test compound is measured, and the inhibition constant (Ki) can be calculated.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation:

    • Purified tubulin is prepared in a suitable binding buffer.

    • A radiolabeled ligand known to bind to a specific site (e.g., [³H]vinblastine for the Vinca site) is used at a fixed concentration.

    • Taltobulin is serially diluted to a range of concentrations.

  • Assay Procedure:

    • Tubulin, the radiolabeled ligand, and varying concentrations of Taltobulin are incubated together to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • The mixture is rapidly filtered through a glass fiber filter to separate the tubulin-ligand complex from the unbound radioligand.

  • Data Acquisition:

    • The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition of radioligand binding is plotted against the concentration of Taltobulin.

    • The IC₅₀ value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Studies have shown that labeling of tubulin by a photoaffinity analog of HTI-286 was inhibited by vinblastine, confirming that Taltobulin binds to the Vinca site.[3]

Caption: Logical flow of a competitive radioligand binding assay.

G cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Mix Incubate Tubulin, [3H]Vinblastine, and Taltobulin Filter Filter to Separate Bound and Free Ligand Mix->Filter Count Measure Radioactivity on Filter Filter->Count Analyze Calculate Ki from IC50 Count->Analyze

Caption: Logical flow of a competitive radioligand binding assay.

Photoaffinity Labeling

This technique uses a photoreactive analog of the drug to covalently label its binding site on the target protein. Subsequent protein digestion and sequencing can then identify the specific amino acid residues involved in binding.

Experimental Protocol: Photoaffinity Labeling

  • Synthesis of Photoreactive Probe:

    • A photoreactive group (e.g., a benzophenone) is incorporated into the Taltobulin molecule to create a photoaffinity probe. The probe is often radiolabeled for easy detection.

  • Binding and Photocrosslinking:

    • The photoaffinity probe is incubated with purified tubulin to allow binding.

    • The mixture is then exposed to UV light to activate the photoreactive group, leading to the formation of a covalent bond between the probe and the tubulin binding site.

  • Identification of Labeled Peptide:

    • The covalently labeled tubulin is separated by SDS-PAGE.

    • The protein is then digested into smaller peptides using specific proteases.

    • The radiolabeled peptide is isolated and sequenced to identify the amino acid residues that were crosslinked to the probe.

Photoaffinity labeling studies with two different radiolabeled benzophenone (B1666685) analogs of HTI-286 have shown that they exclusively label α-tubulin.[3] The binding site for one of the probes was mapped to residues 314-339 of α-tubulin.[3]

Caption: Experimental workflow for photoaffinity labeling.

G cluster_probe Probe Synthesis & Binding cluster_crosslink Crosslinking & Digestion cluster_analysis Analysis Synth Synthesize Photoreactive Taltobulin Analog Incubate Incubate Probe with Tubulin Synth->Incubate UV Expose to UV Light for Covalent Crosslinking Incubate->UV Digest Digest Labeled Tubulin with Protease UV->Digest Isolate Isolate Radiolabeled Peptide Digest->Isolate Sequence Sequence Peptide to Identify Binding Site Isolate->Sequence

Caption: Experimental workflow for photoaffinity labeling.

Signaling Pathway: Taltobulin-Induced Apoptosis

The inhibition of tubulin polymerization by Taltobulin disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase, which can ultimately trigger the intrinsic apoptotic pathway.

G Taltobulin Taltobulin Tubulin Tubulin Polymerization Taltobulin->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Leads to Spindle Mitotic Spindle Assembly Microtubules->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Taltobulin's mechanism leading to apoptosis.

Conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Taltobulin Intermediate-9

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper disposal of Taltobulin intermediate-9, a potent cytotoxic compound used in the synthesis of the antimicrotubule agent Taltobulin. Adherence to these procedures is essential to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. Taltobulin and its intermediates are classified as cytotoxic due to their ability to inhibit cell division, and therefore require specialized handling and disposal protocols.[1][2][3][4]

Core Safety and Disposal Protocols

All personnel handling this compound must be trained in the procedures for managing cytotoxic agents.[5][6] The fundamental principle is to treat the intermediate and any contaminated materials as hazardous cytotoxic waste.[1][7][8]

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory when handling this compound. This includes, but is not limited to:

  • Gloves: Double gloving with chemotherapy-rated gloves is required.

  • Gown: A disposable, back-closing gown made of a low-permeability fabric.

  • Eye Protection: Chemical splash goggles or a full-face shield.

  • Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling powders or creating aerosols.

Waste Segregation and Containment:

Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure correct disposal.[1][8]

  • Sharps: Needles, scalpels, and other sharp objects contaminated with this compound must be placed in a designated, puncture-proof cytotoxic sharps container.[9]

  • Solid Waste: Contaminated labware (e.g., vials, pipette tips, tubes), gloves, gowns, and bench paper should be disposed of in a clearly labeled, leak-proof cytotoxic waste container lined with a yellow bag.[1]

  • Liquid Waste: Liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled container. Chemical neutralization may be an option if a validated procedure is available; otherwise, it should be treated as hazardous chemical waste for incineration.[7]

Decontamination:

All surfaces and equipment potentially contaminated with this compound must be decontaminated. A validated cleaning procedure should be in place.

Quantitative Data Summary

In the absence of specific data for this compound, the following table summarizes key handling and disposal parameters based on general guidelines for potent cytotoxic compounds.

ParameterGuidelineSource
Occupational Exposure Limit (OEL) To be determined by a qualified industrial hygienist. Assumed to be low (in the ng/m³ range) due to high potency.General guidance for ADCs[10]
Waste Container Type Puncture-proof, leak-proof, with secure lids. Labeled with the cytotoxic symbol.[1][9]
Waste Container Color Coding Yellow for non-sharps cytotoxic waste, yellow with a purple lid for sharps in some regions.[1]
Final Disposal Method High-temperature incineration by a licensed hazardous waste disposal facility.[7]
Spill Kit Contents Absorbent pads, chemotherapy-rated gloves, gown, face shield, N95 respirator, designated waste bags, and cleaning agents.[11]

Experimental Protocols

Protocol for Routine Disposal of Solid Waste Contaminated with this compound:

  • Don appropriate PPE as outlined above.

  • Segregate waste at the point of generation. Immediately place all contaminated solid, non-sharp items into a designated cytotoxic waste container.

  • Do not overfill containers. Fill to no more than three-quarters full.

  • Securely close the container when full or at the end of the experiment.

  • Wipe the exterior of the container with a suitable decontamination solution.

  • Store the sealed container in a designated, secure area for hazardous waste pickup.

Protocol for Management of a Small Spill of this compound Powder:

  • Alert personnel in the immediate area and restrict access.

  • Don appropriate PPE , including respiratory protection.

  • Gently cover the spill with absorbent pads to avoid raising dust.

  • Carefully collect the absorbent material and any contaminated debris, placing it into a cytotoxic waste container.

  • Clean the spill area with a detergent solution, followed by a deactivating agent if one is identified and validated for this compound. If not, perform a triple clean with a suitable solvent (e.g., 70% ethanol).

  • Dispose of all cleaning materials as cytotoxic waste.

  • Remove PPE in the correct order to avoid self-contamination and dispose of it as cytotoxic waste.

  • Wash hands thoroughly with soap and water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

cluster_0 Disposal Workflow for this compound start Material Contaminated with This compound is_sharp Is the item a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste is_liquid->solid_waste No liquid_container Collect in Sealed Cytotoxic Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Cytotoxic Solid Waste Container solid_waste->solid_container final_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service (Incineration) sharps_container->final_disposal liquid_container->final_disposal solid_container->final_disposal

Caption: Disposal workflow for this compound contaminated materials.

This guidance is intended to provide a framework for the safe handling and disposal of this compound. It is imperative that researchers consult their institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for Taltobulin or similar potent compounds to ensure full compliance and safety.

References

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